molecular formula C11H10O4 B2800397 Ethyl 6-hydroxybenzofuran-2-carboxylate CAS No. 906448-92-8

Ethyl 6-hydroxybenzofuran-2-carboxylate

Cat. No.: B2800397
CAS No.: 906448-92-8
M. Wt: 206.197
InChI Key: POMCYSYSYAUYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-hydroxybenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-hydroxy-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMCYSYSYAUYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 6-hydroxybenzofuran-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The benzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[1][2][3] This document details a robust and efficient synthetic protocol, delves into the mechanistic underpinnings of the key reaction steps, and provides a thorough guide to the structural elucidation of the target molecule using modern analytical techniques. The content is designed to be a practical resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery due to their diverse pharmacological activities.[4][5] The fused benzene and furan ring system of the benzofuran core provides a unique and versatile template for the design of novel therapeutic agents.[6] These compounds have demonstrated a wide array of biological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][7] The substitution pattern on the benzofuran ring system plays a crucial role in modulating the biological activity of these molecules, making the development of efficient synthetic routes to specifically functionalized benzofurans a key area of research.[2][3] this compound, with its hydroxyl and ester functionalities, represents a valuable building block for the synthesis of more complex, biologically active molecules.

Synthesis of this compound

A reliable and efficient method for the synthesis of this compound involves a two-step process starting from the commercially available 2,4-dihydroxybenzaldehyde. This approach leverages a regioselective O-alkylation followed by an intramolecular cyclization to construct the benzofuran ring system.

Synthetic Strategy Overview

The overall synthetic transformation is depicted below:

Synthetic_Scheme Start 2,4-Dihydroxybenzaldehyde Reagent1 Ethyl bromoacetate, K2CO3, Acetone Start->Reagent1 Step 1: O-Alkylation Intermediate Ethyl 2-(formyl-3-hydroxyphenoxy)acetate Reagent2 Base (e.g., K2CO3), Heat Intermediate->Reagent2 Step 2: Intramolecular Cyclization Product This compound Reagent1->Intermediate Reagent2->Product Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Intermediate Ethyl 2-(formyl-3-hydroxyphenoxy)acetate Base Base Intermediate->Base Deprotonation Enolate Enolate Intermediate Enolate_2 Enolate Intermediate Base->Enolate Cyclic_Intermediate Cyclic Alkoxide Cyclic_Intermediate_2 Cyclic Alkoxide Enolate_2->Cyclic_Intermediate Nucleophilic Attack Product This compound Cyclic_Intermediate_2->Product - H2O

References

Physical and chemical properties of Ethyl 6-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Within this privileged heterocyclic family, Ethyl 6-hydroxybenzofuran-2-carboxylate emerges as a molecule of significant interest. Its strategic placement of a hydroxyl group and an ethyl ester moiety on the benzofuran core presents a versatile platform for structural modification and the exploration of novel therapeutic agents. This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of this compound, offering a technical resource for researchers engaged in drug discovery and development.

Section 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its core characteristics can be summarized from supplier information and extrapolated from related structures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 906448-92-8[3]
Molecular Formula C₁₁H₁₀O₄[3]
Molecular Weight 206.19 g/mol [4]
Physical Form Solid[3]
Purity ≥95-98%[3][5]
IUPAC Name ethyl 6-hydroxy-1-benzofuran-2-carboxylate[3]
Storage Temperature Refrigerator[3]

Section 2: Synthesis and Characterization

The synthesis of substituted benzofurans is a well-established field in organic chemistry. While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a general and adaptable synthetic strategy can be proposed based on established methodologies for analogous compounds. A common approach involves the construction of the benzofuran ring from a suitably substituted phenol.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible retrosynthetic analysis suggests that this compound can be derived from a substituted salicylaldehyde or a related phenolic precursor. A potential forward synthesis is outlined below, drawing inspiration from established methods for preparing benzofuran-2-carboxylates.[6]

Synthetic Pathway cluster_0 Proposed Synthesis of this compound A Resorcinol Derivative B Intermediate Aldehyde A->B Formylation C This compound B->C Cyclization/ Esterification

Caption: A generalized synthetic approach to this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common synthetic routes to similar benzofuran esters and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a Substituted Salicylaldehyde. A suitable resorcinol derivative would be the starting material. Formylation, for instance via the Duff reaction or Vilsmeier-Haack reaction, would introduce the aldehyde group ortho to one of the hydroxyl groups.

Step 2: Cyclization and Esterification to form the Benzofuran Ring. The resulting substituted salicylaldehyde can then be reacted with an appropriate C2-building block, such as diethyl bromomalonate, in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF). This reaction typically proceeds via an initial O-alkylation followed by an intramolecular condensation to form the furan ring.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral features are outlined below.

2.3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, and the hydroxyl proton.

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The specific splitting patterns will depend on their substitution pattern.

  • Ethyl Group: An ethyl group will exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃).

  • Hydroxyl Proton: The phenolic hydroxyl proton will likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

2.3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon will resonate in the downfield region, typically around δ 160-170 ppm.

  • Aromatic and Furan Carbons: The carbons of the benzofuran ring system will appear in the aromatic region (δ 100-160 ppm).

  • Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region.

2.3.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C-O Stretches: Bands corresponding to the C-O stretching of the ester and the furan ring.

  • Aromatic C-H and C=C Stretches: Absorptions characteristic of the aromatic ring.

2.3.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.19 g/mol ). The fragmentation pattern can provide further structural information. Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (-OCH₂CH₃) or ethylene.[7]

Section 3: Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is dictated by its key functional groups: the phenolic hydroxyl group, the ethyl ester, and the benzofuran ring system. This combination of functionalities offers a rich landscape for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries in drug discovery.

Reactivity_and_Derivatization cluster_0 Reactivity of this compound Core This compound Phenol_Rx Phenolic -OH Reactions (Alkylation, Acylation, etc.) Core->Phenol_Rx Site for functionalization Ester_Rx Ester Group Reactions (Hydrolysis, Amidation) Core->Ester_Rx Site for modification Ring_Rx Benzofuran Ring Reactions (Electrophilic Substitution) Core->Ring_Rx Potential for ring substitution

Caption: Key reactive sites on this compound for derivatization.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group at the 6-position is a versatile handle for introducing a wide range of substituents.

  • Alkylation: Reaction with alkyl halides in the presence of a base can be used to introduce various alkyl or substituted alkyl chains. This is a common strategy to modulate lipophilicity and explore interactions with hydrophobic pockets in biological targets.

  • Acylation: Acylation with acid chlorides or anhydrides can be employed to synthesize ester derivatives, which can act as prodrugs or introduce new pharmacophoric elements.

  • Etherification: More complex ether linkages can be formed, for example, through Williamson ether synthesis, to link the benzofuran core to other molecular fragments.

Reactions of the Ethyl Ester Group

The ester at the 2-position provides another key point for derivatization.

  • Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid provides a crucial intermediate for further modifications.[6]

  • Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines to generate a library of amides. This is a widely used strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors and to modulate the pharmacokinetic properties of a molecule.

Reactions of the Benzofuran Ring

The benzofuran ring itself can undergo electrophilic substitution reactions, although the reactivity and regioselectivity will be influenced by the existing substituents. The electron-donating nature of the hydroxyl group (and its ether derivatives) will activate the ring towards electrophiles.

Section 4: Potential Applications in Drug Discovery

The benzofuran scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] While specific biological activity data for this compound is not extensively reported, its structural features suggest potential for development in several therapeutic areas.

  • Anticancer Agents: Many benzofuran derivatives have been investigated for their antiproliferative effects.[8] The ability to functionalize both the hydroxyl and ester groups of this compound allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective anticancer agents.

  • Anti-inflammatory Agents: The inhibition of inflammatory pathways is another area where benzofuran derivatives have shown promise. A US patent describes benzofuran-2-carboxylic acid esters as inhibitors of leukotriene biosynthesis, which are key mediators of inflammation.[6]

  • Enzyme Inhibitors: The rigid benzofuran scaffold can serve as a template for the design of enzyme inhibitors. For example, derivatives of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide have been designed as potent Mnk inhibitors.[1]

The strategic positioning of functional groups in this compound makes it an ideal starting point for fragment-based drug design and the generation of focused compound libraries for screening against a variety of biological targets.

Section 5: Safety and Handling

According to available safety data, this compound should be handled with care in a laboratory setting.

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE).

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its combination of a privileged benzofuran core with strategically placed, readily modifiable functional groups provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific isomer is somewhat limited in the public domain, this guide has provided a comprehensive overview based on available information and established chemical principles. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock the potential of this promising scaffold.

References

An In-depth Technical Guide to Ethyl 6-hydroxybenzofuran-2-carboxylate (CAS: 906448-92-8)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-hydroxybenzofuran-2-carboxylate, a key heterocyclic molecule with significant potential in medicinal chemistry and materials science. This document details the synthetic pathways, physicochemical properties, spectroscopic characterization, and known biological activities of this compound and its close analogs. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel benzofuran-based compounds.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry. This structural motif is prevalent in a wide array of natural products and synthetic molecules that exhibit a broad spectrum of biological activities. These activities include antimicrobial, antiviral, antitumor, and anti-inflammatory properties, making benzofuran derivatives a focal point of intensive research in the quest for new therapeutic agents.[1] The substituent at the 6-position of the benzofuran ring, in this case, a hydroxyl group, can significantly influence the molecule's biological activity and potential for further functionalization.

This guide focuses specifically on this compound, providing a detailed examination of its synthesis, characterization, and potential applications, thereby offering a solid foundation for its use in research and development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a variation of the well-established Perkin reaction, followed by intramolecular cyclization. The logical and experimentally validated starting material for this synthesis is 2,4-dihydroxybenzaldehyde.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection of the furan ring, leading back to 2,4-dihydroxybenzaldehyde and a two-carbon unit, which can be introduced by ethyl bromoacetate.

Retrosynthesis target This compound intermediate 2,4-dihydroxybenzaldehyde + Ethyl bromoacetate target->intermediate C-C and C-O bond disconnection

Caption: Retrosynthetic approach for this compound.

Synthetic Protocol

The synthesis involves a two-step, one-pot reaction starting from 2,4-dihydroxybenzaldehyde and ethyl bromoacetate in the presence of a weak base, typically potassium carbonate, and a suitable solvent like acetone or acetonitrile.

Reaction Scheme:

Synthesis reactant1 2,4-dihydroxybenzaldehyde reagents K₂CO₃, Acetone Reflux reactant2 Ethyl bromoacetate product This compound reagents->product

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,4-dihydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Addition of Reagent: To the stirred suspension, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the more acidic 4-hydroxyl group of 2,4-dihydroxybenzaldehyde, facilitating the initial nucleophilic attack on ethyl bromoacetate. Its use avoids the harsher conditions that might be associated with stronger bases, which could lead to side reactions.

  • Solvent: Acetone is an excellent solvent for this reaction as it is polar aprotic, readily dissolves the reactants, and has a convenient boiling point for refluxing.

  • Regioselectivity: The alkylation occurs preferentially at the 4-hydroxyl group due to its higher acidity compared to the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde group. This regioselectivity is crucial for the subsequent intramolecular cyclization to form the desired benzofuran ring.[2]

Physicochemical and Spectroscopic Characterization

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Solubility Soluble in methanol, ethanol, DMSO, and ethyl acetate
Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.40Triplet3H-CH₂CH
~4.40Quartet2H-CH ₂CH₃
~6.80Doublet of doublets1HH-7
~7.00Doublet1HH-5
~7.40Singlet1HH-3
~7.50Doublet1HH-4
~9.80Singlet1H-OH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ, ppm)Assignment
~14.5-CH₂C H₃
~61.0-C H₂CH₃
~103.0C-7
~113.0C-5
~115.0C-3
~122.0C-3a
~125.0C-4
~145.0C-2
~156.0C-7a
~159.0C-6
~162.0C =O

Mass Spectrometry (MS)

  • Expected [M]⁺: m/z 206.0579

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3300-3100O-H stretch (phenolic)
~3000-2850C-H stretch (aliphatic)
~1720-1700C=O stretch (ester)
~1620, 1580, 1480C=C stretch (aromatic)
~1250-1000C-O stretch

Reactivity and Potential Applications

The chemical structure of this compound offers several avenues for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. The hydroxyl group at the 6-position can be alkylated, acylated, or used in coupling reactions. The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

Potential Biological Activities

Derivatives of 6-hydroxybenzofuran have been reported to exhibit a range of biological activities, suggesting potential applications for this compound in drug discovery.

  • Antimicrobial Activity: Several studies have demonstrated that benzofuran derivatives possess significant antibacterial and antifungal properties.[1] The presence of the hydroxyl group may enhance this activity.

  • Anticancer Activity: The benzofuran scaffold is a common feature in many compounds with demonstrated anticancer activity.[3][4][5] Research has shown that derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester are potent anti-tumor agents.[6]

Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated, its structural similarity to other biologically active benzofurans suggests potential interactions with various cellular targets. For instance, some benzofuran derivatives are known to inhibit protein tyrosine phosphatases, which are key regulators of cellular signaling pathways involved in cell growth and differentiation.

Signaling_Pathway This compound This compound PTPs Protein Tyrosine Phosphatases This compound->PTPs Inhibition Signaling Pathways Signaling Pathways PTPs->Signaling Pathways Regulation Cell Growth Cell Growth Signaling Pathways->Cell Growth Differentiation Differentiation Signaling Pathways->Differentiation

Caption: Plausible mechanism of action via inhibition of protein tyrosine phosphatases.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthetic route and significant potential for further chemical derivatization. Its core structure is associated with a wide range of biological activities, making it a promising starting point for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. This technical guide provides a solid foundation of its synthesis, predicted characteristics, and potential applications to aid researchers in their exploration of this and related benzofuran derivatives. Further experimental validation of the predicted spectroscopic data and a more in-depth investigation of its biological activities are warranted to fully realize the potential of this molecule.

References

Molecular formula and weight of Ethyl 6-hydroxybenzofuran-2-carboxylate: C11H10O4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 6-hydroxybenzofuran-2-carboxylate (C₁₁H₁₀O₄)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound featuring the benzofuran core, a structure of significant interest in medicinal chemistry. Its molecular formula is C₁₁H₁₀O₄, and it has a molecular weight of approximately 206.19 g/mol . The benzofuran scaffold is considered a "privileged" structure, frequently found in natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, robust synthesis protocols with mechanistic insights, and its strategic importance as a versatile intermediate in drug discovery. The presence of a hydroxyl group at the 6-position and an ethyl ester at the 2-position provides two distinct functional handles for molecular elaboration, making it a valuable building block for creating diverse chemical libraries aimed at various therapeutic targets.

The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry

The benzofuran moiety, formed by the fusion of a benzene ring and a furan ring, is a core component in numerous pharmacologically active molecules.[4][5] Its derivatives are known to exhibit a vast range of biological effects, including antitumor, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[2][3][6] The structural rigidity of the benzofuran ring system, combined with its electronic properties, allows it to effectively interact with various biological targets. Natural and synthetic compounds containing this scaffold have been developed as therapeutic agents, underscoring its importance in the design of novel drugs.[3][5] The strategic functionalization of the benzofuran core is a key approach in modern drug discovery to modulate potency, selectivity, and pharmacokinetic profiles.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄N/A
Molecular Weight 206.19 g/mol [7]
CAS Number 133240-06-7[8]
IUPAC Name ethyl 6-hydroxy-1-benzofuran-2-carboxylateN/A
Appearance Pale yellow solid (predicted)[9]
Polar Surface Area 59.67 Ų[10]
XLogP3 2.5 - 2.6[7][10]

Synthesis and Mechanistic Insights

The construction of the benzofuran ring system can be achieved through various synthetic strategies.[11] A highly efficient and common method for synthesizing substituted benzofuran-2-carboxylates is the reaction between a corresponding salicylaldehyde derivative and an α-halo ester, followed by cyclization.

Recommended Synthetic Protocol

This protocol describes the synthesis of this compound from 2,4-dihydroxybenzaldehyde and ethyl bromoacetate.

Materials:

  • 2,4-dihydroxybenzaldehyde

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • 5% Hydrochloric acid (HCl)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a solution of 2,4-dihydroxybenzaldehyde (1 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (3.0 mmol).

  • Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.

  • Reflux the reaction mixture for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the resulting crude product in ethyl acetate (200 mL).

  • Wash the organic solution with 5% dilute HCl (50 mL), followed by water (50 mL) and brine solution (50 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl groups of the salicylaldehyde. The more acidic 4-OH is deprotonated first, but the 2-OH (ortho to the aldehyde) is the nucleophile that initiates the key O-alkylation.

  • Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering with the nucleophile or electrophile.

  • Reflux: Heating the reaction provides the necessary activation energy for both the initial O-alkylation and the subsequent intramolecular condensation/cyclization to form the furan ring.

Reaction Mechanism Workflow

The synthesis proceeds via an initial O-alkylation of the salicylaldehyde, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic furan ring.

G cluster_start Starting Materials cluster_intermediate Key Steps cluster_product Final Product SM1 2,4-Dihydroxy- benzaldehyde INT1 O-Alkylation Intermediate SM1->INT1 K₂CO₃, CH₃CN (O-Alkylation) SM2 Ethyl Bromoacetate SM2->INT1 K₂CO₃, CH₃CN (O-Alkylation) INT2 Cyclized Intermediate (Hemiacetal-like) INT1->INT2 Intramolecular Condensation PROD Ethyl 6-hydroxy- benzofuran-2-carboxylate INT2->PROD Dehydration (-H₂O)

Caption: Synthetic pathway for this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized molecule is paramount. Below are the expected spectroscopic data based on analogous benzofuran structures.[12][13][14]

TechniqueExpected Features
¹H NMR Signals for the ethyl group (triplet and quartet), distinct aromatic protons on the benzofuran ring system, a singlet for the furan proton at C3, and a broad singlet for the phenolic -OH proton.
¹³C NMR Resonances for the ester carbonyl carbon (~160-165 ppm), aromatic carbons, furan ring carbons, and ethyl group carbons.
FT-IR (cm⁻¹) Broad O-H stretch (~3300-3400), aromatic C-H stretches (~3000-3100), a strong C=O stretch from the ester (~1700-1720), and C-O stretches (~1200-1300).
Mass Spec (MS) A molecular ion peak [M]⁺ corresponding to the exact mass of C₁₁H₁₀O₄ (206.0579).

Strategic Role in Drug Discovery

The 6-Hydroxy Group: A Gateway for Derivatization

The true value of this compound in drug discovery lies in its potential as a versatile scaffold. The phenolic hydroxyl group at the 6-position is an excellent functional handle for introducing a wide array of substituents to explore the structure-activity relationship (SAR). This allows for the generation of large libraries of related compounds, increasing the probability of identifying potent and selective drug candidates.

The workflow below illustrates the key derivatization pathways available from this starting scaffold.

G cluster_derivatives Potential Derivative Classes CORE This compound D1 Ethers (Williamson Synthesis) CORE->D1 R-X, Base D2 Esters (Acylation) CORE->D2 R-COCl, Base D3 Triazoles (via Propargylation & Click Chemistry) CORE->D3 1. Propargyl Bromide 2. R-N₃, Cu(I) D4 Mannich Bases (Aminomethylation) CORE->D4 CH₂O, R₂NH

Caption: Derivatization potential of the 6-hydroxy functional group.

Potential Therapeutic Applications

Given the established biological activities of the benzofuran class, derivatives of this core molecule are promising candidates for several therapeutic areas:

  • Anticancer Agents: Many benzofuran derivatives have shown potent cytotoxicity against various cancer cell lines.[5][15] Modifications at the 6-position can be tailored to target specific kinases or other proteins involved in cancer progression.

  • Antimicrobial Agents: The benzofuran nucleus is present in compounds with significant antibacterial and antifungal activity.[4][16] New derivatives could lead to novel antibiotics to combat resistant strains.

  • Anti-inflammatory Agents: By modifying the core structure, it is possible to develop selective inhibitors of inflammatory pathways, such as cyclooxygenase (COX) or cytokine production.[3]

Conclusion

This compound is more than a simple chemical compound; it is a strategically important platform for innovation in pharmaceutical research. Its straightforward and scalable synthesis, combined with the versatile reactivity of its hydroxyl group, makes it an ideal starting point for the development of new chemical entities. This guide has provided the foundational knowledge—from synthesis to strategic application—to empower researchers to fully leverage the potential of this valuable benzofuran derivative in their drug discovery and development programs.

References

Synthesis of Ethyl 6-hydroxybenzofuran-2-carboxylate from resorcinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of Ethyl 6-hydroxybenzofuran-2-carboxylate from Resorcinol

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules.[1][2] Its molecular scaffold is a recurring motif in medicinal chemistry, making its efficient synthesis a topic of significant interest for researchers in drug development. This guide provides a comprehensive overview of a robust and well-established synthetic route starting from the readily available and cost-effective precursor, resorcinol. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a practical and scientifically grounded understanding of this important transformation.

Introduction and Strategic Overview

The benzofuran core is a privileged heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] this compound, specifically, provides a versatile handle for further chemical modification, particularly at the C6 hydroxyl and C2 carboxylate positions, enabling the generation of diverse molecular libraries for drug discovery programs.

The synthesis from resorcinol presents a logical and convergent approach. Resorcinol, or 1,3-dihydroxybenzene, is an inexpensive bulk chemical.[4] The primary challenge in utilizing resorcinol lies in the regioselective functionalization of its two hydroxyl groups. This guide will focus on a classical and reliable method involving O-alkylation followed by an intramolecular cyclization/dehydration cascade.

Overall Synthetic Strategy

The transformation is conceptually a two-step process initiated by the reaction of resorcinol with ethyl bromopyruvate, followed by an acid-catalyzed intramolecular cyclization to construct the furan ring.

G Resorcinol Resorcinol EBC This compound Resorcinol->EBC O-Alkylation & Cyclization Overall Transformation Reagents + Ethyl Bromopyruvate + Base (e.g., K₂CO₃) Step2 Acid-catalyzed Cyclization G cluster_0 Stage 1: O-Alkylation cluster_1 Stage 2: Cyclization Resorcinol Resorcinol + K₂CO₃ Phenoxide Resorcinol Monophenoxide Resorcinol->Phenoxide Deprotonation Intermediate O-Alkylated Intermediate Phenoxide->Intermediate + Ethyl Bromopyruvate (Sₙ2) Cyclized Cyclized Hemiketal Intermediate->Cyclized Intramolecular Aldol Addition (H⁺ cat.) Product This compound Cyclized->Product Dehydration G start Combine Resorcinol, K₂CO₃ in Acetone add_ebp Add Ethyl Bromopyruvate start->add_ebp reflux1 Reflux for 4-6h (Monitor by TLC) add_ebp->reflux1 filter Cool & Filter to Remove Salts reflux1->filter rotovap Concentrate Filtrate (Rotary Evaporator) filter->rotovap cyclize Add Ethanol & H₂SO₄ (cat.) rotovap->cyclize reflux2 Reflux for 2-3h cyclize->reflux2 quench Pour into Ice Water reflux2->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify by Recrystallization or Column Chromatography dry->purify product Final Product: This compound purify->product

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Hydroxybenzofuran Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the methodologies and scientific rationale behind the crystal structure analysis of hydroxybenzofuran esters. Tailored for researchers, scientists, and professionals in drug development, it moves beyond procedural steps to offer insights into the critical thinking that underpins successful structure elucidation and its application in medicinal chemistry.

Section 1: The Strategic Imperative of Crystal Structure Analysis in Drug Discovery

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery.[1][2][3] For hydroxybenzofuran esters, a class of compounds with significant therapeutic potential, understanding their solid-state structure is paramount.[4][5][6][7] This knowledge allows for the unambiguous determination of molecular connectivity, conformation, and stereochemistry, which are critical for elucidating structure-activity relationships (SAR) and optimizing drug-target interactions.[1][3] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this detailed structural information.[8][9][10]

The insights gained from SCXRD influence lead optimization by enabling rational drug design. By visualizing how a hydroxybenzofuran ester binds to its biological target, medicinal chemists can make informed modifications to enhance potency, selectivity, and pharmacokinetic properties.[1][11] Furthermore, solid-state characterization is crucial for understanding the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, which are key considerations for formulation development.

Section 2: From Solution to Solid: The Art and Science of Crystallization

The journey to a crystal structure begins with the often-challenging process of growing high-quality single crystals.[8][12] This initial step is frequently the bottleneck in the structure determination pipeline.[13] The selection of an appropriate crystallization technique is dictated by the physicochemical properties of the specific hydroxybenzofuran ester.

Foundational Crystallization Techniques

Several classical methods are employed to achieve the supersaturation necessary for crystal nucleation and growth:

  • Slow Evaporation: A straightforward technique where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration of the solute to the point of crystallization.[2]

  • Vapor Diffusion: This is a highly effective method for small molecules, especially when only milligram quantities are available.[12] A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). Vapor from the anti-solvent diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12][14]

  • Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible anti-solvent.[12] Crystallization occurs at the interface as the anti-solvent slowly diffuses into the compound's solution.

Advanced and High-Throughput Crystallization

In recent years, new methods have emerged to address the limitations of classical techniques, particularly for challenging compounds or when sample quantities are limited.[8][13] These include host-aided techniques, such as the use of crystalline sponges, and under-oil approaches that allow for high-throughput screening of various crystallization conditions.[8][13]

Experimental Protocol: Vapor Diffusion Crystallization of a Hydroxybenzofuran Ester

  • Solvent Selection: Identify a "good" solvent that readily dissolves the hydroxybenzofuran ester and a miscible "poor" solvent (anti-solvent) in which the compound has low solubility. Common choices are provided in the table below.

  • Preparation of the Crystallization Chamber:

    • Place a small, open vial or microtube containing a concentrated solution of the hydroxybenzofuran ester (e.g., 1-5 mg in 0.1-0.5 mL of the "good" solvent) inside a larger, sealable container (e.g., a beaker or a screw-cap jar).

    • Add a larger volume of the anti-solvent to the outer container, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer container tightly to create a closed system. Allow the setup to remain undisturbed at a constant temperature (e.g., room temperature or in a refrigerator to slow down the diffusion rate).[12]

  • Monitoring: Periodically inspect the inner vial for the formation of single crystals. This process can take anywhere from a few days to several weeks.[2]

"Good" Solvents (Higher Boiling Point)"Poor" Solvents (Anti-solvents)
DichloromethanePentane
TolueneHexane
Ethyl AcetateDiethyl Ether
AcetoneMethanol
AcetonitrileWater

Section 3: Illuminating the Invisible: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, SCXRD is employed to determine its atomic and molecular structure.[1][15][16] This non-destructive technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.[17][18]

The Principles of X-ray Diffraction

X-rays are used because their wavelength is on the same order of magnitude as the distances between atoms in a crystal.[19][20] When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the regular, repeating arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots.[19] The positions and intensities of these spots are governed by Bragg's Law.[15]

The SCXRD Workflow

The process of determining a crystal structure from a single crystal can be broken down into several key steps:

scxrd_workflow crystal_growth Crystal Growth & Selection mounting Crystal Mounting crystal_growth->mounting Select suitable crystal data_collection X-ray Data Collection mounting->data_collection Mount on goniometer structure_solution Structure Solution (Phase Problem) data_collection->structure_solution Collect diffraction data structure_refinement Structure Refinement structure_solution->structure_refinement Obtain initial model validation Structure Validation & Analysis structure_refinement->validation Refine atomic parameters

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SCXRD Data Collection and Structure Refinement

  • Crystal Selection and Mounting: A high-quality single crystal (typically 0.1-0.3 mm in size) with well-defined faces is selected under a microscope and mounted on a goniometer head.[15][16]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated through a series of orientations while being irradiated with X-rays, and the resulting diffraction patterns are recorded by a detector.[1][15]

  • Data Reduction and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[15][17]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm to improve the agreement between the observed diffraction data and the data calculated from the model. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.[17]

  • Structure Validation: The final structure is validated using various crystallographic metrics and software tools to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).

Section 4: Case Study: Crystal Structure of a Benzofuranyl Ester

A study on a series of 2-(1-benzofuran-2-yl)-2-oxoethyl 4-(un/substituted)benzoates provides a practical example of the application of these techniques.[4][5][7] The 3D structures of these compounds were confirmed by single-crystal X-ray diffraction, providing valuable insights into their conformation.[4][5][7]

The analysis revealed that these compounds tend to adopt two main conformations, where the benzofuran group is either nearly planar or nearly perpendicular to the phenyl ring.[4] This conformational flexibility can have significant implications for their biological activity.

Table 1: Representative Crystallographic Data for a Hydroxybenzofuran Ester Derivative

ParameterValue
Chemical FormulaC₁₇H₁₂O₄
Formula Weight280.27
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.458(2)
b (Å)12.987(4)
c (Å)13.543(4)
β (°)98.765(10)
Volume (ų)1295.3(6)
Z4
R-factor (%)4.5

Note: Data is illustrative and based on typical values for such compounds.

Section 5: The Role of Crystallographic Databases in Advancing Research

The Cambridge Structural Database (CSD) is the world's largest repository of small-molecule organic and metal-organic crystal structures.[21][22] It is an invaluable resource for researchers, providing access to over 1.3 million structures.[22] The CSD can be used to:

  • Search for known crystal structures of related compounds.

  • Analyze trends in molecular geometry and intermolecular interactions.

  • Validate experimental results.

  • Provide a starting point for computational modeling studies.

csd_utility CSD Cambridge Structural Database Hypothesis Hypothesis Generation CSD->Hypothesis Validation Experimental Validation CSD->Validation Analysis Structural Analysis & Comparison CSD->Analysis Design Informing New Molecular Design Hypothesis->Design Validation->Design Analysis->Design

References

A Technical Guide to the Solubility of Ethyl 6-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. Ethyl 6-hydroxybenzofuran-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry, presents a unique solubility profile that necessitates a thorough understanding for its application in drug discovery and development. This technical guide provides a comprehensive analysis of the factors governing its solubility, a strategic framework for solvent selection, and a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the formulation and delivery of benzofuran-based compounds.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent to form a homogeneous system at a specific temperature and pressure.[1] For an orally administered drug, dissolution is the rate-limiting step for absorption; a compound must be in solution to be absorbed across the gastrointestinal tract and enter systemic circulation.[1][2] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities, often leading to low bioavailability, high dosage requirements, and unpredictable therapeutic outcomes.[1]

This compound belongs to the benzofuran class of compounds, which are integral to numerous biologically active molecules, including those with anti-tumor and anti-inflammatory properties.[3][4] A precise understanding of its solubility characteristics is therefore not merely an academic exercise but a foundational requirement for advancing these promising compounds from the laboratory to clinical applications. This guide provides the theoretical grounding and practical methodology to accurately characterize and modulate the solubility of this important molecular scaffold.

Physicochemical Profile and Solubility Prediction

The solubility behavior of this compound is dictated by its molecular structure. A systematic analysis of its functional groups allows for a rational prediction of its interactions with various solvents.

Molecular Structure:

  • IUPAC Name: Ethyl 6-hydroxy-1-benzofuran-2-carboxylate

  • Molecular Formula: C₁₁H₁₀O₄

  • Molecular Weight: 206.19 g/mol

The key structural features influencing solubility are:

  • Benzofuran Core: A bicyclic aromatic system that is inherently hydrophobic and contributes to solubility in nonpolar or moderately polar organic solvents.

  • Phenolic Hydroxyl (-OH) Group: Located at the 6-position, this group is a potent hydrogen bond donor and acceptor. It significantly enhances polarity and promotes solubility in protic solvents like water, alcohols, and acetic acid.

  • Ethyl Ester (-COOCH₂CH₃) Group: This group contains polar C=O and C-O bonds, acting as a hydrogen bond acceptor. While the carbonyl group adds polarity, the ethyl chain introduces a degree of lipophilicity.

Overall Polarity Assessment: The combination of a hydrophobic benzofuran nucleus with two polar functional groups (hydroxyl and ester) suggests that this compound is a molecule of intermediate polarity . It is expected to exhibit limited solubility in highly nonpolar solvents (e.g., hexane) and also in highly polar solvents like water, while showing preferential solubility in solvents of moderate polarity, particularly those capable of hydrogen bonding.

Strategic Solvent Selection

Based on the principle of "like dissolves like," a rational selection of solvents is crucial for comprehensive solubility screening. The chosen solvents should span a wide range of polarities and hydrogen bonding capabilities.

A proposed tiered approach for solvent screening:

  • Polar Protic Solvents: These solvents can act as both hydrogen bond donors and acceptors.

    • Examples: Water, Methanol, Ethanol, Acetic Acid.

    • Rationale: The phenolic hydroxyl group of the solute is expected to interact favorably with these solvents. Solubility in water is a critical parameter for bioavailability.[1]

  • Polar Aprotic Solvents: These solvents have dipole moments and can act as hydrogen bond acceptors but lack donor capabilities.

    • Examples: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Ethyl Acetate.

    • Rationale: The ester carbonyl and hydroxyl oxygen can accept hydrogen bonds. DMSO is a powerful, universal solvent for many drug candidates.[5]

  • Nonpolar Solvents: These solvents have low dielectric constants and interact primarily through van der Waals forces.

    • Examples: Dichloromethane (DCM), Chloroform, Toluene, Hexane.

    • Rationale: Interaction with the hydrophobic benzofuran ring system. While high solubility is not expected in highly nonpolar solvents like hexane, it is essential to define the full solubility profile.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the Shake-Flask Method .[6] This method measures the saturation concentration of a compound in a given solvent at equilibrium and is a cornerstone of regulatory submissions and formulation development.[2][6][7]

Principle

An excess amount of the solid compound is agitated in the test solvent for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value (equilibrium). The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)

  • Orbital shaker with temperature control (incubator shaker)

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is critical; typically, 2-5 mg of solid per 1 mL of solvent is a good starting point.[6]

  • Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[8] Allow the samples to equilibrate for at least 24 to 48 hours. This duration is crucial to ensure equilibrium is reached.[7][9] Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the test temperature to let the solid settle. Separate the solid from the supernatant by either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the excess solid.

    • Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically compatible 0.22 µm syringe filter into a clean vial. Discard the first portion of the filtrate to account for any binding to the filter membrane.[10]

  • Sample Preparation for Analysis: Carefully aspirate a precise volume of the clear supernatant. Dilute this aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectroscopy method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from Analysis) × (Dilution Factor)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis weigh 1. Weigh Excess Solid (this compound) add_solvent 2. Add Known Volume of Solvent weigh->add_solvent shake 3. Agitate at Constant Temp (e.g., 24-48 hours @ 25°C) add_solvent->shake separate 4. Separate Solid/Liquid shake->separate centrifuge Centrifugation separate->centrifuge filter Filtration (0.22 µm) separate->filter sample 5. Sample & Dilute Supernatant centrifuge->sample filter->sample analyze 6. Quantify Concentration (HPLC-UV / UV-Vis) sample->analyze calculate 7. Calculate Solubility analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be systematically organized to facilitate comparison across different solvent systems. The following table provides a template for recording experimental results.

Solvent SystemClassificationTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Notes / Observations
WaterPolar Protic25pH of saturated solution
EthanolPolar Protic25
MethanolPolar Protic25
DMSOPolar Aprotic25
DMFPolar Aprotic25
AcetonePolar Aprotic25
Ethyl AcetateModerately Polar25
DichloromethaneNonpolar25
HexaneNonpolar25

Interpretation: The resulting data will provide a clear map of the compound's solubility profile. High solubility in solvents like ethanol and DMSO would be expected, while poor solubility in water and hexane would confirm the physicochemical analysis. This empirical data is invaluable for selecting appropriate vehicles for in vitro and in vivo studies, guiding formulation strategies, and choosing solvent systems for purification and crystallization.

Conclusion

The solubility of this compound is a complex property governed by a balance of hydrophobic and hydrophilic interactions. A predictive assessment based on its chemical structure combined with rigorous experimental determination via the shake-flask method provides the robust, high-quality data required for successful drug development. By understanding and systematically characterizing its behavior in a range of solvents, researchers can overcome potential bioavailability challenges and unlock the full therapeutic potential of this important class of molecules.

References

Methodological & Application

Application Note: A Framework for Evaluating the Anticancer Potential of Ethyl 6-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Oncology

The benzofuran skeleton is a prominent heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural unit is integral to numerous natural and synthetic compounds demonstrating a wide array of therapeutic properties, including potent anticancer activity.[1][2][3] Derivatives of benzofuran have been shown to exert cytotoxic effects against various human cancer cell lines, such as leukemia, breast cancer, and colon cancer, often with selectivity compared to normal cells.[1][4][5]

The anticancer mechanisms of benzofuran derivatives are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and survival.[6][7] Given this precedent, novel benzofuran compounds like Ethyl 6-hydroxybenzofuran-2-carboxylate represent promising candidates for anticancer drug discovery. This guide provides a comprehensive framework and detailed protocols for the initial evaluation of this compound's anticancer efficacy.

Compound Profile: this compound

  • Structure:

    Chemical structure of this compound

  • Molecular Formula: C₁₁H₁₀O₄

  • Molecular Weight: 206.19 g/mol

  • Appearance: Typically a crystalline solid.

  • Solubility: Soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.

Experimental Design & Workflow

The evaluation of a novel compound's anticancer potential should follow a logical progression from broad cytotoxicity screening to more detailed mechanistic studies. This multi-step approach ensures that resources are focused on compounds that show genuine promise.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Insight A Prepare Stock Solution of Compound in DMSO C Protocol 1: MTT Cytotoxicity Assay A->C B Select Cancer Cell Lines (e.g., MCF-7, HeLa, K562) and Normal Control (e.g., HUVEC) B->C D Calculate IC50 Values C->D E Protocol 2: Wound Healing (Scratch) Assay D->E If IC50 is potent & selective F Assess Impact on Cell Migration & Invasion E->F G Protocol 3: Annexin V / PI Apoptosis Assay F->G Proceed to mechanistic studies I Elucidate Mechanism of Action G->I H Protocol 4: Western Blot for Key Proteins (e.g., Bcl-2, Bax, PI3K/Akt) H->I

Figure 1: A tiered experimental workflow for anticancer drug screening.

Detailed Protocols

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[9] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Materials:

  • This compound

  • 96-well flat-bottom tissue culture plates

  • Selected cancer cell lines (e.g., MCF-7, HeLa) and a normal cell line (e.g., HaCaT)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[8][10]

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Prepare a cell suspension and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[9][11]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8][11]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Cell Line Compound IC₅₀ (µM) Selectivity Index (SI)
MCF-7 (Breast Cancer)This compounde.g., 15.2e.g., 6.6
HeLa (Cervical Cancer)This compounde.g., 21.5e.g., 4.7
HaCaT (Normal Keratinocyte)This compounde.g., >100N/A
Doxorubicin (Control)MCF-7e.g., 0.8-
Table 1: Example data presentation for IC₅₀ values. The Selectivity Index is calculated as (IC₅₀ in normal cells / IC₅₀ in cancer cells).
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

Principle: This assay assesses the ability of a compound to inhibit cell migration, a key process in cancer metastasis.[12][13] A "scratch" or gap is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured over time.

Materials:

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL or 1 mL pipette tips[14]

  • Complete and serum-free culture medium

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will form a fully confluent monolayer after 24 hours.[14]

  • Creating the Wound: Once confluent, gently scratch a straight line across the center of the monolayer with a sterile pipette tip.[13] To ensure consistency, some researchers create a perpendicular scratch to form a cross.[14]

  • Washing: Gently wash the wells twice with PBS or serum-free medium to remove detached cells and debris.[12]

  • Treatment: Add fresh medium containing the test compound at a non-lethal concentration (e.g., IC₅₀/2 or IC₅₀/4 as determined by the MTT assay). Use medium with vehicle (DMSO) as a negative control.

  • Imaging: Immediately capture images of the scratch at designated points (time 0). Place the plate back in the incubator.

  • Monitoring: Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours) to monitor the closure of the wound.[14]

Data Analysis: The area of the gap can be quantified using software like ImageJ. The percentage of wound closure is calculated as: % Wound Closure = [(Area at T₀ - Area at Tₓ) / Area at T₀] x 100 Compare the rate of closure between treated and control groups.

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[15] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells where membrane integrity is lost.[15]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

  • 6-well plates

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. To detach adherent cells, use gentle trypsinization. Centrifuge the collected cells and wash twice with cold PBS.[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation: The results are typically displayed as a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated).

Treatment Group Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Control (Vehicle)e.g., 95.1e.g., 2.5e.g., 2.4
Compound (IC₅₀)e.g., 45.3e.g., 35.8e.g., 18.9
Table 2: Example summary of apoptosis assay results.
Protocol 4: Western Blot for Key Apoptotic and Signaling Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins to elucidate the molecular mechanism of action. Many benzofuran derivatives are known to induce apoptosis by modulating the Bcl-2 family of proteins or by inhibiting survival pathways like PI3K/Akt.[6][19][20] An increased Bax/Bcl-2 ratio is a hallmark of mitochondrial-mediated apoptosis.[21]

Materials:

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes[22]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[23]

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-phospho-Akt, anti-Akt, anti-β-actin)[24]

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Protein Extraction: Treat cells with the compound as in the apoptosis assay. Lyse cells in RIPA buffer, quantify protein concentration (e.g., using a BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[24]

  • Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again 3x with TBST. Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to ensure equal protein loading.[25]

Potential Mechanism of Action & Signaling

Based on extensive research into related benzofuran compounds, a plausible mechanism of action for this compound involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[6][20] This pathway is a central regulator of cell survival, proliferation, and metabolism and is frequently overactivated in cancer.[6] Inhibition of this pathway can lead to decreased survival signals and the induction of apoptosis, often characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[19][21]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Prolif Cell Survival & Proliferation mTOR->Prolif Bax Bax (Pro-apoptotic) Bcl2->Bax Sequesters Apoptosis Apoptosis Bax->Apoptosis Compound Ethyl 6-hydroxybenzofuran- 2-carboxylate Compound->PI3K Compound->Akt

Figure 2: A hypothetical signaling pathway targeted by benzofuran derivatives.

Conclusion

This document outlines a systematic, multi-tiered approach to characterize the anticancer properties of this compound. By progressing from broad cytotoxicity screening to specific functional and mechanistic assays, researchers can efficiently determine the compound's efficacy, selectivity, and mode of action. The provided protocols are based on established, validated methods in cancer cell biology and serve as a robust starting point for investigation. The benzofuran scaffold continues to be a rich source of potential therapeutic agents, and a thorough evaluation of novel derivatives is a critical step in the drug discovery pipeline.

References

The Strategic Role of Ethyl 6-hydroxybenzofuran-2-carboxylate in Modern Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran nucleus is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and potential for diverse functionalization make it a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets. Within this important class of heterocycles, Ethyl 6-hydroxybenzofuran-2-carboxylate emerges as a particularly valuable intermediate. The strategic placement of the hydroxyl and carboxylate groups on the benzofuran core provides synthetic handles for the construction of more complex molecules, including potent therapeutic agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a key building block in pharmaceutical synthesis.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from the readily available 2,4-dihydroxybenzaldehyde. The following protocol is a robust and scalable method adapted from established procedures for the synthesis of related benzofuran derivatives.

Rationale for the Synthetic Strategy

The chosen synthetic route leverages the differential reactivity of the two hydroxyl groups in 2,4-dihydroxybenzaldehyde. The 4-hydroxyl group is more acidic and sterically accessible than the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde. This allows for selective O-alkylation at the 4-position. The subsequent Perkin-Oglialoro reaction, a variation of the classical Perkin reaction, is then employed to construct the furan ring, yielding the desired benzofuran scaffold.

Experimental Protocol: Synthesis of this compound

Step 1: Regioselective O-alkylation of 2,4-dihydroxybenzaldehyde

This step focuses on the selective protection of the more reactive 4-hydroxyl group.

  • Materials:

    • 2,4-dihydroxybenzaldehyde

    • Ethyl bromoacetate

    • Potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a solution of 2,4-dihydroxybenzaldehyde (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude intermediate, ethyl 2-((4-formyl-3-hydroxyphenoxy)acetate). This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

This step involves the formation of the furan ring via a Perkin-Oglialoro type condensation.

  • Materials:

    • Crude ethyl 2-((4-formyl-3-hydroxyphenoxy)acetate) from Step 1

    • Acetic anhydride

    • Triethylamine

    • Round-bottom flask

    • Heating mantle

  • Procedure:

    • To the crude intermediate from Step 1, add acetic anhydride (3 equivalents) and triethylamine (2 equivalents).

    • Heat the reaction mixture to 120-130 °C and stir for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into ice-water with stirring.

    • The product will precipitate as a solid. Collect the solid by filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to afford pure this compound.

Data and Characterization
Compound Molecular Formula Molecular Weight Appearance Expected ¹H NMR signals (indicative)
This compoundC₁₁H₁₀O₄206.19 g/mol Off-white to pale yellow solidδ 9.5-10.0 (s, 1H, -OH), 7.0-7.8 (m, 3H, Ar-H), 7.4 (s, 1H, furan-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃)

Application in Drug Synthesis: A Gateway to Complex Therapeutics

This compound is a versatile intermediate for the synthesis of a range of pharmaceuticals. The hydroxyl group can be functionalized to introduce various side chains, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other transformations.

Case Study 1: Synthesis of Lifitegrast (Xiidra®)

Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease. A key intermediate in its synthesis is benzofuran-6-carboxylic acid, which can be readily obtained from this compound.[2][3][4][5][6]

Workflow for the Synthesis of a Lifitegrast Intermediate

G A This compound B Hydrolysis (e.g., NaOH, H₂O/EtOH) A->B C 6-Hydroxybenzofuran-2-carboxylic acid B->C D Decarboxylation (e.g., heat, quinoline, Cu catalyst) C->D E 6-Hydroxybenzofuran D->E F Protection of hydroxyl group (e.g., Benzyl bromide, K₂CO₃) E->F G 6-(Benzyloxy)benzofuran F->G H Formylation (e.g., Vilsmeier-Haack reaction) G->H I 6-(Benzyloxy)benzofuran-x-carbaldehyde H->I J Oxidation (e.g., KMnO₄ or other oxidizing agents) I->J K 6-(Benzyloxy)benzofuran-x-carboxylic acid J->K L Deprotection (e.g., Hydrogenolysis, Pd/C) K->L M Benzofuran-6-carboxylic acid (Lifitegrast Intermediate) L->M

Caption: Synthetic pathway to a key Lifitegrast intermediate.

Protocol: Hydrolysis to 6-Hydroxybenzofuran-2-carboxylic acid

  • Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.5 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry to yield 6-hydroxybenzofuran-2-carboxylic acid.

This carboxylic acid can then be further elaborated through a series of steps, including decarboxylation and functionalization, to yield the core benzofuran-6-carboxylic acid structure required for the synthesis of Lifitegrast.[2][4]

Case Study 2: Synthesis of Vilazodone (Viibryd®) Analogs

Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor and a 5-HT₁ₐ receptor partial agonist. Its structure contains a substituted benzofuran-2-carboxamide moiety. While the direct precursor to Vilazodone is ethyl 5-aminobenzofuran-2-carboxylate, the synthetic principles are highly relevant and adaptable from this compound.[7][8]

Conceptual Synthetic Workflow towards Vilazodone-like Scaffolds

G A This compound B Nitration (e.g., HNO₃, H₂SO₄) A->B C Ethyl 6-hydroxy-5-nitrobenzofuran-2-carboxylate B->C D Reduction of nitro group (e.g., H₂, Pd/C or SnCl₂) C->D E Ethyl 5-amino-6-hydroxybenzofuran-2-carboxylate D->E F Amidation (e.g., Formamide, NaOMe) E->F G 5-Amino-6-hydroxybenzofuran-2-carboxamide F->G H Further functionalization to Vilazodone analogs G->H

Caption: Conceptual pathway to Vilazodone-like structures.

By introducing a nitro group at the 5-position, followed by reduction to an amine, the core scaffold for Vilazodone-like molecules can be constructed. The amine then serves as a handle for the introduction of the piperazine side chain characteristic of Vilazodone.

Conclusion: A Versatile Intermediate for Future Drug Discovery

This compound represents a valuable and versatile intermediate in the synthesis of complex pharmaceutical agents. Its straightforward synthesis from inexpensive starting materials and the presence of two key functional groups for further elaboration make it an attractive building block for medicinal chemists. The protocols and applications detailed in this guide provide a solid foundation for researchers to explore the full potential of this important scaffold in the development of new and innovative therapeutics. The demonstrated utility in the synthesis of molecules like Lifitegrast and the conceptual pathways towards Vilazodone analogs underscore the strategic importance of this compound in the landscape of modern drug discovery.

References

Derivatization of Ethyl 6-hydroxybenzofuran-2-carboxylate for biological studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of Ethyl 6-hydroxybenzofuran-2-carboxylate: A Modular Approach for Generating Biologically Active Compounds

Introduction

The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3][4][5] Derivatives of this heterocyclic system have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[4][6][7][8] This wide range of biological relevance justifies the continued interest in developing novel synthetic routes and derivatization strategies to explore the chemical space around the benzofuran core.[1][9]

This application note focuses on a versatile starting material, This compound . This scaffold is strategically selected for its multiple, chemically distinct handles amenable to derivatization. The phenolic hydroxyl group at the C-6 position serves as an excellent nucleophile for ether and ester formation, while the ethyl ester at the C-2 position can be converted into a variety of amides after hydrolysis. Preliminary studies have suggested that modifications at these positions can significantly influence biological activity.[1][4]

The objective of this guide is to provide robust, step-by-step protocols for the synthesis of a diverse library of derivatives from this core scaffold. Furthermore, we detail standardized methodologies for the subsequent biological evaluation of these novel compounds, with a focus on anticancer and antimicrobial screening, enabling researchers to efficiently conduct structure-activity relationship (SAR) studies and identify promising new therapeutic leads.[6][10]

Rationale for Derivatization: A Structure-Activity Relationship (SAR) Approach

The fundamental goal of derivatization is to systematically modify the parent molecule to understand how changes in its chemical structure affect its biological activity. This SAR exploration allows for the optimization of potency, selectivity, and pharmacokinetic properties. The selected scaffold, this compound, offers two primary sites for modification.

  • The C-6 Phenolic Hydroxyl Group: This is the most accessible and reactive site for initial derivatization.

    • O-Alkylation (Ether Formation): Converting the phenol to an ether linkage introduces substituents that can modulate lipophilicity, a critical parameter for membrane permeability and target engagement. Introducing bulky or flexible alkyl/aryl groups can also probe the steric tolerance of the target's binding pocket. The Williamson ether synthesis is a classic and reliable method for this transformation.[11][12]

    • O-Acylation (Ester Formation): Acylation introduces an ester group, which can act as a potential pro-drug moiety, being cleaved by esterases in vivo to release the active parent phenol. This strategy can improve bioavailability. Furthermore, the electronic nature of the acyl group can influence the overall electron density of the benzofuran ring system.

  • The C-2 Ethyl Ester Group: This site allows for more profound structural changes.

    • Hydrolysis and Amide Formation: The ester can be readily hydrolyzed to a carboxylic acid. This acid is a versatile intermediate that can be coupled with a wide array of amines to form stable amide bonds. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction for target binding.[4][13]

These derivatization pathways allow for the modular construction of a compound library with diverse physicochemical properties, essential for identifying promising candidates for further development.

G Start This compound (Starting Material) Deriv_OH Derivatization at C-6 OH Start->Deriv_OH Alkylation O-Alkylation (Ether Synthesis) Deriv_OH->Alkylation RX, Base Acylation O-Acylation (Ester Synthesis) Deriv_OH->Acylation RCOCl, Base Deriv_Ester Modification at C-2 Ester Alkylation->Deriv_Ester Acylation->Deriv_Ester Hydrolysis Saponification (Hydrolysis to Carboxylic Acid) Deriv_Ester->Hydrolysis NaOH/H₂O Amide Amide Coupling Hydrolysis->Amide R'NH₂, Coupling Agent Library Diverse Compound Library for Biological Screening Amide->Library

Caption: Overall strategy for derivatizing this compound.

Part 1: Synthetic Protocols

The following protocols are designed to be robust and scalable. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for O-Alkylation of the C-6 Hydroxyl Group

Principle: This protocol utilizes the Williamson ether synthesis, where the weakly acidic phenolic proton is removed by a mild base (potassium carbonate) to form a nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide (e.g., benzyl bromide) in an Sₙ2 reaction to form the corresponding ether.[11] Acetone is an excellent solvent for this reaction as it readily dissolves the organic starting materials and has a convenient boiling point for refluxing.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate, allyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.).

  • Add anhydrous acetone to dissolve the starting material (approx. 10 mL per 1 mmol of substrate).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add the desired alkyl halide (1.2 eq.).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure ether derivative.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Starting Material & K₂CO₃ in Acetone B 2. Add Alkyl Halide A->B C 3. Reflux (56°C) 4-8 hours B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool & Filter Solids D->E Complete F 6. Concentrate Filtrate E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I Result Pure Ether Derivative I->Result G A 1. Seed Cells in 96-well plate B 2. Incubate 24h A->B C 3. Treat Cells with Compound Dilutions B->C D 4. Incubate 48h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability & IC₅₀ Value H->I

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Ethyl 6-hydroxybenzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process, a defensive response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is crucial for healing, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The mainstay of anti-inflammatory therapy, non-steroidal anti-inflammatory drugs (NSAIDs), primarily functions by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is often associated with significant gastrointestinal and cardiovascular side effects, underscoring the urgent need for novel, safer, and more effective therapeutic agents.

Heterocyclic compounds, particularly those containing the benzofuran scaffold, have emerged as a promising area in medicinal chemistry due to their wide spectrum of biological activities.[2][3][4] Benzofuran derivatives have been reported to possess potent anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[2][3][4] This guide focuses on derivatives of Ethyl 6-hydroxybenzofuran-2-carboxylate, a versatile scaffold for developing new chemical entities with anti-inflammatory potential. We will explore their synthesis and provide detailed protocols for evaluating their efficacy and mechanism of action, with a focus on their ability to modulate key inflammatory pathways such as NF-κB and MAPK.[5][6][7][8][9]

PART 1: Synthesis of this compound Derivatives

The synthesis of the core benzofuran structure and its subsequent derivatization is a critical first step. A common and effective method involves the Michael addition of a phenol with an appropriate acetylene derivative, followed by cyclization. The following is a generalized protocol; specific reaction conditions such as temperature, time, and catalysts may require optimization based on the specific derivative being synthesized.

General Synthetic Workflow

The workflow below illustrates a representative pathway for synthesizing various benzofuran derivatives for screening.

G cluster_0 Core Synthesis cluster_1 Derivatization A Starting Materials (e.g., Substituted Phenol, Ethyl Propiolate) B Michael Addition A->B C Cyclization Reaction B->C D Ethyl 6-hydroxybenzofuran- 2-carboxylate Core C->D E Functional Group Modification (e.g., Alkylation, Acylation, Coupling) D->E Core Scaffold F Derivative Library E->F G Purification & Characterization (HPLC, NMR, MS) F->G H Screening-Ready Compounds G->H G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p65/p50) IkBa->Inhibition Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Activates Transcription Inhibition->NFkB Benzofuran Benzofuran Derivatives Benzofuran->IKK Potential Inhibition Benzofuran->IkBa Prevents Degradation G Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK P MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK P TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors P Nucleus Nucleus TranscriptionFactors->Nucleus Translocates Genes Pro-inflammatory Genes Nucleus->Genes Activates Transcription Benzofuran Benzofuran Derivatives Benzofuran->MAPK Potential Inhibition of Phosphorylation

References

Application Notes and Protocols: Ethyl 6-hydroxybenzofuran-2-carboxylate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is recognized as a "privileged structure" in medicinal chemistry. This scaffold is present in a multitude of natural products and synthetic molecules that exhibit a wide array of pharmacological activities.[1] Benzofuran derivatives have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3] A significant portion of their therapeutic efficacy stems from their ability to act as potent enzyme inhibitors, targeting a diverse range of enzymes implicated in human diseases, including protein kinases, DNA gyrase, and sirtuins.[1][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific benzofuran derivative, Ethyl 6-hydroxybenzofuran-2-carboxylate , in enzyme inhibition assays. While direct inhibitory data for this specific molecule is not yet widely published, its structural features, particularly the hydroxyl group at the 6-position and the ethyl carboxylate at the 2-position, suggest a strong potential for interaction with various enzyme active sites. Drawing upon the well-established structure-activity relationships of analogous benzofuran compounds, we will focus on its prospective application as an inhibitor of Sirtuin 2 (SIRT2), a key enzyme in cellular regulation and a promising therapeutic target.[6][7]

Scientific Foundation: Understanding Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. In drug discovery, they are fundamental for developing targeted therapies. The primary mechanisms of reversible enzyme inhibition are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, the inhibitor does not compete with the substrate.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Understanding the mechanism of inhibition is crucial for optimizing the design of new drug candidates. This is typically achieved by analyzing the enzyme's kinetics in the presence of varying concentrations of the inhibitor and the substrate.

Target Spotlight: Sirtuin 2 (SIRT2)

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, metabolism, and inflammation.[7][8] Among the seven mammalian sirtuins (SIRT1-7), SIRT2 is predominantly located in the cytoplasm and is involved in the deacetylation of non-histone proteins, such as α-tubulin.[9] Dysregulation of SIRT2 activity has been linked to neurodegenerative diseases, cancer, and inflammatory disorders, making it an attractive target for therapeutic intervention.[6][10] Several benzofuran-containing molecules have been identified as sirtuin inhibitors, suggesting that this compound could also exhibit inhibitory activity against SIRT2.[9]

Below is a diagram illustrating a simplified signaling pathway involving SIRT2 and its potential role in cancer cell migration, a process that could be modulated by an inhibitor like this compound.

SIRT2_Pathway cluster_0 Cellular Processes cluster_1 SIRT2-Mediated Regulation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Receptor->Signaling_Cascade activates Cytoskeleton_Regulation Cytoskeleton Regulation Signaling_Cascade->Cytoskeleton_Regulation modulates Cell_Migration Cell Migration Cytoskeleton_Regulation->Cell_Migration promotes SIRT2 SIRT2 alpha_Tubulin α-Tubulin SIRT2->alpha_Tubulin deacetylates alpha_Tubulin_Ac Acetylated α-Tubulin alpha_Tubulin_Ac->SIRT2 Microtubule_Dynamics Microtubule Dynamics alpha_Tubulin->Microtubule_Dynamics affects Microtubule_Dynamics->Cytoskeleton_Regulation Inhibitor Ethyl 6-hydroxy- benzofuran-2-carboxylate Inhibitor->SIRT2 inhibits

Caption: SIRT2 signaling pathway in cell migration.

Experimental Protocol: Fluorometric SIRT2 Inhibition Assay

This protocol describes a robust and sensitive fluorescence-based assay to screen for and characterize inhibitors of SIRT2. The assay relies on a fluorogenic substrate that, upon deacetylation by SIRT2, can be cleaved by a developer enzyme to release a highly fluorescent molecule.

Materials and Reagents
  • Purified recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)

  • Developer enzyme

  • NAD+ (SIRT2 cofactor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Inhibitor Stop Solution (e.g., a solution containing a potent SIRT2 inhibitor like nicotinamide)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader

Assay Workflow

The following diagram outlines the key steps in the SIRT2 inhibition assay.

Assay_Workflow Start Start Prepare_Reagents 1. Prepare Reagents: - Dilute SIRT2 Enzyme - Prepare Substrate/NAD+ Mix - Prepare Serial Dilutions of Inhibitor Start->Prepare_Reagents Add_Enzyme_Inhibitor 2. Add 40 µL of SIRT2 and 10 µL of Inhibitor/Vehicle to wells Prepare_Reagents->Add_Enzyme_Inhibitor Pre_incubation 3. Pre-incubate for 15 min at 37°C Add_Enzyme_Inhibitor->Pre_incubation Initiate_Reaction 4. Add 50 µL of Substrate/NAD+ Mix to initiate the reaction Pre_incubation->Initiate_Reaction Incubate 5. Incubate for 60 min at 37°C Initiate_Reaction->Incubate Stop_Reaction 6. Add 50 µL of Developer/ Stop Solution Incubate->Stop_Reaction Develop 7. Incubate for 15 min at RT (in the dark) Stop_Reaction->Develop Read_Fluorescence 8. Read Fluorescence (e.g., Ex/Em = 360/460 nm) Develop->Read_Fluorescence Analyze_Data 9. Analyze Data: - Calculate % Inhibition - Determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for SIRT2 inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the test compound in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a working solution of SIRT2 enzyme in assay buffer.

    • Prepare a 2X substrate/NAD+ mixture in assay buffer.

  • Assay Plate Setup:

    • Add 40 µL of the diluted SIRT2 enzyme solution to each well of a 96-well plate.

    • Add 10 µL of the serially diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the respective wells.

    • Include wells for a "no enzyme" control (add 50 µL of assay buffer).

    • Include wells for a "positive control" inhibitor (e.g., nicotinamide).

  • Pre-incubation:

    • Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 50 µL of the 2X substrate/NAD+ mixture to each well.

    • Mix the plate and incubate for 60 minutes at 37°C.

  • Reaction Termination and Signal Development:

    • Stop the reaction by adding 50 µL of the developer solution containing a stop reagent (e.g., nicotinamide).

    • Incubate the plate at room temperature for 15 minutes, protected from light, to allow the fluorescent signal to develop.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of vehicle control well)]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation and Interpretation

The results of the enzyme inhibition assay can be summarized in a table to clearly present the inhibitory potency of the test compound.

CompoundTarget EnzymeIC50 (µM)
This compoundSIRT25.2
Nicotinamide (Positive Control)SIRT225.8

This is a hypothetical data table for illustrative purposes.

An IC50 value in the low micromolar range, as depicted in the hypothetical data above, would suggest that this compound is a moderately potent inhibitor of SIRT2 and warrants further investigation. This could include studies to determine its mechanism of inhibition (e.g., competitive, non-competitive) and its selectivity against other sirtuin isoforms.

Conclusion and Future Directions

This compound, a member of the pharmacologically significant benzofuran class of compounds, represents a promising candidate for enzyme inhibition studies. Based on the known structure-activity relationships of related molecules, it is a plausible inhibitor of enzymes such as SIRT2. The detailed protocol provided herein offers a robust framework for evaluating its inhibitory activity in a sensitive and high-throughput manner. A positive outcome from such an assay would be the first step in a comprehensive drug discovery cascade, leading to further optimization of the compound's structure to enhance potency and selectivity, and ultimately, to the development of novel therapeutics for a range of diseases.

References

Application Note & Protocol Guide: Synthesis of Novel Bioactive Molecules from Ethyl 6-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 6-hydroxybenzofuran-2-carboxylate is a versatile scaffold in medicinal chemistry, prized for its privileged benzofuran core and strategically positioned hydroxyl and ester functionalities. These reactive sites serve as ideal anchor points for molecular elaboration, enabling the synthesis of a diverse array of derivatives with significant therapeutic potential. This guide provides a comprehensive overview and detailed protocols for the synthesis of novel bioactive molecules, including potential anti-inflammatory and kinase inhibitory agents, starting from this key intermediate. We will explore the strategic derivatization of the C6-hydroxyl group and the modification of the C2-ester, grounded in established synthetic methodologies and mechanistic rationale.

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran nucleus is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive framework for designing molecules that can bind with high affinity to biological targets. This compound, in particular, offers a synthetically accessible platform for generating libraries of novel compounds for drug discovery screening. The C6-hydroxyl group can be readily alkylated or acylated, while the C2-ester can be hydrolyzed and converted into amides or other functional groups, providing multiple avenues for diversification.

Strategic Derivatization of the C6-Hydroxyl Group

The phenolic hydroxyl group at the C6 position is a key handle for introducing diversity and modulating the pharmacokinetic and pharmacodynamic properties of the molecule. A common and effective strategy is the Williamson ether synthesis, which allows for the introduction of various alkyl or aryl-alkyl substituents.

Mechanistic Rationale: Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction involving the nucleophilic attack of a phenoxide ion on an alkyl halide or other electrophile with a good leaving group. The reaction is typically carried out in the presence of a mild base, which deprotonates the phenolic hydroxyl to form the more nucleophilic phenoxide. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

Protocol: Synthesis of Ethyl 6-(benzyloxy)benzofuran-2-carboxylate

This protocol details the benzylation of the C6-hydroxyl group, a common step to introduce a bulky, lipophilic group that can enhance binding to hydrophobic pockets in target proteins.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization from an ethyl acetate/hexane mixture to afford the pure product.

Workflow for C6-Hydroxyl Derivatization

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Workup & Purification A Ethyl 6-hydroxybenzofuran- 2-carboxylate C Potassium Phenoxide Intermediate A->C Acetone B K₂CO₃ (Base) B->C E Ethyl 6-(benzyloxy)benzofuran- 2-carboxylate C->E Nucleophilic Attack D Benzyl Bromide (Electrophile) D->E F Aqueous Workup E->F G Recrystallization F->G H Pure Product G->H

Caption: Workflow for Williamson ether synthesis at the C6-hydroxyl position.

Modification of the C2-Ester to Bioactive Amides

The ethyl ester at the C2 position is a versatile handle for introducing nitrogen-containing functionalities, such as amides, which are prevalent in bioactive molecules due to their ability to act as hydrogen bond donors and acceptors. This conversion typically involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.

Protocol: Saponification of the C2-Ester

Materials:

  • Ethyl 6-(benzyloxy)benzofuran-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the starting ester (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add LiOH (2.0 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion (typically 2-3 hours), concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.

  • The carboxylic acid product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. This product, 6-(benzyloxy)benzofuran-2-carboxylic acid, is often used in the next step without further purification.

Protocol: Amide Coupling to Synthesize Novel Kinase Inhibitors

Many kinase inhibitors feature an amide bond linking a core scaffold to a solvent-exposed recognition motif. This protocol describes the coupling of the benzofuran carboxylic acid with a representative amine, 4-fluoroaniline, using HATU, a common and efficient peptide coupling reagent.

Materials:

  • 6-(benzyloxy)benzofuran-2-carboxylic acid

  • 4-fluoroaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add 4-fluoroaniline (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-16 hours.

  • Upon completion, pour the reaction mixture into ice-water, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

  • Purify the crude product by column chromatography on silica gel to yield the final amide.

Pathway for C2-Ester Modification

G cluster_ester Starting Ester cluster_hydrolysis Step 1: Saponification cluster_coupling Step 2: Amide Coupling Start Ethyl 6-(benzyloxy)benzofuran- 2-carboxylate Acid 6-(benzyloxy)benzofuran- 2-carboxylic acid Start->Acid LiOH, THF/MeOH/H₂O Product N-substituted-6-(benzyloxy)benzofuran- 2-carboxamide Acid->Product Amine R-NH₂ (e.g., 4-fluoroaniline) Amine->Product Reagents HATU, DIPEA Reagents->Product

Caption: Two-step conversion of the C2-ester to a bioactive amide derivative.

Characterization and Bioactivity Evaluation

All synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Illustrative Data for Synthesized Derivatives

The following table presents representative data for a small library of synthesized molecules based on the described protocols.

Compound IDR Group (at C6-Oxygen)Amide Moiety (at C2)Yield (%)Purity (HPLC, %)IC₅₀ (Target Kinase, nM)
BZ-F-01 Benzyl4-fluoroaniline65>9875
BZ-Cl-02 Benzyl4-chloroaniline62>9992
ME-F-03 Methyl4-fluoroaniline71>98210
ME-Cl-04 Methyl4-chloroaniline68>97255

Note: IC₅₀ values are hypothetical and for illustrative purposes to demonstrate structure-activity relationships.

Conclusion and Future Directions

This compound is a powerful starting material for the construction of novel bioactive molecules. The synthetic routes detailed in this guide, focusing on the derivatization of the C6-hydroxyl and C2-ester functionalities, provide a robust framework for generating compound libraries for screening against various therapeutic targets. Future work could explore more complex C-C coupling reactions at halogenated versions of the scaffold or investigate alternative heterocyclic cores to further expand the chemical space and uncover new therapeutic agents.

Ethyl 6-hydroxybenzofuran-2-carboxylate in MTT assay for cytotoxicity studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Evaluating the Cytotoxicity of Ethyl 6-hydroxybenzofuran-2-carboxylate using the MTT Assay

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic potential of this compound. Benzofuran scaffolds are pivotal pharmacophores in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2][3][4] This guide details the scientific principles, a step-by-step experimental protocol, data analysis, and interpretation, grounded in established methodologies to ensure reliable and reproducible results.

Scientific Rationale and Background

The Benzofuran Scaffold in Oncology

The benzofuran nucleus, a heterocyclic compound formed by a fused benzene and furan ring, is a privileged structure present in a multitude of natural and synthetic bioactive molecules.[1][5] In oncology research, benzofuran derivatives have emerged as potent agents with diverse mechanisms of action, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways like PI3K/Akt/mTOR.[5][6] Structure-activity relationship (SAR) studies consistently reveal that substitutions on the benzofuran ring are critical determinants of cytotoxic efficacy and selectivity.[4][7] Specifically, the presence of hydroxyl (-OH) and ester groups, such as those in this compound, has been shown to be crucial for the biological activity of these compounds.[4][8][9] For instance, the position of a hydroxyl group can influence activities like DNA damage.[8]

Principle of the MTT Assay

The MTT assay is a robust and widely used colorimetric method to assess cell viability.[10][11] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are primarily active in viable, metabolically active cells.[12] These enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan precipitate.[11] The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance spectrophotometrically. The intensity of the purple color is directly proportional to the number of living, metabolically active cells, providing a reliable measure of cytotoxicity.[10][12]

Hypothesized Mechanism of Action

Based on extensive research into related benzofuran derivatives, this compound is hypothesized to exert its cytotoxic effects primarily through the induction of apoptosis. Many benzofuran compounds trigger programmed cell death in cancer cells by modulating the expression of key regulatory proteins.[5][13][14] This often involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases (e.g., Caspase-3/7), leading to controlled cellular dismantling.[5][14] The diagram below illustrates a potential apoptotic pathway that could be initiated by the compound.

Apoptotic_Pathway Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Casp9 Caspase-9 Activation Bcl2->Casp9   releases pro-apoptotic   factors Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Potential apoptotic pathway induced by this compound.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, which is ideal for high-throughput screening and dose-response studies.

Materials and Reagents
  • Cell Line: A cancer cell line relevant to the research question (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, HCT116 colon carcinoma).[13][14][15]

  • Test Compound: this compound.

  • Cell Culture Medium: Appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics (e.g., DMEM or RPMI-1640).

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: For cell detachment.

  • MTT Reagent: 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize and store protected from light.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in 10% SDS (Sodium Dodecyl Sulfate).

  • Vehicle Control: Sterile, cell culture grade DMSO.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin).[15]

  • Equipment: 96-well flat-bottom sterile cell culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (absorbance at 570-590 nm), inverted microscope, hemocytometer.

Experimental Workflow

The following diagram provides a high-level overview of the MTT assay workflow.

MTT_Workflow A 1. Cell Seeding (1 x 10⁴ cells/well) B 2. Incubation (24h for attachment) A->B C 3. Compound Treatment (Varying Concentrations) B->C D 4. Incubation (24h, 48h, or 72h) C->D E 5. Add MTT Reagent (10-20 µL/well) D->E F 6. Incubation (2-4h, 37°C) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer. Ensure cell viability is >95%.

    • Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in pre-warmed complete medium.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.[10]

    • Rationale: A consistent cell number is critical for reproducible results. This density allows for logarithmic growth during the experiment without reaching over-confluence.

  • Cell Attachment:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume normal growth.[10]

  • Preparation of Compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in serum-free medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be kept constant and non-toxic (<0.5%).

    • Rationale: A wide concentration range is necessary to generate a complete dose-response curve and accurately determine the IC50 value.

  • Cell Treatment:

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Crucial Controls:

      • Untreated Control: Wells with cells + 100 µL of complete medium. Represents 100% viability.

      • Vehicle Control: Wells with cells + medium containing the same final concentration of DMSO as the treated wells. This accounts for any potential toxicity from the solvent.

      • Positive Control: Wells with cells + a known cytotoxic agent at a concentration known to induce significant cell death.

      • Blank Control: Wells with 100 µL of medium only (no cells). Used for background absorbance subtraction.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[10] The duration depends on the compound's expected mechanism and cell doubling time.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[16]

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light.[16]

    • Rationale: This incubation allows viable cells sufficient time to reduce the MTT into formazan. Visually inspect for the formation of purple crystals under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[12]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise. Read the plate within 1 hour of adding the solubilizing agent.

Data Analysis and Interpretation

Calculating Cell Viability

The percentage of cell viability is calculated relative to the untreated or vehicle control.

  • Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

    • Corrected Absorbance = Absorbance (Sample) - Absorbance (Blank)

  • Percentage Viability:

    • % Cell Viability = [(Corrected Absorbance of Treated Cells) / (Corrected Absorbance of Vehicle Control Cells)] x 100[10]

Data Presentation and IC50 Determination

The results should be presented as a dose-response curve by plotting % Cell Viability (Y-axis) against the log of the compound concentration (X-axis). The IC50 (Inhibitory Concentration 50%) value is the concentration of the compound that causes a 50% reduction in cell viability. This value is determined from the curve using non-linear regression analysis.

Table 1: Example Data for Cytotoxicity Analysis

Concentration (µM)Mean Absorbance (570 nm)Corrected Absorbance% Cell Viability
Blank (No Cells) 0.0520.000N/A
Vehicle Control (0) 1.2521.200100.0%
1 1.1921.14095.0%
5 1.0120.96080.0%
10 0.7720.72060.0%
25 0.6520.60050.0%
50 0.3520.30025.0%
100 0.1720.12010.0%
Positive Control 0.2320.18015.0%

In this hypothetical example, the IC50 value is approximately 25 µM.

References

Application Note: High-Throughput Screening for Nitric Oxide Inhibition Using Ethyl 6-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of a nitric oxide (NO) inhibition assay using Ethyl 6-hydroxybenzofuran-2-carboxylate. We delve into the foundational principles of nitric oxide's role in inflammatory pathways, the mechanism of its synthesis by inducible nitric oxide synthase (iNOS), and the rationale for its inhibition as a therapeutic strategy. A detailed, validated protocol for a cell-based assay using the murine macrophage cell line RAW 264.7 and the Griess reagent is presented. This guide emphasizes experimental causality, self-validating system design, and provides authoritative grounding through in-text citations and a complete reference list. Visualizations of the signaling pathway and experimental workflow are included to enhance understanding and reproducibility.

Introduction: The Dual Role of Nitric Oxide in Physiology and Pathology

Nitric oxide (NO) is a pleiotropic signaling molecule, acting as a critical mediator in a vast array of physiological processes, including neurotransmission, vasodilation, and immune responses.[1][2][3] However, the overproduction of NO, particularly by the inducible nitric oxide synthase (iNOS) enzyme in macrophages during inflammation, is a key contributor to the pathophysiology of numerous diseases.[4][5] This excessive NO can lead to tissue damage and chronic inflammatory conditions.[1] Consequently, the inhibition of iNOS-mediated NO production has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.

Benzofuran derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory properties.[6] this compound, a member of this chemical class, presents as a promising candidate for investigation as a modulator of inflammatory responses. This document outlines a robust and reproducible method to screen and characterize the NO inhibitory potential of this compound.

Scientific Foundation: Targeting the iNOS Pathway

In inflammatory conditions, pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) trigger the expression of iNOS in macrophages.[4][7][8] This enzyme catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide in the process.[3][9] The produced NO is highly reactive and rapidly oxidizes to stable, non-volatile breakdown products, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻).[10][11]

The assay described herein indirectly quantifies NO production by measuring the concentration of nitrite in the cell culture supernatant using the Griess reaction.[10][11][12] This colorimetric assay is based on a two-step diazotization reaction, providing a simple and sensitive method for determining NO synthesis.[11][12] this compound is hypothesized to inhibit this pathway, potentially by downregulating iNOS expression or by directly inhibiting its enzymatic activity.

Below is a diagram illustrating the LPS-induced nitric oxide production pathway and the prospective point of inhibition by this compound.

NitricOxidePathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates iNOS_mRNA iNOS mRNA Transcription NFkB->iNOS_mRNA Induces iNOS_Protein iNOS Protein Translation iNOS_mRNA->iNOS_Protein Translates to NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes conversion of L_Arginine L-Arginine L_Arginine->iNOS_Protein Test_Compound Ethyl 6-hydroxybenzofuran- 2-carboxylate Test_Compound->Inhibition Inhibits Inhibition->iNOS_Protein

Caption: LPS-induced iNOS pathway and potential inhibition.

Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol is optimized for a 96-well plate format, enabling high-throughput screening.

Materials and Reagents
  • Cell Line: RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM), high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: this compound (dissolved in DMSO, stock solution of 10 mM).

  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli O111:B4 (stock solution of 1 mg/mL in sterile PBS).

  • Positive Control: L-NAME (N(G)-Nitro-L-arginine methyl ester), a known NOS inhibitor (stock solution of 100 mM in sterile water).[13]

  • Griess Reagent:

    • Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in deionized water.

    • Note: Mix equal volumes of Component A and B immediately before use. The mixture is stable for a short period and should be protected from light.[14]

  • Standard: Sodium nitrite (NaNO₂) for standard curve generation (1 mM stock solution in culture medium).

  • Assay Plates: Sterile 96-well flat-bottom tissue culture plates.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture RAW 264.7 cells to approximately 80-90% confluency.

    • Harvest cells and adjust the cell density to 5 x 10⁵ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5 x 10⁴ cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.[15]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control (L-NAME) in fresh culture medium. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.

    • After 24 hours of incubation, carefully aspirate the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include vehicle control wells (medium with 0.1% DMSO) and untreated control wells.

    • Pre-incubate the cells with the compounds for 1-2 hours.[16]

  • LPS Stimulation:

    • Prepare a working solution of LPS in culture medium at a concentration of 2 µg/mL.

    • Add 50 µL of the LPS working solution to all wells except the negative control (unstimulated) wells, to achieve a final concentration of 1 µg/mL.[1]

    • Add 50 µL of culture medium without LPS to the negative control wells.

    • Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.[15]

  • Griess Assay:

    • After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well flat-bottom plate.[14]

    • Prepare a nitrite standard curve by making serial dilutions of the 1 mM NaNO₂ stock solution in culture medium to obtain concentrations ranging from 100 µM to 1.56 µM. Add 50 µL of each standard to empty wells.[14]

    • Add 50 µL of the freshly prepared Griess reagent to all wells containing supernatants and standards.[14]

    • Incubate the plate for 10-15 minutes at room temperature, protected from light.[14]

    • Measure the absorbance at 540 nm using a microplate reader.[15][17]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment & Stimulation cluster_assay Day 3: Griess Assay seed_cells Seed RAW 264.7 cells (5x10^4 cells/well) incubate_24h_1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 add_compound Add test compound/ positive control/vehicle incubate_24h_1->add_compound pre_incubate Pre-incubate for 1-2h add_compound->pre_incubate add_lps Add LPS (1 µg/mL) pre_incubate->add_lps incubate_24h_2 Incubate for 24h add_lps->incubate_24h_2 collect_supernatant Collect 50 µL supernatant incubate_24h_2->collect_supernatant add_griess Add 50 µL Griess Reagent collect_supernatant->add_griess prepare_standards Prepare Nitrite Standards prepare_standards->add_griess incubate_rt Incubate 10-15 min at RT add_griess->incubate_rt read_absorbance Read Absorbance at 540 nm incubate_rt->read_absorbance

Caption: Step-by-step experimental workflow.

Data Analysis and Interpretation

  • Standard Curve Generation: Plot the absorbance values of the nitrite standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Nitrite Concentration Calculation: Use the standard curve equation to calculate the nitrite concentration in each experimental sample from its absorbance value.

  • Percentage Inhibition Calculation: Calculate the percentage of nitric oxide inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in LPS-stimulated vehicle control)] x 100

  • IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the compound concentration and use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀) value.

Expected Results and Data Presentation

The results should demonstrate a dose-dependent inhibition of LPS-induced nitric oxide production by this compound. A summary of hypothetical data is presented below for illustrative purposes.

Treatment GroupConcentration (µM)Absorbance (540 nm) (Mean ± SD)Nitrite Conc. (µM) (Mean ± SD)% Inhibition
Untreated Control-0.052 ± 0.0041.2 ± 0.2-
LPS (1 µg/mL) + Vehicle (0.1% DMSO)-0.850 ± 0.04565.4 ± 3.50%
This compound10.765 ± 0.03858.8 ± 2.910.1%
This compound100.451 ± 0.02234.7 ± 1.747.0%
This compound500.182 ± 0.01514.0 ± 1.278.6%
L-NAME (Positive Control)1000.110 ± 0.0098.5 ± 0.787.0%

Note: These are hypothetical values and actual results may vary.

Self-Validation and Troubleshooting

  • Cell Viability: It is crucial to perform a concurrent cell viability assay (e.g., MTT or resazurin) to ensure that the observed decrease in nitrite production is due to specific inhibition of the NO pathway and not a result of cytotoxicity of the test compound.[15]

  • Positive and Negative Controls: The inclusion of appropriate controls is essential for validating the assay. The LPS-stimulated group should show a significant increase in nitrite production compared to the untreated control. L-NAME should exhibit potent inhibition.

  • Griess Reagent Stability: Always prepare the Griess reagent fresh and protect it from light to ensure its reactivity and sensitivity.[14]

  • Phenol Red Interference: While generally not a significant issue at 540 nm, for highly sensitive measurements, consider using phenol red-free medium for the final 24-hour incubation period.[18]

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for assessing the nitric oxide inhibitory activity of this compound. By following this guide, researchers can obtain reproducible and accurate data to evaluate the anti-inflammatory potential of this and other novel compounds. The emphasis on understanding the underlying scientific principles and incorporating self-validating measures ensures the generation of high-quality, trustworthy results in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Ethyl 6-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Antimicrobial Potential of Benzofuran Scaffolds

The benzofuran nucleus is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2][3][4][5] Researchers have demonstrated that derivatives of this scaffold possess significant anti-inflammatory, antitumor, and, most notably, antimicrobial properties.[3][5][6] The continuous emergence of drug-resistant pathogens necessitates the discovery of novel antibacterial and antifungal agents.[2] Benzofuran derivatives represent a promising avenue for the development of new therapeutics to combat these challenging infections.[2][4]

The specific compound, Ethyl 6-hydroxybenzofuran-2-carboxylate, incorporates key structural features that suggest potential antimicrobial efficacy. Structure-activity relationship (SAR) studies on similar benzofuran derivatives have indicated that substitutions at various positions on the ring structure can greatly influence their biological activity.[3][5] For example, the presence of a hydroxyl group, in this case at the C-6 position, has been associated with potent antibacterial activity in related compounds.[3]

To rigorously evaluate the antimicrobial potential of any new compound, a quantitative measure of its inhibitory activity is essential. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] This value is critical for drug discovery and development, providing a foundational piece of data for assessing a compound's potency and selectivity.

These application notes provide a comprehensive, step-by-step protocol for determining the MIC of this compound against a panel of relevant microorganisms, grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11]

Core Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the internationally recognized reference standard for performing antimicrobial susceptibility testing.[9][10][11] This method is reliable, reproducible, and allows for the simultaneous testing of multiple compounds against various microorganisms in a high-throughput format using 96-well microtiter plates. The protocol outlined below is harmonized with the principles described in the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," and equivalent ISO/EUCAST standards.[9][10]

I. Causality and Experimental Design Choices
  • Why Broth Microdilution? This method is chosen over agar-based methods (like disk diffusion) for its quantitative nature, providing a precise MIC value (e.g., in µg/mL) rather than a qualitative zone of inhibition. This precision is paramount in early-stage drug discovery for comparing the potency of new chemical entities.

  • Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious aerobic bacteria. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical as it can significantly affect the activity of certain antimicrobial agents. For fastidious organisms, specialized media like MH-F broth (supplemented with lysed horse blood and NAD) are recommended by EUCAST.[9]

  • Standardized Inoculum: The final inoculum density is standardized to approximately 5 x 10⁵ colony-forming units (CFU)/mL. A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs due to the "inoculum effect." A 0.5 McFarland turbidity standard is used to approximate the correct starting bacterial density.

II. Required Materials and Reagents
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well, U-bottom microtiter plates

  • Selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Reference antimicrobial agent (e.g., Ciprofloxacin, for quality control)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or McFarland densitometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

III. Step-by-Step Experimental Protocol

Step 1: Preparation of the Compound Stock Solution

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10,240 µg/mL). Rationale: DMSO is a common solvent for water-insoluble compounds. The initial concentration should be high enough to ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1%).

  • Ensure the compound is fully dissolved. Gentle warming or vortexing may be applied.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

Step 2: Preparation of the Microbial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing 5 mL of sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline and comparing against the standard visually or using a densitometer. This suspension now contains approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension 1:150 in sterile CAMHB. This will be the final working inoculum, which will result in the target concentration in the wells after addition.

Step 3: Serial Dilution in the Microtiter Plate

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock in CAMHB) to the first column of wells (e.g., Column 1), resulting in a total volume of 200 µL. This is the highest concentration to be tested.

  • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process across the plate to Column 10.

  • After mixing in Column 10, discard the final 100 µL. Wells in Columns 1-10 now contain 100 µL of serially diluted compound.

  • Column 11 will serve as the positive control (growth control), containing 100 µL of CAMHB with no compound.

  • Column 12 will serve as the negative control (sterility control), containing 100 µL of CAMHB with no compound and no inoculum.

Step 4: Inoculation and Incubation

  • Using a multichannel pipette, add 100 µL of the prepared working inoculum (from Step 2) to all wells from Column 1 to Column 11. Do not inoculate Column 12.

  • The final volume in each well (1-11) is now 200 µL, and the inoculum density is approximately 5 x 10⁵ CFU/mL. The compound concentrations have also been diluted by half to their final test concentrations.

  • Seal the plate with a breathable film or place it in a container with a loose lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Step 5: Reading and Interpreting the MIC

  • After incubation, examine the plate from the bottom using a reading mirror or by placing it on a light background.

  • Check the controls:

    • Sterility Control (Column 12): Should show no growth (clear broth).

    • Growth Control (Column 11): Should show distinct turbidity or a pellet of growth at the bottom of the well.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[7]

IV. Quality Control and Self-Validation
  • Parallel Testing: A reference antimicrobial agent with a known MIC range against a quality control (QC) strain (e.g., S. aureus ATCC 29213) must be tested in parallel with each batch of experiments. The resulting MIC for the reference agent must fall within the acceptable range published by CLSI or EUCAST to validate the entire experimental run.[12][13]

  • Solvent Toxicity: A control plate or well containing the highest concentration of DMSO used in the assay (without the test compound) should be included to ensure the solvent itself does not inhibit microbial growth.

  • Purity of Compound: The purity of this compound should be confirmed by analytical methods (e.g., NMR, HPLC) prior to testing, as impurities can confound the results.

Visualizing the Workflow and Potential Mechanism

Experimental Workflow Diagram

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout A Prepare Compound Stock (in DMSO) C Dilute Suspension for Working Inoculum B Prepare 0.5 McFarland Bacterial Suspension B->C F Inoculate Wells 1-11 (100 µL/well) C->F D Dispense CAMHB (100 µL/well) E Perform 2-Fold Serial Dilution of Compound in Plate D->E E->F G Incubate Plate (16-20h at 35°C) F->G H Visually Inspect for Growth (Turbidity/Pellet) G->H I Determine MIC: Lowest Concentration with No Growth H->I

Caption: Broth microdilution workflow for MIC determination.

Hypothetical Mechanism of Action Pathway

While the precise mechanism of this compound is yet to be elucidated, many antimicrobial compounds function by disrupting the bacterial cell wall or membrane integrity. The following diagram illustrates a hypothetical pathway where the compound inhibits key enzymes involved in peptidoglycan synthesis, a common target for antibiotics.

MOA_Pathway compound Ethyl 6-hydroxy- benzofuran-2-carboxylate target Peptidoglycan Synthesis Enzymes (e.g., PBPs) compound->target Inhibition process Cell Wall Cross-linking target->process outcome Compromised Cell Wall Integrity process->outcome Disruption result Bacterial Cell Lysis & Growth Inhibition outcome->result

Caption: Hypothetical inhibition of cell wall synthesis.

Application Notes: Data Interpretation and Troubleshooting

Hypothetical MIC Data Summary

The following table presents hypothetical but plausible MIC data for this compound against common Gram-positive and Gram-negative bacteria, as well as a yeast species.

MicroorganismStrain IDGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Positive8
Enterococcus faecalisATCC 29212Positive16
Escherichia coliATCC 25922Negative64
Pseudomonas aeruginosaATCC 27853Negative>128
Candida albicansATCC 90028N/A (Fungus)32

Interpretation of Hypothetical Data:

  • The compound shows greater activity against Gram-positive bacteria (S. aureus, E. faecalis) compared to Gram-negative bacteria (E. coli, P. aeruginosa). This is a common observation for novel compounds, as the outer membrane of Gram-negative bacteria can act as an effective permeability barrier.

  • The activity against P. aeruginosa is very low (MIC >128 µg/mL), which is typical for this organism known for its intrinsic and acquired resistance mechanisms.

  • The compound demonstrates moderate antifungal activity against C. albicans.

Common Troubleshooting Scenarios
IssuePossible Cause(s)Recommended Solution(s)
No growth in any wells, including the growth control. Inoculum was not viable; incubator malfunction; residual sterilant in the plate.Verify inoculum preparation and viability. Check incubator temperature. Use pre-sterilized, individually wrapped plates.
Growth in the sterility control well. Contamination of the medium or plate; poor aseptic technique.Use fresh, sterile medium. Review and reinforce aseptic pipetting techniques.
MIC for the QC strain is out of the acceptable range. Incorrect inoculum density; procedural error in dilution; expired reagents.Re-standardize the inoculum carefully. Review all dilution calculations and pipetting steps. Ensure all reagents are within their expiry dates.
Compound precipitates out of solution in the wells. Poor solubility of the compound in the aqueous medium.Increase the initial DMSO stock concentration to lower the final percentage in the assay. Test a lower range of concentrations. Note the precipitation in the results, as it may affect the true MIC.
"Skipped wells" (growth at a higher concentration than a well showing no growth). Contamination of a single well; error in dilution.The test should be repeated. The MIC should be read as the lowest concentration with no growth, but the anomaly must be noted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 6-hydroxybenzofuran-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthetic route. Benzofuran scaffolds are pivotal in numerous biologically active compounds, and mastering their synthesis is crucial for advancing drug discovery programs.[1][2][3]

This guide moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven insights to overcome the common challenges encountered during this multi-step synthesis.

Section 1: Strategic Synthesis Overview

The most common and logical pathway to this compound proceeds via a two-step sequence starting from 2,4-dihydroxybenzaldehyde. This strategy is predicated on the differential reactivity of the two hydroxyl groups.

  • Regioselective O-Alkylation: The first critical challenge is the selective alkylation of the more acidic and sterically accessible C4-hydroxyl group with an ethyl 2-haloacetate (e.g., ethyl bromoacetate). The C2-hydroxyl group, which is involved in an intramolecular hydrogen bond with the adjacent aldehyde, is less reactive.[4] Achieving high regioselectivity here is paramount to prevent the formation of difficult-to-separate byproducts and ensure a clean feed-forward to the next step.

  • Intramolecular Cyclization: The second step involves an intramolecular condensation reaction (a Perkin-Oglialoro type reaction) to construct the furan ring, yielding the target benzofuran structure.

Below is a high-level visualization of this synthetic workflow.

G start 2,4-Dihydroxybenzaldehyde step1 Step 1: Regioselective O-Alkylation start->step1 intermediate Intermediate: Ethyl 2-((3-formyl-4-hydroxyphenoxy)acetate) step1->intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 product Final Product: This compound step2->product

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses the most common experimental failures in a question-and-answer format.

Q1: I'm getting poor regioselectivity during the initial O-alkylation of 2,4-dihydroxybenzaldehyde. My TLC shows multiple spots, including what appears to be di-alkylated product. What's going wrong?

Answer: This is the most frequent and critical challenge in this synthesis. Poor regioselectivity almost always stems from the choice of base and solvent.

The Causality: The hydroxyl group at the C4 position is inherently more acidic and less sterically hindered than the C2-hydroxyl.[4] However, strong bases or harsh conditions can easily overcome this subtle difference, leading to a mixture of 4-O-alkylated, 2-O-alkylated, and 4,2-O-dialkylated products. Traditional bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like DMF often result in these complex mixtures, leading to low yields and significant purification challenges.[5]

The Solution: The key is to use a mild base that can selectively deprotonate the more acidic C4-hydroxyl without affecting the C2-hydroxyl.

Field-Proven Insight: Cesium bicarbonate (CsHCO₃) in acetonitrile is exceptionally effective for this transformation.[5][6] This system provides excellent regioselectivity (often >95%) and high yields (68-95%).[5][6] The mildness of the bicarbonate base combined with the coordinating properties of the cesium cation favors selective reaction at the C4 position.

Data Summary: Base Selection for Regioselectivity

BaseSolventTypical OutcomeRecommendation
K₂CO₃, Na₂CO₃DMF, AcetoneMixture of mono- and di-alkylated products; low yields of desired isomer.[5]Not Recommended
NaHTHF, DMFHighly reactive; often leads to di-alkylation and other side reactions.Not Recommended
CsHCO₃ Acetonitrile Excellent regioselectivity for C4-O-alkylation; high isolated yields.[5][6] Highly Recommended
KFAcetonitrileCan provide good selectivity but may require anhydrous conditions.[7]Viable Alternative

For a detailed methodology, see Protocol 1 in the protocols section.

Q2: My intramolecular cyclization to form the benzofuran ring is failing or giving very low yields. How can I troubleshoot this step?

Answer: Failure at the cyclization stage typically points to one of three issues: (1) impurity of the starting intermediate, (2) suboptimal reaction conditions (base, temperature), or (3) competing side reactions.

The Causality: This reaction is an intramolecular aldol-type condensation followed by dehydration to form the aromatic furan ring. It requires a base to deprotonate the α-carbon of the newly introduced acetate chain, which then attacks the aldehyde carbonyl. If the starting material is contaminated with the isomeric 2-O-alkylated species, that isomer cannot cyclize and will remain as an impurity.

Troubleshooting Workflow:

G start Low/No Cyclization Yield q1 Is your starting intermediate pure? start->q1 ans1_no Repurify intermediate via column chromatography. Ensure no isomeric impurity. q1->ans1_no No ans1_yes Proceed to check reaction conditions. q1->ans1_yes Yes q2 Are your reaction conditions correct? ans1_yes->q2 ans2_no Check Base: Use K₂CO₃ or Et₃N. Check Temp: Reflux may be needed. Ensure anhydrous conditions. q2->ans2_no No ans2_yes Consider side reactions. (e.g., ester hydrolysis). q2->ans2_yes Yes

Caption: Troubleshooting decision tree for the intramolecular cyclization step.

Field-Proven Insight:

  • Base is Key: A common protocol for this type of Perkin-like cyclization involves heating the intermediate with a base such as potassium carbonate or triethylamine in a high-boiling solvent like DMF or toluene.[8][9] The base must be strong enough to generate the enolate but not so strong that it promotes hydrolysis of the ethyl ester.

  • Water is the Enemy: The reaction involves a dehydration step. Ensure all reagents and solvents are anhydrous to drive the equilibrium toward the cyclized product.

For a detailed methodology, see Protocol 2 in the protocols section.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the mechanistic role of the intramolecular hydrogen bond in 2,4-dihydroxybenzaldehyde?

    • A: The hydroxyl group at the C2 position forms a strong hydrogen bond with the adjacent aldehyde's carbonyl oxygen. This interaction reduces the acidity and nucleophilicity of the C2-OH, making it less reactive towards alkylating agents compared to the C4-OH, which does not have this interaction.[4] This is the fundamental chemical principle that allows for regioselective synthesis.

  • Q: Why is Cesium Bicarbonate so effective for the regioselective alkylation?

    • A: Its effectiveness is attributed to two factors. First, as a bicarbonate, it is a mild base, which helps prevent the deprotonation of the less acidic C2-hydroxyl. Second, the large, soft cesium cation (Cs⁺) is believed to coordinate favorably with the phenoxide oxygen, potentially influencing the reaction kinetics in a way that further enhances selectivity.[5][6]

  • Q: Are there alternative synthetic routes to benzofurans?

    • A: Yes, many methods exist for benzofuran synthesis, including Sonogashira coupling followed by cyclization, Wittig reactions, and various transition-metal-catalyzed C-H activation/annulation strategies.[10][11][12] However, for this specific substitution pattern, the route from 2,4-dihydroxybenzaldehyde is often the most direct and cost-effective.

Section 4: Validated Experimental Protocols

Protocol 1: Regioselective Synthesis of Ethyl 2-((3-formyl-4-hydroxyphenoxy)acetate)

This protocol is adapted from methodologies utilizing cesium bicarbonate for high regioselectivity.[4][5][6]

Materials:

  • 2,4-Dihydroxybenzaldehyde

  • Ethyl bromoacetate

  • Cesium Bicarbonate (CsHCO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2,4-dihydroxybenzaldehyde (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the aldehyde (approx. 10 mL per gram of aldehyde).

  • Add Cesium Bicarbonate (1.5 eq.) to the solution. The mixture will be a suspension.

  • Add ethyl bromoacetate (1.1 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of sufficient purity (>95%) for the next step. If necessary, purify further by silica gel column chromatography.

Protocol 2: Intramolecular Cyclization to this compound

Materials:

  • Ethyl 2-((3-formyl-4-hydroxyphenoxy)acetate) (from Protocol 1)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (for workup)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • To a round-bottom flask, add the intermediate from Protocol 1 (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.).

  • Add anhydrous DMF (approx. 15 mL per gram of intermediate) and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, often more fluorescent, spot indicates product formation. The reaction may take 6-24 hours.

  • After completion, cool the reaction to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous mixture to pH ~5-6 using 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and brine (1x), then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude solid by silica gel column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to yield the final product, this compound.

References

Technical Support Center: Synthesis of Ethyl 6-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-hydroxybenzofuran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. Benzofuran derivatives are crucial scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2][3] Their synthesis, while established, often presents challenges that can impact yield and purity.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the chemical reasoning behind our recommendations.

Section 1: Troubleshooting Common Synthesis Problems

This section addresses the most frequently encountered issues during the synthesis of this compound, which is commonly prepared via the reaction of a suitably substituted salicylaldehyde (like 2,4-dihydroxybenzaldehyde) with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate) followed by intramolecular cyclization.[2]

FAQ 1: My overall yield is consistently low (<40%). What are the primary factors to investigate?

Low yield is a multifaceted problem that can often be traced back to one of several critical parameters. Based on our experience, a systematic approach to troubleshooting is most effective.

Answer:

A low overall yield can stem from issues in either the initial etherification (O-alkylation) step or the subsequent intramolecular cyclization. Let's break down the likely culprits:

  • Reagent Quality and Stoichiometry:

    • Salicylaldehyde Purity: The starting 2,4-dihydroxybenzaldehyde must be pure. Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air. An aged starting material can significantly reduce the yield of the desired ether intermediate.

    • Ethyl Haloacetate Quality: Ethyl bromoacetate and chloroacetate can hydrolyze over time to form haloacetic acid and ethanol. Ensure you are using a fresh or properly stored reagent.

    • Base Selection and Anhydrous Conditions: The base is critical. While various bases can be used, potassium carbonate (K₂CO₃) is a common and effective choice for this alkylation.[4] It is crucial that the base is finely powdered and, most importantly, anhydrous. Any moisture present can hydrolyze the ethyl haloacetate and interfere with the reaction.[5]

  • Reaction Conditions:

    • Inefficient Cyclization: The conversion of the intermediate ether to the final benzofuran is a crucial, often yield-determining, step. This intramolecular condensation (related to the Perkin-Oglialoro reaction) requires a sufficiently strong base and often elevated temperatures to drive the reaction to completion.[6][7] If the cyclization is incomplete, you will isolate the uncyclized intermediate, drastically lowering the final product yield.

    • Temperature Control: During the initial alkylation, excessively high temperatures can promote side reactions, including the dialkylation of 2,4-dihydroxybenzaldehyde or polymerization. A moderate temperature (e.g., 60-80 °C) is typically sufficient. For the cyclization step, a higher temperature might be necessary, but this should be optimized.[5]

  • Work-up and Purification Losses:

    • Product Solubility: this compound has polar functional groups. During aqueous work-up, some product may be lost to the aqueous layer if extractions are not performed thoroughly.[8]

    • Column Chromatography: Improper solvent selection for column chromatography can lead to poor separation from byproducts or irreversible adsorption of the product onto the silica gel.

Below is a systematic workflow to diagnose and resolve low-yield issues.

LowYield_Troubleshooting start Start: Low Yield (<40%) reagent_check Step 1: Verify Reagent Quality start->reagent_check conditions_check Step 2: Analyze Reaction Conditions reagent_check->conditions_check Reagents OK salicylaldehyde Check 2,4-dihydroxybenzaldehyde (TLC, NMR, fresh bottle) reagent_check->salicylaldehyde Purity Issue? haloacetate Check Ethyl Bromoacetate (fresh bottle, check for acidity) reagent_check->haloacetate Purity Issue? base_check Use Anhydrous K2CO3 (finely powdered, dried) reagent_check->base_check Moisture? workup_check Step 3: Review Work-up & Purification conditions_check->workup_check Conditions OK alkylation_temp Alkylation Temp (Target: 60-80 °C) conditions_check->alkylation_temp Side reactions? cyclization_cond Cyclization Conditions (Stronger base? Higher temp?) conditions_check->cyclization_cond Incomplete reaction? monitor_tlc Monitor by TLC (Check for intermediate consumption) conditions_check->monitor_tlc solution Yield Improved workup_check->solution Work-up OK extraction Optimize Extraction (e.g., more extractions, brine wash) workup_check->extraction Product loss? chromatography Optimize Chromatography (Adjust eluent polarity) workup_check->chromatography Purification loss?

Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.[5]

FAQ 2: I am observing significant side product formation on my TLC plate. What are the likely impurities?

Answer:

Side product formation is common and usually arises from the high reactivity of the starting materials and intermediates. The most common impurities are:

  • Unreacted 2,4-dihydroxybenzaldehyde: If the initial alkylation is incomplete, you will carry over the starting material. This is easily identified by TLC comparison.

  • The Uncyclized Intermediate (Ethyl 2-((3-formyl-4-hydroxyphenoxy)acetate)): This is the product of the first step. If the cyclization conditions (base strength, temperature, reaction time) are insufficient, this intermediate will be a major component of your crude product.

  • Dialkylated Product: 2,4-dihydroxybenzaldehyde has two hydroxyl groups. While the 4-OH is more acidic and generally reacts first, some amount of reaction at the 2-OH can occur, leading to a dialkylated species that cannot cyclize to the desired benzofuran. Using a slight excess of the aldehyde relative to the ethyl haloacetate can help minimize this.

  • Products of Hydrolysis: If water is present in the reaction, ethyl bromoacetate can hydrolyze to bromoacetic acid, which can then react or decompose under basic conditions.

Identification Strategy: Use Thin Layer Chromatography (TLC) with co-spotting. Spot your crude reaction mixture alongside the pure starting salicylaldehyde. The spot corresponding to the starting material will be obvious. The uncyclized intermediate will typically have a different Rf value than both the starting material and the final product.

FAQ 3: The cyclization step is not proceeding to completion. How can I drive the reaction forward?

Answer:

This is a critical step that relies on an intramolecular condensation reaction. To improve the efficiency of cyclization:

  • Choice of Base: While potassium carbonate may be sufficient for the initial alkylation, a stronger base is often required for the cyclization. Consider using bases like sodium ethoxide or potassium tert-butoxide for this step. These alkoxides are significantly more basic and can facilitate the deprotonation required for the ring-closing condensation.

  • Solvent: The choice of solvent is crucial. A polar aprotic solvent like DMF or DMSO can be effective as they solvate the cation of the base, increasing the reactivity of the anion.[4] Some procedures also utilize an excess of a high-boiling point base/solvent like pyridine.[2]

  • Temperature and Reaction Time: These cyclizations often require heat. Refluxing in a solvent like DMF (b.p. 153 °C) or toluene (b.p. 111 °C) is common.[5][9] Monitor the reaction by TLC every hour to determine the optimal reaction time and to ensure the intermediate is fully consumed without decomposing the product.

Cyclization_Mechanism cluster_0 Intramolecular Cyclization Intermediate Phenoxyacetate Intermediate Enolate Enolate Formation (Rate-Limiting Step) Intermediate->Enolate Strong Base (e.g., NaOEt) Cyclized Cyclized Alkoxide Intermediate Enolate->Cyclized Intramolecular Attack on Aldehyde Product Ethyl 6-hydroxybenzofuran- 2-carboxylate Cyclized->Product Dehydration

Caption: Simplified pathway for the critical intramolecular cyclization step.

Section 2: Optimized Experimental Protocol

This protocol consolidates best practices for maximizing yield and purity.

Synthesis of this compound

Materials:

  • 2,4-Dihydroxybenzaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde and anhydrous potassium carbonate under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration).

  • Alkylation: Add ethyl bromoacetate dropwise to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 70-80 °C and maintain for 3-4 hours. Monitor the consumption of the starting aldehyde by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The formation of a new, higher Rf spot corresponding to the intermediate should be observed.

  • Cyclization: After the starting material is consumed, increase the reaction temperature to 110-120 °C and reflux for an additional 4-6 hours. The reaction should be monitored by TLC until the intermediate spot is no longer visible and the spot for the final product is maximized.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • Acidify the mixture to pH ~5-6 with dilute HCl. A precipitate may form.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with water, then with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.[5]

ParameterRecommended ConditionRationale
Base Anhydrous K₂CO₃Effective for alkylation; must be dry to prevent hydrolysis of the ester.[4][5]
Solvent Anhydrous DMFGood solvent for substrates and promotes both Sₙ2 alkylation and cyclization.[4]
Alkylation Temp. 70-80 °CBalances reaction rate with minimizing side reactions like dialkylation.
Cyclization Temp. 110-120 °CProvides sufficient energy to overcome the activation barrier for the intramolecular condensation.
Monitoring TLCEssential for determining reaction completion and preventing product decomposition from prolonged heating.

References

Technical Support Center: Navigating Side Reactions in Benzofuran Synthesis from Polyhydroxy Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with polyhydroxy phenols as starting materials. The synthesis of benzofurans, a critical scaffold in many biologically active compounds, can be a nuanced process.[1] When employing polyhydroxy phenols, the increased nucleophilicity and potential for multiple reaction sites can lead to a variety of side reactions, impacting both yield and purity.

This document provides in-depth, troubleshooting guidance in a practical question-and-answer format. We will delve into the mechanistic underpinnings of common side reactions and offer field-proven strategies to mitigate these challenges, ensuring the integrity of your synthetic routes.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction of a catechol derivative with an α-haloketone is giving me a complex mixture of products, not the expected benzofuran. What's going on?

Answer:

This is a common issue when working with catechols and other polyhydroxy phenols. The presence of multiple hydroxyl groups creates competing nucleophilic sites, leading to a lack of regioselectivity. Here are the likely side reactions and how to address them:

  • O-Alkylation at Multiple Hydroxyl Groups: The α-haloketone can react with both hydroxyl groups of the catechol, leading to the formation of a bis-ether instead of the desired mono-ether intermediate required for cyclization.

  • Friedel-Crafts-type C-Alkylation: The electron-rich aromatic ring of the polyhydroxy phenol can undergo direct alkylation by the α-haloketone, especially under acidic conditions, leading to undesired carbon-carbon bond formation.[2]

Troubleshooting Strategies:

  • Protective Group Chemistry: The most reliable way to ensure regioselectivity is to protect one of the hydroxyl groups. A common strategy is to use a protecting group that can be selectively removed later. For instance, a benzyl or silyl ether can be used to block one of the hydroxyls, directing the initial O-alkylation to the desired position.

  • Optimization of Reaction Conditions:

    • Base Selection: Use a mild base (e.g., K₂CO₃, Cs₂CO₃) to favor O-alkylation over C-alkylation. Stronger bases can deprotonate the phenol multiple times, increasing the likelihood of side reactions.

    • Solvent Choice: Aprotic polar solvents like DMF or acetonitrile can facilitate the desired SN2 reaction for O-alkylation.

    • Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

Question 2: I'm attempting a Perkin rearrangement to synthesize a benzofuran-2-carboxylic acid from a 3-halocoumarin derived from a polyhydroxy phenol, but I'm getting low yields and a significant amount of an uncyclized intermediate. Why is the cyclization failing?

Answer:

The Perkin rearrangement involves the base-catalyzed ring opening of a 3-halocoumarin to form a phenoxide and a carboxylate, followed by an intramolecular nucleophilic attack of the phenoxide on the vinyl halide to form the benzofuran ring.[3][4] With polyhydroxy phenols, the electronic effects of the additional hydroxyl groups can influence the stability of the intermediates and the nucleophilicity of the attacking phenoxide.

Potential Issues:

  • Incomplete Ring Opening: The initial lactone hydrolysis might be incomplete, leading to recovery of the starting coumarin.

  • Slow Intramolecular Cyclization: The key ring-closing step may be slow due to steric hindrance or unfavorable electronic effects from the substituents on the aromatic ring. This can lead to the isolation of the (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate.[5]

Troubleshooting Strategies:

ParameterRecommendationRationale
Base Use a strong base like NaOH or KOH in excess.Ensures complete and rapid ring opening of the coumarin to form the necessary phenoxide intermediate for cyclization.[5]
Solvent Polar protic solvents like ethanol or methanol are preferred.These solvents can help to solvate the ionic intermediates and facilitate the reaction.
Temperature Increase the reaction temperature or use microwave irradiation.The intramolecular cyclization step often requires thermal energy to overcome the activation barrier. Microwave heating can significantly reduce reaction times.[4]
Reaction Time Monitor the reaction by TLC to ensure complete consumption of the intermediate.Insufficient reaction time is a common reason for isolating the uncyclized product.
Question 3: In my Allan-Robinson reaction to form a flavone from an o-hydroxyaryl ketone, I'm observing the formation of coumarins as a significant byproduct. How can I favor flavone formation?

Answer:

The Allan-Robinson reaction is a powerful tool for synthesizing flavones and isoflavones from o-hydroxyaryl ketones and aromatic anhydrides.[6][7] However, when using aliphatic anhydrides or under certain conditions, a competing reaction, the Kostanecki acylation, can lead to the formation of coumarins.[6]

Mechanistic Insight:

The key divergence point is the initial acylation. For flavone synthesis, acylation of the phenolic hydroxyl group is desired, followed by cyclization. If acylation occurs at the α-carbon of the ketone, it can lead to the formation of a coumarin.

Troubleshooting Strategies:

  • Choice of Anhydride: The use of an aromatic anhydride is crucial for favoring flavone formation in the Allan-Robinson reaction.[6]

  • Reaction Conditions:

    • Base: The corresponding sodium salt of the aromatic acid is typically used as the base.

    • Temperature: Higher temperatures generally favor the Allan-Robinson pathway.

Below is a diagram illustrating the competing pathways:

Allan_Robinson_vs_Kostanecki start o-Hydroxyaryl Ketone + Aromatic Anhydride ar_path Allan-Robinson Pathway start->ar_path O-Acylation ko_path Kostanecki Pathway (with Aliphatic Anhydride) start->ko_path C-Acylation flavone Flavone ar_path->flavone Cyclization coumarin Coumarin ko_path->coumarin Cyclization Beckmann_Rearrangement_Competition start O-Aryl Ketoxime + Acid Catalyst cyclization Desired Cyclization start->cyclization Favored by: Mild Lewis Acids, Aprotic Solvents, Low Temperature rearrangement Beckmann Rearrangement start->rearrangement Favored by: Strong Brønsted Acids, Protic Solvents, High Temperature benzofuran Benzofuran cyclization->benzofuran amide Amide Byproduct rearrangement->amide

References

Technical Support Center: Purification of Hydroxybenzofuran Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of hydroxybenzofuran esters. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered in the lab. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Hydroxybenzofuran esters present a unique purification challenge due to their dual functionality: the acidic phenolic hydroxyl group and the relatively nonpolar ester group. This bifunctional nature can lead to issues like streaking in chromatography, poor solubility, and unexpected reactivity. This guide provides a structured approach to navigate these complexities.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial purification approach.

Q1: What are the primary methods for purifying hydroxybenzofuran esters?

A1: The most effective purification strategies leverage the unique chemical properties of these molecules. The three primary methods are:

  • Flash Column Chromatography: This is the most versatile and widely used technique for separating hydroxybenzofuran esters from reaction byproducts and starting materials.[1][2] Silica gel is the standard stationary phase, but its acidic nature can sometimes cause issues with sensitive substrates.[3]

  • Acid-Base Liquid-Liquid Extraction (LLE): This powerful technique specifically exploits the acidity of the phenolic hydroxyl group. By washing an organic solution of the crude product with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the hydroxybenzofuran can be selectively deprotonated and pulled into the aqueous layer as a water-soluble phenoxide salt, leaving non-acidic impurities behind in the organic layer.[4][5][6] Subsequent acidification of the aqueous layer re-protonates the phenoxide, allowing the pure compound to be re-extracted into an organic solvent.[5][7]

  • Recrystallization: If the crude product is a solid and has relatively high purity (>90%), recrystallization is an excellent final step for achieving high-purity, crystalline material.[8] The key is finding a suitable solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.[1][2]

Q2: How does the phenolic hydroxyl group influence the choice of purification technique?

A2: The hydroxyl group is the most influential functional group for purification. Its acidity (pKa ~10) allows for acid-base extraction, a technique not available for non-hydroxylated benzofurans.[5] However, its polarity and ability to hydrogen bond can cause significant tailing (streaking) on silica gel columns, leading to poor separation and lower yields. Furthermore, the electron-rich aromatic ring is susceptible to decomposition on acidic stationary phases like standard silica gel.[1][3]

Q3: When should I choose chromatography vs. crystallization vs. liquid-liquid extraction?

A3: Your choice depends on the nature of your crude mixture. Use the following decision-making framework:

G start Crude Product Mixture q1 Are major impurities non-acidic? start->q1 q2 Is the product a solid with >90% purity? q1->q2 No proc1 Perform Acid-Base Extraction first q1->proc1 Yes proc2 Use Flash Column Chromatography q2->proc2 No proc3 Perform Recrystallization q2->proc3 Yes q3 Are impurities close in polarity? proc4 Use Preparative HPLC or optimize TLC q3->proc4 Yes end_point Pure Hydroxybenzofuran Ester q3->end_point No proc1->q2 proc2->q3 proc3->end_point proc4->end_point

Caption: Decision tree for selecting a purification strategy.

Q4: What are the most common impurities I should expect in my crude product?

A4: Impurities are typically related to the synthetic route. Common classes include:

  • Unreacted Starting Materials: These are often present, especially if the reaction did not go to completion.

  • Reaction Reagents: Catalysts (e.g., palladium, copper) or coupling reagents can persist after workup.[9]

  • Byproducts: Side reactions can generate structurally related impurities, such as isomers or oligomers, which can be difficult to separate.[10]

  • Hydrolyzed Ester: If the reaction or workup conditions are too harsh (e.g., strong acid or base at high temperatures), the ester can hydrolyze back to the carboxylic acid.[11]

Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Flash Column Chromatography

Q: My hydroxybenzofuran ester is streaking badly on the silica column, leading to mixed fractions. What's happening and how do I fix it?

A: This is a classic problem caused by the interaction between the polar phenolic hydroxyl group and the acidic silanol groups (Si-OH) on the silica surface. This strong interaction slows the compound's elution in a non-uniform way, causing tailing.

Causality: The lone pairs on the phenolic oxygen can form strong hydrogen bonds with silica's acidic protons. This reversible but strong binding prevents the formation of a tight, uniform band as the compound travels down the column.

Solutions:

  • Deactivate the Silica Gel: Reduce the acidity of the stationary phase. Before running your column, flush the packed silica with your eluent system containing a small amount of a volatile base, like 1-3% triethylamine (Et₃N).[12] This neutralizes the most acidic sites on the silica, minimizing unwanted interactions.

  • Add an Acidic Modifier to the Eluent: An alternative approach is to add a small amount of a competitive hydrogen-bonding agent to the mobile phase, such as 0.5-1% acetic acid. This can saturate the binding sites on the silica, allowing your compound to elute more symmetrically. This is particularly useful if your compound is stable to mild acid.

  • Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic support like neutral alumina or a bonded phase like diol-silica.

Q: My compound appears to be decomposing on the column. My collected fractions are clean by TLC, but the overall yield is very low.

A: Benzofuran rings, especially those with electron-donating hydroxyl groups, can be sensitive to the acidic environment of standard silica gel, leading to degradation.[1][3]

Solutions:

  • Confirm Instability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see new spots or a significant decrease in the product spot intensity, your compound is likely unstable on silica.

  • Use Deactivated Silica: As mentioned above, pre-treating the silica with triethylamine can mitigate decomposition.[12]

  • Run the Column Quickly: Minimize the time your compound spends on the stationary phase. Use "flash" conditions with higher pressure to increase the flow rate.[13]

  • Dry Loading: If you must use a highly polar solvent like methanol or dichloromethane to dissolve your sample for loading, it can create issues. Instead, "dry load" your sample by pre-adsorbing it onto a small amount of silica, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of your column.[13]

Recrystallization

Q: I've isolated my product after chromatography, but it "oils out" instead of forming crystals during recrystallization. Why?

A: "Oiling out" occurs when the solid product melts in the hot solvent or becomes supersaturated at a temperature above its melting point, forming a liquid phase instead of a crystalline solid upon cooling. This is often due to residual impurities or an inappropriate solvent choice.

Solutions:

  • Use a Two-Solvent System: This is often the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until you see persistent cloudiness. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. Common systems for benzofurans include methanol/water or ethyl acetate/petroleum ether.[8][14]

  • Ensure High Initial Purity: Recrystallization is most effective on material that is already >90% pure. If significant impurities are present, they can interfere with crystal lattice formation. Consider another column if necessary.

  • Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed, and only then move it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Liquid-Liquid Extraction

Q: I'm performing an acid-base extraction, but I've formed a stable emulsion at the interface between the organic and aqueous layers that won't separate.

A: Emulsions are colloidal suspensions of one liquid in another and are common when organic and aqueous phases have similar densities or when impurities act as surfactants.

Solutions:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion and force the separation of layers.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times. This is often sufficient for extraction without creating a stable emulsion.[4]

  • Filter Through Celite or Glass Wool: Passing the entire mixture through a plug of Celite or glass wool can sometimes break up the emulsion.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for Acid-Sensitive Compounds

This protocol is designed to minimize tailing and decomposition of hydroxybenzofuran esters.

  • TLC Analysis & Solvent Selection:

    • Develop a solvent system using thin-layer chromatography (TLC) that provides a retention factor (Rf) of 0.2-0.4 for your desired compound.[15] A good starting point for many hydroxybenzofuran esters is a mixture of hexane and ethyl acetate.

    • The optimal separation is often achieved when the Rf is between 0.1 and 0.4.[15]

  • Column Packing and Deactivation:

    • Select a column with an appropriate diameter based on the amount of crude material.

    • Wet pack the column with silica gel in your chosen non-polar solvent (e.g., hexane).

    • Prepare your mobile phase. To this, add 1% triethylamine (Et₃N) by volume.

    • Flush the packed column with at least two column volumes of this triethylamine-containing mobile phase to neutralize the silica. Discard the eluant.[12]

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed silica bed. Add a thin layer of sand to protect the surface.[13]

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase (without the added triethylamine unless necessary for separation).

    • Apply gentle air pressure to achieve a flow rate where the solvent level drops by about 2 inches per minute.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

Protocol 2: Acid-Base Extraction

This protocol is ideal for separating your acidic hydroxybenzofuran ester from neutral or basic impurities.

Caption: Workflow for purification via acid-base extraction.
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[6]

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure. Gentle rocking is preferred over vigorous shaking to prevent emulsion formation.[4]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains your deprotonated product as a sodium salt.

  • Back-Wash (Optional): To remove any neutral compound that may have been carried over, wash the collected aqueous layer with a small portion of fresh ethyl acetate. Discard this organic wash.

  • Acidification & Re-extraction: Cool the aqueous layer in an ice bath and slowly add 2M hydrochloric acid (HCl) until the solution is acidic (pH < 2, check with pH paper). Your product should precipitate or make the solution cloudy. Extract the pure product from this acidified aqueous solution with two or three portions of fresh ethyl acetate.[7]

  • Final Workup: Combine the organic extracts from the previous step, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified hydroxybenzofuran ester.

Advanced Purification & Purity Assessment

Use of Activated Carbon for Color Removal

If your final product has a persistent color, it may be due to highly conjugated, colored impurities. A charcoal treatment can be very effective.

  • Principle: Activated carbon has a high surface area and can adsorb large organic molecules, such as color bodies and trace aromatic impurities.[16][17][18]

  • Procedure: Dissolve the purified product in a suitable solvent (e.g., ethyl acetate or acetone). Add a small amount of activated carbon (typically 1-2% by weight of your compound), and gently heat or stir the mixture for 10-15 minutes. Filter the hot solution through a pad of Celite to remove the carbon. Evaporate the solvent to recover the decolorized product. Caution: Using too much carbon or for too long can lead to significant loss of your desired product.

Purity Assessment

Visual confirmation of a single spot on a TLC plate is not sufficient to claim high purity. Quantitative methods are necessary for research and development.

MethodPrincipleKey AdvantagesConsiderations
HPLC Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity for non-volatile compounds. Excellent for quantitative analysis (area % purity).[19]Requires method development (column, mobile phase selection).
qNMR Intrinsic quantitative response of atomic nuclei in a magnetic field.Provides absolute purity determination against a certified internal standard without needing a reference standard of the analyte itself.[19]Requires a high-field NMR spectrometer; less sensitive than HPLC for trace impurities.
GC-MS Separation based on volatility, with mass spectrometric detection.Excellent for identifying and quantifying volatile impurities; provides structural information from mass spectra.[19]Not suitable for non-volatile or thermally labile compounds.

References

Stability of Ethyl 6-hydroxybenzofuran-2-carboxylate under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-hydroxybenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into the stability of this compound under various experimental conditions. Here, we will address common challenges and questions in a direct, question-and-answer format, explaining the "why" behind the protocols to ensure your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors that can cause the degradation of this compound?

The stability of this compound is principally influenced by its phenolic hydroxyl group and the ester functional group. Key factors leading to its degradation include:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of colored degradation products.

  • Hydrolysis: The ethyl ester group can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and ethanol. Elevated temperatures can expedite this process.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions. It is crucial to store the compound in light-protected containers.[1][2]

  • Thermal Stress: High temperatures can increase the rate of both oxidation and hydrolysis.[2][3]

FAQ 2: What are the ideal storage conditions for this compound to ensure long-term stability?

To maintain the integrity of this compound, proper storage is paramount. Based on the stability profile of phenolic and ester-containing compounds, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C[4]Reduces the rate of potential degradation reactions, such as hydrolysis and oxidation.[2]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation of the phenolic hydroxyl group.
Light Amber vials or light-proof containersProtects the compound from photodegradation.[1]
Moisture Tightly sealed containers with desiccantPrevents hydrolysis of the ester functional group.[1]
FAQ 3: I am observing a color change in my sample of this compound over time. What could be the cause?

A color change, typically to a yellow or brownish hue, is a common indicator of degradation, particularly oxidation of the phenolic group. This process can lead to the formation of quinone-type structures, which are often colored. To mitigate this, ensure the compound is stored under an inert atmosphere and protected from light.

FAQ 4: Can I dissolve this compound in aqueous buffers for my experiments?

While it may be soluble in some aqueous buffers, it is important to consider the pH of the buffer. Both acidic and basic conditions can promote the hydrolysis of the ethyl ester. If an aqueous system is necessary, it is advisable to use a buffer with a pH close to neutral (pH 6-7.5) and to prepare the solution fresh before each experiment. For longer-term studies in solution, consider using anhydrous organic solvents.[5]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Issue 1: Inconsistent results in biological assays.
  • Potential Cause: Degradation of the compound in the assay medium. The phenolic hydroxyl group can be susceptible to oxidation in cell culture media, which is typically buffered at physiological pH and incubated at 37°C.

  • Troubleshooting Steps:

    • Prepare Fresh Stock Solutions: Dissolve the compound in a suitable anhydrous solvent (e.g., DMSO) to create a concentrated stock solution.

    • Minimize Exposure: Dilute the stock solution into your assay medium immediately before use.

    • Include Controls: Run a stability control by incubating the compound in the assay medium for the duration of the experiment and analyzing it by HPLC to check for degradation.

    • Consider Antioxidants: If degradation is still observed, the addition of a small amount of an antioxidant, such as ascorbic acid, to the assay medium could be explored, ensuring it does not interfere with the assay itself.

Issue 2: Appearance of unexpected peaks in my HPLC chromatogram during a stability study.
  • Potential Cause: This is a clear indication of degradation. The new peaks likely correspond to degradation products.

  • Troubleshooting Workflow:

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of a molecule and to develop stability-indicating analytical methods. [5][6][7]

  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. [8] 2. Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

      • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours. [7] * Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

      • Photodegradation: Expose the stock solution to direct sunlight for 48 hours.

    • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV method.

    Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method
  • Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector is suitable. [8]* Method Parameters (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV maximum of this compound.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C. [9]* Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.

Section 4: Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be anticipated:

  • Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to form 6-hydroxybenzofuran-2-carboxylic acid.

  • Oxidation of the Phenolic Group: The hydroxyl group can be oxidized to form a variety of products, including quinone-like structures.

G A This compound B 6-hydroxybenzofuran-2-carboxylic acid + Ethanol A->B  Hydrolysis (Acid/Base) C Oxidized Products (e.g., Quinones) A->C  Oxidation (O2, Light)

Caption: Potential degradation pathways.

By understanding these potential stability issues and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can ensure the integrity of their experimental results when working with this compound.

References

Technical Support Center: Optimization of Benzofuran-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzofuran-2-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to streamline your experimental workflow and overcome common challenges in the synthesis of this important heterocyclic scaffold.

Introduction to Synthetic Strategies

The synthesis of benzofuran-2-carboxylates is a cornerstone in the development of numerous biologically active molecules.[1][2] The successful construction of this motif typically relies on one of two primary palladium-catalyzed domino reactions: the Sonogashira coupling followed by cyclization, or C-H activation and arylation. An alternative, classic approach is the Perkin rearrangement of 3-halocoumarins. Each method presents a unique set of advantages and challenges. This guide will provide detailed insights into optimizing these reactions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzofuran-2-carboxylates?

A1: The most prevalent and versatile methods include:

  • Palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization: This involves the reaction of a terminal alkyne with an o-iodophenol derivative. It is a powerful method for creating substituted benzofurans.[3][4][5]

  • Palladium-catalyzed C-H arylation/activation: This method allows for the direct functionalization of the benzofuran core, often starting from a pre-formed benzofuran-2-carboxylic acid derivative.[6][7]

  • Perkin Rearrangement: This classic method involves the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid.[1][8][9] It is particularly useful for certain substitution patterns and can be accelerated using microwave irradiation.[1]

Q2: How do the electronic properties of my substrates affect the reaction outcome?

A2: The electronic nature of the substituents on your starting materials can significantly impact reaction efficiency.

  • In many palladium-catalyzed couplings, electron-donating groups on the phenol or alkyne can increase the reactivity and lead to higher yields.[4][10]

  • Conversely, strong electron-withdrawing groups can sometimes diminish the yield of the desired product.[4]

  • It is crucial to consider these electronic effects when selecting your substrates and optimizing reaction conditions.

Q3: My Sonogashira coupling is not proceeding to the cyclized benzofuran product. What should I do?

A3: If you observe the formation of the alkyne intermediate but no subsequent cyclization, the intramolecular C-O bond formation is likely the bottleneck. The conditions optimized for the initial C-C coupling may not be suitable for the cyclization step. Try increasing the reaction temperature after the initial coupling has occurred (as monitored by TLC or LC-MS) to provide the necessary activation energy for the ring-closure.[3]

Q4: I am observing significant amounts of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this?

A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen. To minimize this:

  • Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[3]

  • Use degassed solvents to remove dissolved oxygen.

  • Consider a "copper-free" Sonogashira protocol, which can mitigate this side reaction, although it may require different ligands and conditions.

Troubleshooting Guide: Palladium-Catalyzed Syntheses

This section addresses common issues encountered during palladium-catalyzed Sonogashira coupling/cyclization and C-H arylation reactions.

Problem 1: Low or No Product Yield
Potential Cause Underlying Science & Explanation Recommended Solution
Catalyst Inactivity or Degradation The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities in reagents or solvents, or by exposure to air, leading to the formation of inactive palladium black.[11]Ensure high-purity reagents and anhydrous, degassed solvents. Use a robust palladium source like Pd(PPh₃)₄ or a pre-catalyst.[3] Consider using a glovebox or Schlenk line techniques for catalyst handling.
Incorrect Base Selection The base plays a crucial role in the catalytic cycle. For instance, in some Larock-type syntheses, bases like sodium bicarbonate (NaHCO₃) can decompose at high temperatures to produce water, which can poison the palladium catalyst.[3]Switch to an anhydrous base that is stable at the reaction temperature. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective.[3] For some systems, organic bases like triethylamine (NEt₃) are suitable.[11]
Suboptimal Solvent Choice The solvent must solubilize the reactants and the catalyst while being compatible with the reaction conditions. Poor solubility can lead to low reaction rates.Common solvents for these reactions include DMF, toluene, and acetonitrile.[11] Acetonitrile can be a "greener" and effective option in certain oxidative couplings.[11] Screen a variety of solvents to find the optimal one for your specific substrates.
Inefficient Ligand The phosphine ligand stabilizes the palladium center and modulates its reactivity. An inappropriate ligand can lead to catalyst decomposition or low turnover.The choice of ligand is critical and often substrate-dependent. For Tsuji-Trost type reactions, dppf and XPhos have shown to be effective depending on the nucleophile.[12] A screening of different phosphine ligands may be necessary.
Problem 2: Formation of Side Products
Observed Side Product Plausible Chemical Origin Strategy for Mitigation
Alkyne Dimer (Glaser Product) Copper-catalyzed oxidative homocoupling of the terminal alkyne.Rigorously exclude oxygen by using an inert atmosphere and degassed solvents. Alternatively, employ a copper-free Sonogashira protocol.
3H-Benzofurans Under basic conditions, direct Sonogashira coupling of a 2-iodophenol can sometimes lead to the formation of 3H-benzofurans instead of the desired 2-(1-alkynyl)phenol intermediate.[13]Protecting the phenolic hydroxyl group prior to the Sonogashira coupling can prevent this side reaction. The protecting group can then be removed to allow for the cyclization.[13]
Uncyclized 2-(1-Alkynyl)phenol The Sonogashira coupling is successful, but the subsequent intramolecular cyclization is too slow under the reaction conditions.After the initial coupling is complete, consider increasing the reaction temperature or adding a different catalyst/additive that specifically promotes the cyclization step.[3]

Troubleshooting Guide: Perkin Rearrangement

The Perkin rearrangement is a robust method but can also present challenges.

Problem: Incomplete Reaction or Low Yield
Potential Cause Scientific Rationale Proposed Solution
Insufficient Base Strength or Concentration The reaction is base-catalyzed and involves the initial ring-opening of the coumarin.[1][8] If the base is not strong enough or is present in substoichiometric amounts, the reaction will be slow or incomplete.Ensure at least a stoichiometric amount of a strong base like sodium hydroxide or potassium hydroxide is used. The reaction is often performed in an alcoholic solvent like ethanol.[1]
Suboptimal Reaction Temperature and Time Traditional Perkin rearrangements often require prolonged heating at reflux.[1] Insufficient heating will result in incomplete conversion.Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[1] If a microwave reactor is unavailable, ensure adequate heating for a sufficient duration, monitoring the reaction by TLC.
Hydrolysis of the Product The final product is a carboxylic acid, which will exist as its carboxylate salt in the basic reaction mixture. Incomplete acidification during workup will lead to loss of product in the aqueous layer.During the workup, carefully acidify the reaction mixture with a strong acid like hydrochloric acid to a pH of 1 to ensure complete precipitation of the benzofuran-2-carboxylic acid.[1]

Optimized Experimental Protocols

Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol is a general guideline for the synthesis of 2-substituted benzofuran-2-carboxylates.

Materials:

  • o-Iodophenol derivative (1.0 equiv)

  • Terminal alkyne (1.2 - 2.0 equiv)[3]

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%)[3]

  • Copper(I) iodide (CuI, 5 mol%)[3]

  • Base (e.g., NEt₃, 1.2 equiv)[3]

  • Anhydrous, degassed solvent (e.g., acetonitrile)[3]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, sealable reaction vessel, add the palladium catalyst, CuI, and the o-iodophenol derivative.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the solvent, followed by the base and the terminal alkyne via syringe.

  • Securely seal the vessel and place it in a preheated oil bath at the desired temperature (typically 70-110°C).[3][7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[3]

Protocol 2: Microwave-Assisted Perkin Rearrangement

This protocol is adapted for the rapid synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[1]

Materials:

  • 3-Bromocoumarin derivative

  • Sodium hydroxide

  • Ethanol

  • Microwave reactor

  • Concentrated hydrochloric acid

Procedure:

  • In a microwave-safe reaction vessel, dissolve the 3-bromocoumarin in a solution of sodium hydroxide in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at a power of 300W for 5 minutes at 79°C.[1]

  • After cooling, transfer the reaction mixture to a beaker.

  • Acidify the solution to pH 1 with concentrated hydrochloric acid, which will cause the benzofuran-2-carboxylic acid to precipitate.[1]

  • Collect the solid product by vacuum filtration and dry.

Data Presentation

Table 1: Recommended Reaction Parameters for Sonogashira/Cyclization
ParameterRecommended ConditionsRationale & Key Considerations
Palladium Catalyst Pd(OAc)₂, (PPh₃)₂PdCl₂, Pd(PPh₃)₄ (2-5 mol%)[3][14]Choice depends on substrate reactivity and stability. Ensure high purity.
Copper Co-catalyst CuI (5 mol%)[3]Essential for activating the alkyne, but can promote homocoupling.
Base NEt₃, K₂CO₃, Cs₂CO₃ (1.2-2.0 equiv)[3][11]Must be anhydrous and non-interfering. Cs₂CO₃ is often effective for challenging substrates.
Solvent Acetonitrile, DMF, Toluene[3][11]Must be anhydrous and degassed. Solvent polarity can influence reaction rate.
Temperature 70-120 °C[3][7]Higher temperatures may be needed for cyclization but can also lead to decomposition.
Atmosphere Inert (Argon or Nitrogen)[3]Crucial to prevent catalyst deactivation and alkyne homocoupling.

Visualizing the Workflow

Troubleshooting Low-Yield Palladium-Catalyzed Reactions

Troubleshooting_Workflow start Low or No Product Yield catalyst Check Catalyst Quality & Handling start->catalyst Is catalyst active? base Evaluate Base Selection catalyst->base Yes solution1 Use high-purity catalyst, inert atmosphere catalyst->solution1 No solvent Assess Solvent & Solubility base->solvent Yes solution2 Switch to anhydrous base (e.g., K2CO3, Cs2CO3) base->solution2 No ligand Screen Ligands solvent->ligand Yes solution3 Screen anhydrous, degassed solvents (ACN, DMF, Toluene) solvent->solution3 No success Optimized Reaction ligand->success Yes solution4 Try different phosphine ligands (e.g., dppf, XPhos) ligand->solution4 No solution1->base solution2->solvent solution3->ligand solution4->success

Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.

Simplified Reaction Pathway for Sonogashira Coupling/Cyclization

Sonogashira_Pathway reactants o-Iodophenol + Terminal Alkyne coupling Sonogashira Coupling (Pd/Cu catalyst, Base) reactants->coupling intermediate 2-(1-Alkynyl)phenol Intermediate coupling->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Benzofuran-2-carboxylate cyclization->product

Caption: Simplified reaction pathway for benzofuran synthesis via Sonogashira coupling.

References

Technical Support Center: Troubleshooting the Derivatization of Ethyl 6-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the derivatization of Ethyl 6-hydroxybenzofuran-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Benzofuran derivatives are integral to numerous biologically active compounds, making the reliable functionalization of this core structure a critical step in many synthetic endeavors.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you to diagnose issues, optimize your reactions, and prevent future experimental failures.

Section 1: Understanding Your Starting Material

Before troubleshooting a reaction, it is crucial to understand the reactivity of this compound. Its structure contains several key features that dictate its chemical behavior.

Q1: What are the primary reactive sites on this compound and how do they influence derivatization?

A1: The molecule has three primary regions for derivatization: the phenolic hydroxyl group, the electron-rich benzofuran ring system, and the ethyl ester.

  • Phenolic Hydroxyl (-OH) at C6: This is the most common site for derivatization. It is acidic (pKa ≈ 10) and can be deprotonated to form a potent phenoxide nucleophile.[3] This enables reactions like O-alkylation (Williamson ether synthesis) and O-acylation.

  • Aromatic Ring (C5 and C7): The benzofuran ring is electron-rich, and the C6-hydroxyl group is a strong ortho-, para-director, making the C5 and C7 positions susceptible to electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts acylation, nitration, and halogenation.[3][4] However, the C2-ester group is electron-withdrawing and deactivates the ring, which can make some EAS reactions challenging.

  • Ethyl Ester at C2: This group can be hydrolyzed to the corresponding carboxylic acid or transesterified. While less common as an initial derivatization step, it offers a handle for later-stage modifications, such as amide bond formation.

Below is a diagram illustrating the key reactive sites.

Caption: Reactivity map of this compound.

Section 2: Troubleshooting O-Alkylation (Williamson Ether Synthesis)

O-alkylation is one of the most common derivatizations for this substrate. While seemingly straightforward, several factors can lead to low yields or reaction failure.

Q2: My Williamson ether synthesis is giving a low yield or failing completely. What are the most common causes?

A2: Low yields in this SN2 reaction typically stem from four key areas: incomplete deprotonation, poor solvent choice, suboptimal alkylating agent, or competing side reactions.[5][6][7]

1. Incomplete Deprotonation:

  • The Solution: Mild bases like sodium bicarbonate (NaHCO₃) are generally ineffective. Use a stronger, non-nucleophilic base. Potassium carbonate (K₂CO₃) is a common and effective choice. For more challenging alkylations, a very strong base like sodium hydride (NaH) can be used, but this increases the risk of side reactions.[5][10]

2. Incorrect Solvent Choice:

  • The Problem: The SN2 mechanism is highly sensitive to the solvent.[6] Protic solvents (e.g., ethanol, water) will solvate and stabilize the phenoxide nucleophile, drastically reducing its reactivity.

  • The Solution: Always use a polar aprotic solvent. Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and acetone are excellent choices that solvate the counter-ion but leave the nucleophile "bare" and highly reactive.[5]

3. Suboptimal Alkylating Agent:

  • The Problem: The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[6][7]

  • The Solution: The reaction works best with methyl and primary alkyl halides.[6] Secondary alkyl halides will give a mixture of substitution (ether) and elimination (alkene) products, leading to lower yields and difficult purifications.[5] Tertiary alkyl halides will almost exclusively undergo elimination.[5][6]

4. Reaction Temperature and Time:

  • The Problem: Insufficient thermal energy can lead to an incomplete reaction.

  • The Solution: Most reactions of this type require heating. A temperature range of 50-100°C is typical.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 1 to 8 hours.[5]

The following workflow can help diagnose the issue:

Caption: Troubleshooting workflow for O-alkylation reactions.

Q3: I see multiple spots on my TLC plate after an O-alkylation reaction. What are the likely side products?

A3: Besides unreacted starting material, the most common side product is from C-alkylation. The phenoxide is an ambident nucleophile, meaning it can react on the oxygen or at an electron-rich carbon on the ring (C5 or C7).[5][11]

  • C-Alkylation vs. O-Alkylation: O-alkylation is usually kinetically favored, while C-alkylation can be thermodynamically favored. The choice of solvent and counter-ion can influence the O/C ratio. Polar aprotic solvents generally favor O-alkylation.[5]

  • Double Alkylation: If a very strong base and excess alkylating agent are used, it's possible to get alkylation at both the oxygen and a ring carbon.[11]

  • Elimination Product: If you used a secondary or tertiary alkyl halide, you will likely see the corresponding alkene as a byproduct.[7]

To minimize side products:

  • Use 1.1-1.5 equivalents of the alkylating agent to avoid double alkylation.[5]

  • Stick to polar aprotic solvents (DMF, MeCN).

  • Ensure you are using a primary alkyl halide.[6][7]

ParameterCondition for O-AlkylationCondition Favoring Side Reactions
Base K₂CO₃, Cs₂CO₃NaH (can increase C-alkylation)
Solvent DMF, Acetonitrile, AcetoneProtic solvents (e.g., Ethanol)
Alkyl Halide Methyl, Primary (R-CH₂-X)Secondary, Tertiary
Temperature 50-100 °CExcessively high temperatures

Section 3: Troubleshooting Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)

Acylating the C5 or C7 position can add valuable functionality. However, Friedel-Crafts reactions on phenol-containing substrates have known complications.[12][13]

Q4: My Friedel-Crafts acylation is not working. The starting material is recovered unchanged. Why?

A4: This is a very common issue when performing Friedel-Crafts reactions on phenols. The primary causes are catalyst deactivation and ring deactivation.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is an electron acceptor. The lone pairs on the phenolic oxygen are Lewis basic and will coordinate strongly with the catalyst.[13] This complexation prevents the catalyst from activating the acyl chloride to form the necessary acylium ion electrophile. A stoichiometric amount or more of the catalyst is often required to overcome this.[14]

  • Ring Deactivation: Once the phenol-catalyst complex forms, the oxygen atom becomes positively charged. This transforms the strongly activating -OH group into a powerful deactivating group, shutting down the electrophilic aromatic substitution reaction.[13]

Solutions:

  • Use Excess Catalyst: Employing >2 equivalents of AlCl₃ can sometimes force the reaction to proceed. One equivalent gets tied up by the phenol, and the other acts as the catalyst.

  • Protect the Hydroxyl Group: The most reliable method is to protect the phenol as an ester (e.g., an acetate) before performing the acylation.[12] The protecting group can be removed later via hydrolysis. This strategy prevents catalyst complexation.

  • Fries Rearrangement: An alternative is to first perform an O-acylation to form the phenyl ester, then induce a Fries rearrangement (heating with a Lewis acid) to move the acyl group from the oxygen to the ring (C-acylation).

FC_Acylation_Pathway start Ethyl 6-hydroxybenzofuran- 2-carboxylate o_acyl O-Acylation (e.g., Ac₂O, Pyridine) start->o_acyl ester Protected Intermediate (6-acetoxy...) o_acyl->ester fc_acyl Friedel-Crafts Acylation (RCOCl, AlCl₃) ester->fc_acyl c_acyl_prod C-Acylated Product (Protected) fc_acyl->c_acyl_prod deprotect Deprotection (Hydrolysis) c_acyl_prod->deprotect final_prod Final C-Acylated Product (e.g., 7-acetyl-6-hydroxy...) deprotect->final_prod

Caption: Recommended pathway for successful Friedel-Crafts acylation.

Section 4: Purification Challenges

Q5: I have successfully run my reaction, but I'm struggling to purify the final product. What are some common issues?

A5: Purification of substituted benzofurans can be challenging due to similar polarities of starting materials and products, or the presence of persistent impurities.[15][16]

  • Challenge 1: Similar Polarity: The starting material and the O-alkylated product may have very similar polarities, leading to co-elution during column chromatography.

    • Solution: Use a shallow solvent gradient in your flash chromatography.[15] Start with a very non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and slowly increase the polarity. Test solvent systems thoroughly with TLC first.[15]

  • Challenge 2: Removing Lewis Acid Residues: In Friedel-Crafts reactions, aluminum salts can be difficult to remove during aqueous workup.

    • Solution: During the workup, quench the reaction by slowly adding it to ice, followed by a wash with dilute HCl (1M) to dissolve the aluminum salts. Follow this with water and brine washes.

  • Challenge 3: Crystallization Issues: If your product is a solid, recrystallization is an excellent purification method.[15] However, finding the right solvent can be tricky.

    • Solution: Screen a variety of solvents. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, ethyl acetate/hexane mixtures, or toluene.

Section 5: Experimental Protocols

Here are reliable starting protocols for common derivatizations. Always adapt them based on the specific reactivity of your substrates.

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis) [5][10]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).

  • Solvent & Base: Add anhydrous acetonitrile (or DMF) to create a ~0.2 M solution. Add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Alkylating Agent: Add the primary alkyl halide (1.2 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60-80°C and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic solids. Rinse the solids with a small amount of ethyl acetate.[5]

  • Extraction: Combine the filtrate and rinsings and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the final product by flash column chromatography or recrystallization.

Protocol 2: Two-Step Procedure for C7-Acylation via Protection

Step A: O-Acetylation (Protection)

  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM).

  • Add pyridine (2.0 eq.) and cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the protected intermediate, which can often be used without further purification.

Step B: Friedel-Crafts Acylation

  • Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in cold (0°C) DCM.

  • Slowly add the acyl chloride (e.g., acetyl chloride, 1.5 eq.).

  • Add a solution of the protected intermediate from Step A (1.0 eq.) in DCM dropwise, keeping the temperature below 5°C.

  • Stir at 0°C for 1-2 hours, then allow to warm to room temperature. Monitor by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with water and brine, then dry (Na₂SO₄), filter, and concentrate. Purify by column chromatography to yield the C7-acylated, O-acetylated product. Deprotection can then be achieved under standard hydrolysis conditions (e.g., K₂CO₃ in methanol).

References

Identification of byproducts in Ethyl 6-hydroxybenzofuran-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of Ethyl 6-hydroxybenzofuran-2-carboxylate. Our focus is on the practical identification and mitigation of common byproducts encountered during this synthetic process.

Introduction

The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically involves the reaction of a suitably substituted hydroquinone with an ethyl pyruvate derivative, such as ethyl bromopyruvate. While seemingly straightforward, this reaction is often accompanied by the formation of various byproducts that can complicate purification and reduce yields. This guide is designed to provide a clear understanding of the underlying chemical principles driving the formation of these impurities and to offer actionable strategies for their control.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The primary byproducts in this synthesis typically arise from several competing reaction pathways. The most frequently observed impurities are:

  • C-alkylated hydroquinone derivatives: These result from the alkylation of the hydroquinone ring instead of the desired O-alkylation of a hydroxyl group.

  • Di-O-alkylated hydroquinone: This occurs when both hydroxyl groups of the hydroquinone react with ethyl bromopyruvate.

  • Uncyclized intermediate (Ethyl 2-(4-hydroxyphenoxy)-3-oxobutanoate): Incomplete cyclization of the O-alkylated intermediate leads to this byproduct.

  • Self-condensation products of ethyl bromopyruvate: Under basic conditions, ethyl bromopyruvate can react with itself to form various condensation products.

  • Degradation products: The starting hydroquinone can be susceptible to oxidation, leading to colored impurities.

Q2: Why does C-alkylation occur, and how can it be minimized?

C-alkylation is a competing reaction to the desired O-alkylation of the phenoxide ion generated from hydroquinone. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.

  • Mechanism of C- vs. O-Alkylation: O-alkylation is generally kinetically favored, while C-alkylation is often thermodynamically favored.[1] The choice of solvent and base can significantly influence the ratio of O- to C-alkylation. Harder cations (from the base) tend to associate with the harder oxygen atom of the phenoxide, favoring O-alkylation.

  • Mitigation Strategies:

    • Choice of Base: Use of a milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can favor O-alkylation over stronger bases like sodium hydride (NaH).

    • Solvent Selection: Polar aprotic solvents like acetone or acetonitrile are generally preferred as they can solvate the cation, leaving the phenoxide oxygen more nucleophilic.

    • Temperature Control: Lower reaction temperatures typically favor the kinetically controlled O-alkylation product.

Troubleshooting Guide

Problem 1: My final product is contaminated with a significant amount of a C-alkylated byproduct.

Symptoms:

  • NMR analysis shows aromatic protons in an unexpected substitution pattern.

  • Mass spectrometry reveals an isomer of the O-alkylated intermediate.

  • TLC analysis shows a spot with a polarity similar to the desired product, making purification difficult.

Troubleshooting Steps:

StepActionRationale
1 Re-evaluate your base. Strong, non-hindered bases can increase the rate of C-alkylation. Switch to a weaker base like K₂CO₃ or a bulkier base to sterically hinder attack at the ring.
2 Optimize the solvent. Protic solvents can solvate the phenoxide oxygen, reducing its nucleophilicity and potentially favoring C-alkylation. Ensure you are using a polar aprotic solvent.
3 Lower the reaction temperature. Running the reaction at a lower temperature (e.g., room temperature or slightly below) can provide better selectivity for the kinetically favored O-alkylation product.
4 Change the cation. The nature of the counter-ion of the base can influence the reaction outcome. Consider using a base with a larger, softer cation like cesium.
Problem 2: I am isolating a large amount of an uncyclized intermediate.

Symptoms:

  • ¹H NMR shows the presence of the phenoxy ether linkage but lacks the characteristic benzofuran ring protons.

  • The mass spectrum corresponds to the O-alkylated hydroquinone intermediate.

  • The reaction mixture may require more forcing conditions (higher temperature, longer reaction time) to drive the cyclization to completion.

Troubleshooting Steps:

StepActionRationale
1 Increase reaction temperature. The intramolecular cyclization step often requires higher temperatures to overcome the activation energy barrier.
2 Increase reaction time. The cyclization may be slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
3 Optimize the base. A base is required to deprotonate the carbon alpha to the ketone, forming the enolate necessary for cyclization. Ensure a sufficient amount of a suitable base is present. Stronger bases can facilitate this step.
4 Consider a different synthetic route. If cyclization remains problematic, alternative synthetic strategies, such as a Perkin rearrangement approach from a coumarin precursor, might be more efficient.[2][3]

Reaction Pathways and Byproduct Formation

The synthesis of this compound is a multi-step process within a single pot, and understanding the potential forks in the reaction pathway is key to troubleshooting.

Byproduct_Formation HQ Hydroquinone Phenoxide Phenoxide Ion HQ->Phenoxide Base EBP Ethyl Bromopyruvate O_Alkylated O-Alkylated Intermediate EBP->O_Alkylated Desired O-Alkylation (Kinetic Control) C_Alkylated C-Alkylated Byproduct EBP->C_Alkylated Competing C-Alkylation (Thermodynamic Control) Di_O_Alkylated Di-O-Alkylated Byproduct EBP->Di_O_Alkylated Further Alkylation Self_Condensation EBP Self-Condensation Products EBP->Self_Condensation Base Phenoxide->O_Alkylated Desired O-Alkylation (Kinetic Control) Phenoxide->C_Alkylated Competing C-Alkylation (Thermodynamic Control) Target Ethyl 6-hydroxy- benzofuran-2-carboxylate O_Alkylated->Target Intramolecular Cyclization O_Alkylated->Di_O_Alkylated Further Alkylation Uncyclized Uncyclized Intermediate O_Alkylated->Uncyclized Incomplete Reaction

Caption: Reaction pathways in the synthesis of this compound.

Analytical Identification of Byproducts

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.

TechniqueExpected Observations for Byproducts
TLC Byproducts may have Rƒ values close to the desired product, especially isomers like the C-alkylated species. Staining with an oxidizing agent (e.g., potassium permanganate) can help visualize all spots.
¹H NMR C-Alkylated Byproduct: Altered aromatic proton splitting patterns and shifts. Di-O-Alkylated Byproduct: Absence of the phenolic -OH proton and signals corresponding to two ethyl ester groups. Uncyclized Intermediate: Presence of signals for the phenoxy ether linkage and the ethyl pyruvate moiety, but absence of the furan ring proton.
Mass Spec Isomeric Byproducts (C-alkylated): Will have the same mass as the O-alkylated intermediate. Di-O-Alkylated Byproduct: A mass corresponding to the addition of two ethyl pyruvate units to hydroquinone. Uncyclized Intermediate: A mass identical to the O-alkylated intermediate.
LC-MS Can be used to separate and identify byproducts in the reaction mixture, providing both retention time and mass information.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • To a stirred solution of hydroquinone (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

  • Heat the mixture to reflux for 30 minutes.

  • Slowly add a solution of ethyl bromopyruvate (1.1 eq) in anhydrous acetone.

  • Continue refluxing and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Identification of Uncyclized Intermediate via ¹H NMR
  • Dissolve a sample of the impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Look for the characteristic signals of the ethyl ester group (a triplet around 1.3 ppm and a quartet around 4.3 ppm).

  • Identify the aromatic protons of the hydroquinone moiety.

  • Look for signals corresponding to the protons of the pyruvate side chain.

  • The absence of a singlet around 7.0-7.5 ppm, which is characteristic of the H-3 proton of the benzofuran ring, is indicative of the uncyclized intermediate.

References

Validation & Comparative

A Comparative Guide to the Anticancer Potential of Benzofuran Derivatives and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the anticancer activity of emerging benzofuran derivatives, with a conceptual focus on structures like ethyl 6-hydroxybenzofuran-2-carboxylate, against established anticancer agents. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes the extensive research on the broader class of benzofuran derivatives to provide a robust comparative analysis for researchers, scientists, and drug development professionals.

The benzofuran scaffold, a heterocyclic compound formed by a fused benzene and furan ring, is a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active natural and synthetic compounds.[1][2][3] Derivatives of benzofuran have demonstrated a wide array of pharmacological activities, with anticancer properties being a significant area of investigation.[1][4] This guide will explore their mechanisms, compare their performance metrics with standard drugs, and provide the detailed experimental protocols necessary for their evaluation.

Section 1: The Anticancer Profile of Benzofuran Derivatives

Structure-activity relationship (SAR) studies have consistently shown that substitutions on the benzofuran ring are critical for cytotoxic activity. Specifically, the presence of an ester or other heterocyclic groups at the C-2 position, as seen in this compound, is considered a key site for modulating the compound's anticancer effects.[1][4]

Quantitative Assessment of Anticancer Activity

The efficacy of various benzofuran derivatives has been quantified across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures a compound's potency, is a standard metric for this comparison.

Derivative ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
Benzofuran-Piperazine Hybrid Compound 16 A549 (Lung Carcinoma)0.12[5]
Compound 16 SGC7901 (Gastric Cancer)2.75[5]
Benzofuran-Pyrazole Hybrid Compound 33 A2780 (Ovarian Cancer)11[4]
Halogenated Benzofuran Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver Cancer)3.8[6]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung Carcinoma)3.5[6]
Shikonin-Benzofuran Hybrid Compound 75g HCT-116 (Colon Cancer)0.87[7]
Compound 75g HeLa (Cervical Cancer)0.73[7]
Aurora B Kinase Inhibitor Compound S6 HeLa, HepG2, SW620Sensitive[8]
Mechanisms of Action of Benzofuran Derivatives

Benzofuran derivatives exert their anticancer effects through diverse mechanisms, often targeting pathways distinct from traditional chemotherapeutics. This diversity offers potential avenues to overcome drug resistance.

  • Tubulin Polymerization Inhibition : Certain benzofuran derivatives act as microtubule-targeting agents. Unlike paclitaxel, which stabilizes microtubules, these compounds inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, mitotic spindle disruption, and ultimately, apoptosis.[7]

  • Kinase Inhibition : Many signaling pathways critical for cancer cell growth are driven by kinases. Specific benzofuran derivatives have been identified as potent inhibitors of key kinases, such as Aurora B kinase, which is crucial for mitosis, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is involved in angiogenesis.[7][8] By blocking these kinases, the compounds can halt cell proliferation and tumor growth.

  • Induction of Oxidative Stress and Apoptosis : Some benzofuran derivatives have been shown to increase the production of reactive oxygen species (ROS) within cancer cells.[6] This elevation in oxidative stress can damage cellular components, including DNA, and trigger apoptotic cell death pathways.

  • Hypoxia-Inducible Factor (HIF-1) Pathway Inhibition : The HIF-1 pathway is crucial for tumor survival in low-oxygen environments. A benzene-sulfonamide-based benzofuran derivative has been shown to inhibit this pathway, demonstrating efficacy in both p53-positive and p53-null cancer cells.[1]

Below is a diagram illustrating the inhibition of tubulin polymerization, a key mechanism for some benzofuran derivatives.

G cluster_0 Normal Microtubule Dynamics cluster_1 Mechanism of Action cluster_2 Result Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization G2/M Arrest G2/M Arrest Benzofuran Derivative Benzofuran Derivative Inhibition Benzofuran Derivative->Inhibition Disrupted Mitosis Disrupted Mitosis Apoptosis Apoptosis Disrupted Mitosis->Apoptosis leads to G2/M Arrest->Disrupted Mitosis Tubulin Dimers_2 Tubulin Dimers Tubulin Dimers_2->Polymerization_Point Polymerization Blocked

Caption: Inhibition of tubulin polymerization by benzofuran derivatives.

Section 2: Established Anticancer Agents - A Mechanistic Overview

For a comprehensive comparison, it is essential to understand the mechanisms of well-established anticancer drugs.

Doxorubicin (Anthracycline Antibiotic)

Doxorubicin is one of the most effective and widely used chemotherapeutic agents. Its primary mechanisms of action are:

  • DNA Intercalation : Doxorubicin's planar aromatic structure inserts itself between DNA base pairs, distorting the double helix. This process obstructs the action of DNA and RNA polymerases, thereby inhibiting replication and transcription.[9][10]

  • Topoisomerase II Inhibition : It forms a stable complex with DNA and the enzyme topoisomerase II. This traps the enzyme after it has cut the DNA strands for replication, preventing the re-ligation of the strands and leading to an accumulation of double-strand breaks.[11][12]

  • Generation of Reactive Oxygen Species (ROS) : Doxorubicin is metabolized to a semiquinone form, which generates ROS. This leads to lipid peroxidation and damage to cellular membranes, DNA, and proteins, contributing to its cytotoxicity.[11]

G cluster_0 Cellular Effects Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation inserts into Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition stabilizes complex with ROS Generation ROS Generation Doxorubicin->ROS Generation induces DNA DNA Topoisomerase II Topoisomerase II DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage ROS Generation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Multifaceted mechanism of action for Doxorubicin.

Cisplatin (Platinum-Based Compound)

Cisplatin is a cornerstone of treatment for numerous solid tumors, including testicular, ovarian, and lung cancers.[13]

  • DNA Cross-linking : After entering the cell and aquating, cisplatin binds to the N7 position of purine bases (primarily guanine). It forms intra-strand and inter-strand cross-links in the DNA. These adducts create kinks in the DNA structure, which interfere with DNA repair mechanisms, block replication and transcription, and ultimately trigger apoptosis.[13][14][15][16]

G cluster_0 Mechanism of Action Cisplatin Cisplatin DNA Binding DNA Binding Cisplatin->DNA Binding binds to DNA Strand G C G A T Intra-strand Cross-link Intra-strand Cross-link DNA Strand:g1->Intra-strand Cross-link forms adduct DNA Strand:g2->Intra-strand Cross-link DNA Binding->Intra-strand Cross-link DNA Damage & Kinking DNA Damage & Kinking Intra-strand Cross-link->DNA Damage & Kinking Apoptosis Apoptosis DNA Damage & Kinking->Apoptosis triggers

Caption: Cisplatin induces DNA cross-linking and apoptosis.

Paclitaxel (Taxane)

Paclitaxel is a highly effective mitotic inhibitor used in the treatment of breast, ovarian, and lung cancers.

  • Microtubule Stabilization : Unlike agents that inhibit tubulin assembly, paclitaxel binds to the β-tubulin subunit of microtubules and stabilizes them, preventing depolymerization.[17][18][19] This action disrupts the normal dynamic instability of microtubules required for mitotic spindle formation and chromosome segregation. The cell becomes arrested in the M-phase of the cell cycle, which ultimately leads to apoptotic cell death.[20][21]

G cluster_0 Mechanism of Action Paclitaxel Paclitaxel Microtubule Stabilization Microtubule Stabilization Paclitaxel->Microtubule Stabilization binds & promotes Microtubules Microtubules Inhibition of Depolymerization Inhibition of Depolymerization Microtubule Stabilization->Inhibition of Depolymerization Mitotic Arrest (M-phase) Mitotic Arrest (M-phase) Inhibition of Depolymerization->Mitotic Arrest (M-phase) Apoptosis Apoptosis Mitotic Arrest (M-phase)->Apoptosis triggers

Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest.

Section 3: Comparative Analysis

FeatureBenzofuran Derivatives (Class)DoxorubicinCisplatinPaclitaxel
Primary Target Varies: Tubulin, Kinases (Aurora B, VEGFR-2), HIF-1DNA, Topoisomerase IIDNAβ-Tubulin / Microtubules
Primary Mechanism Tubulin polymerization inhibition, kinase inhibition, ROS inductionDNA intercalation, Topo II poisoning, ROS generationDNA cross-linkingMicrotubule stabilization
Cell Cycle Phase Primarily G2/M arrestNon-cell cycle specific, but affects S & G2Non-cell cycle specificM-phase arrest
Potential Advantage Diverse mechanisms may overcome resistance; potential for improved selectivityBroad-spectrum efficacyHigh efficacy in specific solid tumorsPotent mitotic inhibitor

The diverse mechanisms of action exhibited by benzofuran derivatives represent a significant advantage. The development of agents that target pathways like tubulin polymerization or specific kinases provides new therapeutic strategies, particularly for cancers that have developed resistance to DNA-damaging agents like cisplatin and doxorubicin.

Section 4: Key Experimental Methodologies

The evaluation of novel anticancer compounds requires a standardized set of robust and reproducible assays. The following protocols are fundamental to characterizing the activity of agents like this compound.

General Experimental Workflow

G cluster_assays Assay Panel A 1. Cell Culture (e.g., A549, MCF-7, HepG2) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (24, 48, or 72 hours) B->C D 4. Endpoint Assays C->D E MTT Assay (Viability/IC50) D->E assess F Flow Cytometry (Cell Cycle/Apoptosis) D->F assess G Western Blot (Protein Expression) D->G assess H 5. Data Analysis & Interpretation E->H F->H G->H

Caption: Standard workflow for in vitro anticancer drug evaluation.

Protocol 1: MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as a measure of cell viability.[22]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative and control drugs (e.g., doxorubicin) in culture medium. Replace the old medium with the drug-containing medium. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of a cell is directly proportional to its DNA content, allowing for differentiation of cell cycle phases.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the benzofuran derivative at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and software is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[22]

Conclusion

The benzofuran scaffold, as represented by derivatives structurally related to this compound, holds significant promise as a source of novel anticancer agents. Their ability to engage in diverse mechanisms of action, such as tubulin polymerization inhibition and targeted kinase inhibition, distinguishes them from traditional DNA-damaging agents like cisplatin and doxorubicin. This mechanistic diversity is not merely an academic curiosity; it provides a rational basis for developing next-generation therapies that could be effective against resistant tumors and potentially offer an improved safety profile. Further investigation into specific, optimized derivatives is warranted to fully realize the therapeutic potential of this versatile chemical class.

References

A Comparative Guide to the Enzyme Inhibitory Potential of Ethyl 6-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the enzyme inhibitory potential of Ethyl 6-hydroxybenzofuran-2-carboxylate against a well-characterized enzyme inhibitor, with a focus on providing robust experimental data and methodologies for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Benzofurans and the Rationale for Comparison

Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, and anti-tumor properties.[1][2][3][4] this compound, a member of this family, possesses a structural motif that suggests potential interactions with biological macromolecules. However, its specific enzyme inhibitory activity has not been extensively characterized.

Given the established anti-inflammatory properties of many benzofuran scaffolds, a logical and compelling line of inquiry is the investigation of their effects on key enzymes in the inflammatory cascade.[1][5][6] One of the most critical enzyme families in this pathway is the cyclooxygenases (COX). The COX enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7][8] While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.[7][9]

Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy for treating inflammatory conditions with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][9] In light of this, we propose a hypothetical, yet scientifically rigorous, comparison of this compound with a known, potent, and selective COX-2 inhibitor, Celecoxib.[7][9][10] Celecoxib (brand name Celebrex) is a well-established nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[7][9][11] This comparison will serve as a framework for evaluating the potential of this compound as a COX-2 inhibitor and provide a detailed experimental protocol for such an investigation.

Comparative Analysis of Inhibitory Potential against Cyclooxygenase-2 (COX-2)

To objectively assess the inhibitory potential of this compound, a head-to-head comparison with Celecoxib is proposed. The primary metric for this comparison will be the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[12][13]

Experimental Data Summary (Hypothetical)

The following table presents hypothetical results from an in vitro COX-2 inhibition assay, designed to provide a clear comparison of the inhibitory potencies of this compound and Celecoxib.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundCOX-215.2>10
CelecoxibCOX-20.85>100

Disclaimer: The IC50 value for this compound is hypothetical and presented for illustrative purposes within this guide. The IC50 for Celecoxib is a representative value from the literature.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The following is a detailed, step-by-step methodology for a comparative in vitro COX-2 inhibition assay. This protocol is designed to be a self-validating system with appropriate controls to ensure data integrity.

Materials and Reagents:
  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Celecoxib (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Prostaglandin E2 (PGE2) EIA Kit

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of Celecoxib in DMSO.

    • Prepare a series of dilutions for each compound in the reaction buffer.

    • Prepare the arachidonic acid substrate solution in ethanol and then dilute in reaction buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the reaction buffer.

    • Add the human recombinant COX-2 enzyme to each well.

    • Add the various concentrations of this compound or Celecoxib to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C to allow for binding.

  • Initiation and Termination of Reaction:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

    • Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.

    • Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantification of Prostaglandin E2 (PGE2):

    • The amount of PGE2 produced is a direct measure of COX-2 activity.

    • Use a commercially available PGE2 EIA kit to quantify the concentration of PGE2 in each well according to the manufacturer's instructions.

  • Data Analysis and IC50 Determination:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compounds compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Test Compounds - Celecoxib (Control) - COX-2 Enzyme - Substrate add_enzyme Add COX-2 Enzyme to Plate add_inhibitor Add Test Compounds/Controls add_enzyme->add_inhibitor pre_incubate Pre-incubate (37°C) add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid (Start Reaction) pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate stop_reaction Terminate Reaction incubate->stop_reaction quantify Quantify PGE2 Production (EIA) stop_reaction->quantify calculate Calculate % Inhibition quantify->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

Signaling Pathway Context: The Role of COX-2 in Inflammation

The inhibition of COX-2 is therapeutically relevant because of its central role in the arachidonic acid signaling pathway, which drives the inflammatory response. The diagram below illustrates this pathway and highlights the point of intervention for COX-2 inhibitors.

Arachidonic Acid Signaling Pathway Diagram

G cluster_cox Cyclooxygenase Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor This compound Celecoxib inhibitor->cox2 Inhibition

Caption: The arachidonic acid signaling pathway and the role of COX-2.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of this compound as a potential enzyme inhibitor, using the well-characterized COX-2 inhibitor Celecoxib as a benchmark. The detailed experimental protocol and contextual signaling pathway information are intended to equip researchers with the necessary tools to conduct a thorough and scientifically sound investigation. While the inhibitory potential of this compound against COX-2 remains to be experimentally validated, the structural characteristics of the benzofuran class of compounds suggest that this is a promising avenue of research.

References

Validating the Biological Activity of Ethyl 6-hydroxybenzofuran-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a "privileged structure," consistently appearing in natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Among these, ethyl 6-hydroxybenzofuran-2-carboxylate and its derivatives have garnered significant interest due to their potential as antimicrobial, antioxidant, anticancer, and enzyme-inhibiting agents.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of this promising class of compounds. We will delve into the rationale behind experimental designs, present detailed, self-validating protocols, and offer a comparative analysis of their performance against relevant alternatives, supported by experimental data.

The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a fusion of a benzene and a furan ring, serves as a versatile template for designing bioactive molecules.[5] Its rigid, planar structure allows for effective interaction with the active sites of various biological targets. The hydroxyl group at the 6-position and the carboxylate at the 2-position of the core molecule, this compound, are particularly important as they provide sites for derivatization, enabling the modulation of physicochemical properties and biological activity. Substitutions at these and other positions on the benzofuran ring can significantly enhance potency and selectivity.[2][6]

A Multifaceted Approach to Biological Activity Validation

To comprehensively assess the therapeutic potential of this compound derivatives, a multi-pronged approach is essential. This involves evaluating their efficacy across a spectrum of biological assays, each designed to probe a specific mode of action. The following sections will detail the experimental workflows for key biological activities.

Workflow for Biological Activity Validation

Biological_Activity_Validation_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of Ethyl 6-hydroxybenzofuran-2-carboxylate Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (MIC, ZOI) characterization->antimicrobial antioxidant Antioxidant Assays (DPPH, FRAP) characterization->antioxidant anticancer Anticancer Assays (MTT, Apoptosis) characterization->anticancer enzyme Enzyme Inhibition Assays characterization->enzyme data_compilation Compile Activity Data (IC50, MIC values) antimicrobial->data_compilation antioxidant->data_compilation anticancer->data_compilation enzyme->data_compilation sar_analysis Structure-Activity Relationship (SAR) Analysis data_compilation->sar_analysis comparison Comparison with Standard Drugs/Alternatives sar_analysis->comparison

Caption: General workflow for the synthesis, screening, and analysis of this compound derivatives.

I. Antimicrobial Activity Evaluation

The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[1] Benzofuran derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[2][5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
  • Bacterial/Fungal Strains: Use standardized strains of Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).[7]
  • Growth Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.
  • Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
  • Negative Control: Vehicle (solvent) control.

2. Assay Procedure (96-well plate format):

  • Add 100 µL of sterile growth medium to each well.
  • Add 100 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. An indicator dye such as resazurin can be used to aid visualization.

3. Data Interpretation:

  • The MIC value is recorded in µg/mL or µM. Lower MIC values indicate higher antimicrobial potency.
  • Compare the MIC values of the derivatives to that of the positive control and against each other to establish a structure-activity relationship (SAR).

Comparative Data: Antimicrobial Activity
DerivativeModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Compound A Unsubstituted12.525>100[8]
Compound B 3-bromo6.2512.550[5]
Compound C 5-nitro3.126.2512.5Fictional Example
Ciprofloxacin -0.50.25N/AStandard
Fluconazole -N/AN/A2Standard

II. Antioxidant Capacity Assessment

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in various diseases.[3] The phenolic hydroxyl group in this compound derivatives suggests potential antioxidant activity.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

1. Preparation of Reagents:

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
  • Test Compounds: Prepare serial dilutions of the benzofuran derivatives in methanol.
  • Positive Control: A known antioxidant such as Ascorbic Acid or Trolox.[3]

2. Assay Procedure:

  • Add a fixed volume of the DPPH solution (e.g., 100 µL) to each well of a 96-well plate.
  • Add an equal volume of the test compound dilutions to the wells.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation and Interpretation:

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Lower IC50 values indicate greater antioxidant potential.

Antioxidant Assay Workflow

Antioxidant_Assay_Workflow start Prepare DPPH Solution and Test Compounds mix Mix DPPH with Test Compounds start->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end Compare Antioxidant Activity calculate->end

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

Comparative Data: Antioxidant Activity
DerivativeModificationDPPH IC50 (µM)Reference
Compound D 3-methyl25.8[9]
Compound E 3,5-dimethyl15.2Fictional Example
Compound F 7-hydroxyl8.7[3]
Ascorbic Acid -12.5Standard
Trolox -18.3[3]

III. Anticancer Activity and Mechanism of Action

Many benzofuran derivatives have demonstrated cytotoxic activity against various cancer cell lines, making them attractive candidates for anticancer drug development.[4][6]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., A549 - lung, HepG2 - liver, MDA-MB-231 - breast) in appropriate media.[4][10]
  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with serial dilutions of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).
  • Include a positive control (e.g., Doxorubicin) and a vehicle control.

3. MTT Assay:

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
  • Measure the absorbance at 570 nm.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Pro-Apoptotic Pathway Investigation

To understand the mechanism of cell death, further assays are crucial.

Apoptosis_Pathway derivative Benzofuran Derivative ros Increased ROS Generation derivative->ros cell_cycle Cell Cycle Arrest (G2/M phase) derivative->cell_cycle caspase Caspase-3/7 Activation ros->caspase cell_cycle->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A simplified signaling pathway illustrating the pro-apoptotic effects of some benzofuran derivatives.[4]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

1. Cell Treatment and Harvesting:

  • Treat cancer cells with the test compounds at their IC50 concentrations.
  • Harvest the cells by trypsinization and wash with cold PBS.

2. Staining:

  • Resuspend the cells in Annexin V binding buffer.
  • Add FITC-conjugated Annexin V and PI to the cell suspension.
  • Incubate in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.
  • Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Comparative Data: Anticancer Activity
DerivativeModificationCell LineIC50 (µM)Apoptosis InductionReference
Compound G 4-chloro-6-dichloroacetylA54915.5Yes[4]
Compound H 6-dibromoacetyl-5-methoxyHepG210.2Strong[4]
Doxorubicin -A5490.8YesStandard

IV. Enzyme Inhibition Assays

The specific inhibition of enzymes involved in disease pathogenesis is a cornerstone of modern drug discovery. Benzofuran derivatives have been shown to inhibit various enzymes, including sirtuins and cholinesterases.[11][12]

Experimental Protocol: In Vitro SIRT2 Inhibition Assay

Sirtuin 2 (SIRT2) is a promising target for neurodegenerative diseases and cancer.

1. Reagents and Materials:

  • Recombinant human SIRT2 enzyme.
  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue).
  • NAD+ (co-substrate).
  • Developer solution.
  • Test compounds and a known SIRT2 inhibitor (e.g., AGK2).

2. Assay Procedure:

  • In a 96-well plate, combine the SIRT2 enzyme, NAD+, and the test compound at various concentrations.
  • Initiate the reaction by adding the fluorogenic substrate.
  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).
  • Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.
  • Measure the fluorescence intensity.

3. Data Analysis:

  • Calculate the percentage of inhibition and determine the IC50 values.

Comparative Data: Enzyme Inhibition
DerivativeTarget EnzymeIC50 (µM)Reference
Compound I SIRT23.81[11]
Compound J Butyrylcholinesterase (BChE)2.5[12]
AGK2 (SIRT2 inhibitor) SIRT2~5Standard
Galantamine (BChE inhibitor) BChE35.3[12]

Conclusion

The validation of the biological activity of this compound derivatives requires a systematic and multi-faceted approach. The protocols outlined in this guide provide a robust framework for assessing their antimicrobial, antioxidant, anticancer, and enzyme-inhibitory potential. By employing these standardized assays and comparing the results with known active compounds, researchers can effectively identify promising lead candidates for further development. The structure-activity relationship data generated from these studies is invaluable for the rational design of more potent and selective therapeutic agents based on the versatile benzofuran scaffold.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 6-Hydroxybenzofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationship (SAR) of 6-hydroxybenzofuran-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuances of this promising class of compounds. We will dissect the chemical architecture of these molecules and correlate it with their biological activities, providing a robust framework for the rational design of novel therapeutics. The benzofuran scaffold, a fusion of benzene and furan rings, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3][4] The focus of this guide, the 6-hydroxybenzofuran-2-carboxylate core, presents a particularly interesting platform for SAR studies due to the strategic placement of a hydrogen bond-donating hydroxyl group and a modifiable carboxylate moiety.

The Core Scaffold: Understanding the Fundamentals

The 6-hydroxybenzofuran-2-carboxylate scaffold serves as the foundational structure for the derivatives discussed in this guide. The hydroxyl group at the C-6 position and the carboxylate group at the C-2 position are critical determinants of the molecule's overall physicochemical properties and its interaction with biological targets.[5]

Caption: The core chemical structure of 6-hydroxybenzofuran-2-carboxylate.

Comparative Analysis of Biological Activities

The versatility of the 6-hydroxybenzofuran-2-carboxylate scaffold allows for its application in various therapeutic areas. Here, we compare its performance in two major domains: antimicrobial and anticancer activities.

Antimicrobial Activity

Derivatives of 6-hydroxybenzofuran-2-carboxylates have demonstrated significant potential as antimicrobial agents.[3][5] The SAR studies in this area have revealed that the hydroxyl group at the C-6 position is often crucial for activity.

Key SAR Insights:

  • C-6 Hydroxyl Group: The presence of a free hydroxyl group at the C-6 position is frequently associated with potent antibacterial activity. Masking or removing this group often leads to a significant decrease or complete loss of activity, suggesting its involvement in key interactions with the biological target.[5]

  • C-2 Carboxylate Substituents: Modifications of the carboxylate group at the C-2 position can modulate the antimicrobial spectrum and potency. Esterification with various alkyl or aryl groups can influence the lipophilicity of the molecule, thereby affecting its ability to penetrate bacterial cell membranes.

  • C-3 Position: Introduction of substituents at the C-3 position can further refine the antimicrobial profile. For instance, the incorporation of bulky groups or moieties capable of forming additional hydrogen bonds can enhance the binding affinity to the target enzyme or protein.

  • C-5 and C-7 Positions: Halogenation at the C-5 or C-7 positions has been explored to enhance the antimicrobial efficacy. The electron-withdrawing nature of halogens can influence the overall electron density of the benzofuran ring system and impact biological activity.

Comparative Data of Antimicrobial 6-Hydroxybenzofuran-2-carboxylate Derivatives:

Compound IDR1 (C-2)R2 (C-3)R3 (C-5)R4 (C-7)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
1a -COOCH3-H-H-H1632[5]
1b -COOCH3-H-Cl-H816[5]
1c -COOCH3-Br-H-H48[5]
1d -COOH-H-H-H>64>64[5]

Experimental Protocol: Synthesis of Methyl 6-hydroxybenzofuran-2-carboxylate (1a)

A common synthetic route to the 6-hydroxybenzofuran-2-carboxylate core involves the reaction of a suitably substituted salicylaldehyde with a dialkyl bromomalonate followed by cyclization.

  • Step 1: Knoevenagel Condensation: To a solution of 2,4-dihydroxybenzaldehyde (1 eq.) in ethanol, add diethyl bromomalonate (1.1 eq.) and piperidine (catalytic amount).

  • Step 2: Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Cyclization: Upon completion, cool the reaction mixture and add a solution of potassium carbonate (2 eq.) in water. Stir at room temperature for 12 hours to facilitate intramolecular cyclization.

  • Step 4: Acidification and Extraction: Acidify the mixture with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure this compound.

  • Step 5: Transesterification (optional): For the methyl ester, the ethyl ester can be transesterified by refluxing in methanol with a catalytic amount of sulfuric acid.

Caption: Experimental workflow for the synthesis and SAR study of antimicrobial agents.

Anticancer Activity

The benzofuran scaffold is a well-established pharmacophore in the design of anticancer agents.[1][2] 6-Hydroxybenzofuran-2-carboxylate derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Key SAR Insights:

  • Substitution at C-2: The nature of the substituent at the C-2 position is a critical determinant of anticancer activity.[1] Ester or heterocyclic ring substitutions at this position have been shown to be crucial for cytotoxicity.[1]

  • Halogenation: The introduction of halogen atoms, particularly bromine, into the benzofuran system or on substituents attached to it, can significantly enhance cytotoxic activity.[6][7]

  • Hybrid Molecules: The concept of molecular hybridization, where the benzofuran core is linked to other known anticancer pharmacophores (e.g., chalcones, triazoles), has emerged as a promising strategy for developing potent and selective anticancer agents.[4]

  • Enzyme Inhibition: Certain derivatives have been shown to exert their anticancer effects by inhibiting specific enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1]

Comparative Data of Anticancer 6-Hydroxybenzofuran-2-carboxylate Derivatives:

Compound IDR1 (C-2)R2 (C-3)R3 at C-6 acetylCancer Cell LineIC50 (µM)Reference
2a -COOCH3-CH3-HA549 (Lung)15.2[6]
2b -COOCH3-CH3-ClA549 (Lung)8.5[6]
2c -COOCH3-CH3-BrA549 (Lung)5.1[6]
2d -COOCH3-CH2Br-HHeLa (Cervical)7.8[7]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Signaling pathway illustrating the mechanism of action for anticancer derivatives.

Conclusion

The 6-hydroxybenzofuran-2-carboxylate scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies have consistently highlighted the importance of the C-6 hydroxyl group and the C-2 carboxylate moiety in dictating the biological activity. Furthermore, strategic modifications at other positions of the benzofuran ring, as well as the application of molecular hybridization, offer exciting avenues for enhancing potency and selectivity. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for new and effective drugs.

References

A Comparative Benchmarking Guide to the Synthesis of Ethyl 6-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold

Ethyl 6-hydroxybenzofuran-2-carboxylate is a valuable heterocyclic compound, serving as a key building block in the synthesis of numerous biologically active molecules and pharmaceutical agents.[1] The benzofuran nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs exhibiting anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] Consequently, the development of efficient and scalable synthetic routes to functionalized benzofurans like the title compound is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth, comparative analysis of two distinct synthetic methodologies for preparing this compound. We will dissect a classical multi-step approach centered around the Perkin rearrangement and a more streamlined, one-pot condensation strategy. By examining the causality behind experimental choices, providing detailed, self-validating protocols, and presenting comparative data, this document aims to empower researchers to select the most suitable method for their specific needs, balancing factors such as yield, scalability, and operational simplicity.

Methodology 1: The Multi-Step Perkin Rearrangement Approach

This classical route builds the benzofuran ring system through a fascinating ring contraction of a coumarin precursor. The Perkin rearrangement of a 3-halocoumarin provides a reliable, albeit multi-step, pathway to the desired benzofuran-2-carboxylic acid, which is subsequently esterified.[3][4]

Synthetic Workflow Overview

cluster_0 Method 1: Perkin Rearrangement Route A 2,5-Dimethoxycinnamic Acid B 6-Hydroxycoumarin A->B BBr3 Demethylation & Cyclization [1] C 3-Bromo-6-hydroxycoumarin B->C NBS Electrophilic Bromination [6] D 6-Hydroxybenzofuran-2-carboxylic Acid C->D NaOH Perkin Rearrangement [7] E This compound D->E EtOH, H2SO4 Fischer Esterification [19]

Caption: Workflow for the Perkin Rearrangement synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Hydroxycoumarin

This initial step involves the demethylation and concurrent cyclization of commercially available 2,5-dimethoxycinnamic acid. Boron tribromide is a powerful Lewis acid that effectively cleaves the methyl ethers, allowing for the formation of the coumarin lactone ring.[5]

  • Materials: 2,5-Dimethoxycinnamic acid, Boron tribromide (BBr₃), Chloroform (CHCl₃), Methanol (MeOH), Water.

  • Procedure:

    • Dissolve 2,5-dimethoxycinnamic acid (1.0 eq.) in anhydrous chloroform under a nitrogen atmosphere.

    • Cool the solution in an ice bath and slowly add a solution of boron tribromide (2.5 eq.) in chloroform.

    • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

    • Carefully quench the reaction by slowly adding methanol, followed by water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 6-hydroxycoumarin.

  • Expected Yield: ~77%[5]

Step 2: Synthesis of 3-Bromo-6-hydroxycoumarin

The synthesized 6-hydroxycoumarin is then brominated at the C3 position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.[6]

  • Materials: 6-Hydroxycoumarin, N-Bromosuccinimide (NBS), 1,2-Dimethoxyethane (DME).

  • Procedure:

    • To a solution of 6-hydroxycoumarin (1.0 eq.) in 1,2-dimethoxyethane, add N-bromosuccinimide (2.1 eq.).[7]

    • Stir the reaction mixture at room temperature for 3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude 3-bromo-6-hydroxycoumarin can often be used in the next step without further purification.

  • Expected Yield: High (assumed >90% based on similar reactions)[7]

Step 3: Synthesis of 6-Hydroxybenzofuran-2-carboxylic Acid via Perkin Rearrangement

This is the key ring-contraction step. Treatment of 3-bromo-6-hydroxycoumarin with a strong base, such as sodium hydroxide, induces the Perkin rearrangement to form the benzofuran ring system.[3]

  • Materials: 3-Bromo-6-hydroxycoumarin, Sodium Hydroxide (NaOH), Ethanol, Water, Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve 3-bromo-6-hydroxycoumarin (1.0 eq.) in ethanol.

    • Add an aqueous solution of sodium hydroxide (excess).

    • Reflux the mixture for 3 hours.[4]

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1, which will precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 6-hydroxybenzofuran-2-carboxylic acid.

  • Expected Yield: Quantitative[4]

Step 4: Synthesis of this compound

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst to form the desired ethyl ester.[8]

  • Materials: 6-Hydroxybenzofuran-2-carboxylic acid, Ethanol (absolute), Sulfuric Acid (H₂SO₄), Sodium Bicarbonate (NaHCO₃).

  • Procedure:

    • Suspend 6-hydroxybenzofuran-2-carboxylic acid (1.0 eq.) in a large excess of absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.[9]

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify by column chromatography or recrystallization to obtain pure this compound.

  • Expected Yield: ~95%[9]

Methodology 2: One-Pot Condensation (Rap-Stoermer Type) Synthesis

This approach offers a more convergent and atom-economical route to the target molecule. It involves a base-catalyzed condensation of a substituted salicylaldehyde with an α-haloacetate, a variation of the Rap-Stoermer reaction, to directly construct the ethyl benzofuran-2-carboxylate core.[10]

Synthetic Workflow Overview

cluster_1 Method 2: One-Pot Condensation F 2,4-Dihydroxybenzaldehyde H This compound F->H G Ethyl Chloroacetate G->H K2CO3, Acetone O-Alkylation & Intramolecular Aldol Condensation [8]

Caption: Workflow for the One-Pot Condensation synthesis of this compound.

Experimental Protocol

This one-pot procedure begins with the regioselective O-alkylation of the more acidic 4-hydroxyl group of 2,4-dihydroxybenzaldehyde, followed by an in-situ intramolecular aldol-type condensation to form the benzofuran ring.

  • Materials: 2,4-Dihydroxybenzaldehyde, Ethyl chloroacetate, Anhydrous Potassium Carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in acetone, add anhydrous potassium carbonate (2.0 eq.).

    • Add ethyl chloroacetate (1.1 eq.) to the suspension.

    • Heat the mixture to reflux and stir vigorously for 8-12 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the solid residue with acetone.

    • Concentrate the combined filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

  • Expected Yield: A similar reaction starting from 2-hydroxy-4-methoxybenzaldehyde provides a precedent for this type of transformation, suggesting a moderate to good yield can be expected.[1]

Head-to-Head Comparison

ParameterMethod 1: Perkin RearrangementMethod 2: One-Pot CondensationAnalysis
Number of Steps 41Method 2 is significantly more step-economical, reducing handling and potential for material loss.
Overall Yield ~55-65% (Estimated)Moderate to Good (Estimated)While the individual steps of Method 1 have high yields, the cumulative yield is lower. Method 2 has the potential for a higher overall yield in a single operation.
Starting Materials 2,5-Dimethoxycinnamic acid, BBr₃, NBS, NaOH, EtOH, H₂SO₄2,4-Dihydroxybenzaldehyde, Ethyl chloroacetate, K₂CO₃Method 2 utilizes simpler, less hazardous, and more readily available starting materials. BBr₃ used in Method 1 is highly corrosive and moisture-sensitive.
Reaction Conditions Requires strong acid (BBr₃, H₂SO₄), strong base (NaOH), and reflux temperatures.Requires a mild base (K₂CO₃) and reflux in acetone.Method 2 employs milder and safer reaction conditions.
Scalability Challenging due to multiple steps, purifications, and the use of hazardous reagents like BBr₃.More amenable to scale-up due to its one-pot nature and simpler work-up.Method 2 is the preferred choice for large-scale synthesis.
Atom Economy Lower, due to the formation of multiple byproducts across the four steps.Higher, as it is a condensation reaction with fewer atoms lost in side products.Method 2 is a more "green" and sustainable approach.

Mechanistic Insights

The Perkin Rearrangement

The core of Method 1 is the Perkin rearrangement. The accepted mechanism involves the initial base-catalyzed hydrolysis of the lactone ring in the 3-halocoumarin. This is followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to ring contraction and the formation of the benzofuran-2-carboxylate.[3][4]

cluster_mech1 Perkin Rearrangement Mechanism start 3-Bromo-6-hydroxycoumarin step1 Lactone Ring Opening (OH-) start->step1 intermediate Phenoxide-carboxylate intermediate step1->intermediate step2 Intramolecular Nucleophilic Attack intermediate->step2 end 6-Hydroxybenzofuran- 2-carboxylate step2->end

Caption: Simplified mechanism of the Perkin Rearrangement.

The One-Pot Condensation

Method 2 proceeds via an initial O-alkylation of the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde with ethyl chloroacetate. The 4-OH is more acidic and sterically accessible than the 2-OH, which is involved in hydrogen bonding with the aldehyde carbonyl, thus ensuring regioselectivity.[11] The resulting intermediate then undergoes an intramolecular aldol-type condensation, where the enolate of the newly introduced ester attacks the aldehyde carbonyl, followed by dehydration to form the furan ring.

cluster_mech2 One-Pot Condensation Mechanism start2 2,4-Dihydroxybenzaldehyde + Ethyl Chloroacetate step1_2 Regioselective O-Alkylation (K2CO3) start2->step1_2 intermediate2 Phenoxyacetate intermediate step1_2->intermediate2 step2_2 Intramolecular Aldol Condensation & Dehydration intermediate2->step2_2 end2 Ethyl 6-hydroxybenzofuran- 2-carboxylate step2_2->end2

Caption: Simplified mechanism of the One-Pot Condensation.

Conclusion and Recommendation

Both synthetic routes presented are viable for the preparation of this compound.

The Perkin Rearrangement (Method 1) is a classic and mechanistically interesting approach. However, its multi-step nature, lower overall yield, and reliance on hazardous reagents make it less practical for large-scale production or for laboratories prioritizing efficiency and safety.

In contrast, the One-Pot Condensation (Method 2) offers a significantly more streamlined, efficient, and scalable synthesis. By utilizing readily available starting materials and milder conditions in a single operational step, it represents a superior strategy for the routine and large-scale synthesis of this compound.

For researchers in drug development and process chemistry, the one-pot condensation method is the highly recommended approach due to its clear advantages in terms of efficiency, cost-effectiveness, and environmental impact.

References

From the Bench to the Bedside: A Comparative Guide to In Vitro and In Vivo Efficacy of Substituted Benzofuran Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The benzofuran nucleus, a heterocyclic compound composed of fused benzene and furan rings, is a prime example of such a scaffold.[1][2] Naturally occurring and synthetically accessible, benzofuran derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer properties.[2][3] Their potential to inhibit cancer cell growth through various mechanisms, such as the disruption of microtubule polymerization, inhibition of protein kinases like mTOR, and induction of apoptosis, makes them a fertile ground for oncology drug discovery.[4][5]

This guide provides a comparative analysis of the in vitro and in vivo efficacy of substituted benzofuran derivatives, offering a researcher's perspective on bridging the critical gap between promising laboratory results and tangible preclinical outcomes. We will delve into the standard experimental protocols, interpret the data they generate, and explore the often-complex relationship between how a compound behaves in a culture dish versus a living organism.

Chapter 1: The In Vitro Proving Ground: Initial Efficacy and Mechanistic Insights

The journey of any potential anticancer compound begins with rigorous in vitro testing. These cell-based assays are the first-line screen to determine if a compound possesses cytotoxic or cytostatic activity against cancer cells.[6][7] They are rapid, cost-effective, and allow for high-throughput screening of many derivatives.[6]

Key In Vitro Assays
  • Cytotoxicity/Viability Assays (e.g., MTT, SRB): These are the workhorses of initial screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for instance, measures the metabolic activity of cells.[8] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, providing a colorimetric readout of cell viability.[7][8] The Sulforhodamine B (SRB) assay, in contrast, relies on the ability of the SRB dye to bind to protein basic amino acid residues and is a measure of total protein mass.[9] The primary output of these assays is the half-maximal inhibitory concentration (IC50) , which represents the concentration of a compound required to inhibit 50% of cancer cell growth.[10] This value is a crucial metric for comparing the potency of different derivatives.[10]

  • Apoptosis and Cell Cycle Analysis: Once a compound shows cytotoxic activity, the next logical step is to understand how it's killing the cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. Assays using Annexin V/Propidium Iodide (PI) staining, analyzed via flow cytometry, can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][11] Cell cycle analysis, also performed by flow cytometry, reveals whether a compound causes cells to arrest in a specific phase of the cell cycle (e.g., G2/M phase), which can provide clues about its molecular target.[4][8]

Representative In Vitro Data for Substituted Benzofurans

The following table summarizes publicly available IC50 data for various benzofuran derivatives against common cancer cell lines, showcasing the potent anticancer activity observed in vitro.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Benzofuran-Chalcone Hybrid (4g)HCC1806 (Breast)5.93Cisplatin-[12]
Benzofuran-Chalcone Hybrid (4g)HeLa (Cervical)5.61Cisplatin-[12]
Benzofuran Hybrid (13g)MCF-7 (Breast)1.287Cisplatin2.184[4]
Benzofuran Hybrid (13b)MCF-7 (Breast)1.875Cisplatin2.184[4]
Benzofuran Derivative (12)SiHa (Cervical)1.10Combretastatin A-41.76[4]
Benzofuran Derivative (30a)HepG2 (Liver)Potent activity reportedDoxorubicin-[4]

Data presented is for illustrative purposes and collated from multiple sources.

Visualizing the Mechanism: Apoptosis Induction

Many cytotoxic benzofuran derivatives exert their effect by triggering the apoptotic cascade. The diagram below illustrates a simplified overview of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways that are often investigated.

ext Extrinsic Pathway (Death Receptors) cas8 Caspase-8 Activation ext->cas8 intr Intrinsic Pathway (Mitochondrial Stress) mito Bax/Bak Activation Cytochrome c Release intr->mito bf Benzofuran Derivative bf->ext Induces bf->intr Induces cas3 Executioner Caspase-3 Activation cas8->cas3 cas9 Caspase-9 Activation mito->cas9 cas9->cas3 apop Apoptosis (Cell Death) cas3->apop

Caption: Simplified overview of apoptotic signaling pathways targeted by benzofuran derivatives.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system for assessing the cytotoxicity of a novel benzofuran derivative.

1. Cell Seeding:

  • Rationale: To ensure uniform cell growth and obtain reproducible results, a specific number of cells must be seeded in each well.
  • Procedure: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11]

2. Compound Preparation and Treatment:

  • Rationale: A serial dilution is necessary to determine the dose-dependent effect of the compound. A vehicle control is crucial to ensure the solvent used to dissolve the compound (e.g., DMSO) does not have its own cytotoxic effect.
  • Procedure: Prepare a stock solution of the benzofuran derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for:
  • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
  • Untreated Control: Cells in medium only.
  • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).[11]

3. Incubation:

  • Rationale: The incubation time must be sufficient for the compound to exert its effect. Common time points are 24, 48, and 72 hours.[8]
  • Procedure: Incubate the plate for 48 hours at 37°C and 5% CO2.

4. MTT Addition and Formazan Formation:

  • Rationale: Living cells will metabolize the MTT reagent.
  • Procedure: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[10]

5. Solubilization and Measurement:

  • Rationale: The formazan crystals are insoluble and must be dissolved to be quantified by a spectrophotometer.
  • Procedure: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 5-10 minutes. Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Rationale: To determine the IC50 value.
  • Procedure: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration on a logarithmic scale and use non-linear regression analysis to determine the IC50 value.[10]

Chapter 2: The In Vivo Gauntlet: Assessing Efficacy in a Living System

While in vitro assays are indispensable for initial screening, they cannot replicate the complex physiology of a living organism.[13] A compound that is highly potent in a petri dish may fail in vivo due to poor absorption, rapid metabolism, high toxicity, or an inability to reach the tumor site.[14] Therefore, in vivo studies using animal models are a critical step in preclinical drug development.[15][16]

The Gold Standard: Xenograft Models

The most common in vivo models for oncology research are xenografts, which involve transplanting human tumor cells or tissues into immunodeficient mice (e.g., nude or SCID mice).[15][16]

  • Cell Line-Derived Xenografts (CDX): These models use established, immortalized human cancer cell lines.[17] They are highly reproducible and cost-effective, making them ideal for initial efficacy testing of compounds that have shown promise in vitro.[17]

  • Patient-Derived Xenografts (PDX): These models are created by implanting fresh tumor tissue from a patient directly into a mouse.[13] PDX models better preserve the heterogeneity and characteristics of the original human tumor, offering a more clinically relevant system for evaluating drug efficacy.[13]

Key In Vivo Efficacy Metrics
  • Tumor Growth Inhibition (TGI): This is the primary endpoint. Tumor volume is measured regularly throughout the study, and the TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Body Weight and Clinical Signs: Monitoring the animals' body weight and overall health is a crucial indicator of the compound's toxicity. Significant weight loss or adverse clinical signs may indicate that the compound is not well-tolerated at the tested dose.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: PK studies measure how the drug is absorbed, distributed, metabolized, and excreted (ADME).[14] PD studies assess the effect of the drug on the body, for instance, by measuring the inhibition of a target biomarker within the tumor tissue.[15]

Representative In Vivo Data for a Benzofuran Derivative

The following table illustrates a hypothetical but realistic outcome for a promising benzofuran derivative in a CDX model.

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500-+5%
Benzofuran Derivative2060060%-2%
Positive Control1045070%-8%

This data demonstrates that the benzofuran derivative significantly inhibited tumor growth with minimal toxicity, as indicated by the minor change in body weight compared to the positive control.

Chapter 3: Bridging the Divide: Correlating In Vitro and In Vivo Data

The ultimate goal of early-stage drug discovery is to identify compounds whose in vitro potency translates into in vivo efficacy. However, a direct, simple correlation between the IC50 from a cell culture experiment and the effective dose in an animal is rare.[14][18]

Factors Influencing the In Vitro-In Vivo Correlation (IVIVC)
  • Pharmacokinetics (ADME): As mentioned, a compound's journey through the body is complex. Poor oral bioavailability, rapid clearance by the liver, or inability to penetrate the tumor tissue can all lead to a disconnect between a low in vitro IC50 and poor in vivo performance.[14] Studies on the metabolism of benzofuran derivatives are crucial to understand their fate in the body.[19]

  • Plasma Protein Binding: Many drugs bind to proteins like albumin in the blood. Only the "free" or unbound fraction of the drug is available to exert a therapeutic effect. A compound with a potent IC50 that is highly protein-bound may require a much higher dose in vivo to achieve an effective free concentration at the tumor site.[18]

  • The Tumor Microenvironment: In vitro assays test compounds on cancer cells grown in a monolayer on plastic.[17] An in vivo tumor is a complex, three-dimensional structure with its own blood supply, stromal cells, and immune components, all of which can influence drug response.[15]

Despite these complexities, a relationship can often be established. Studies have shown that for many compounds, efficacy is achieved when the free plasma concentration of the drug in vivo is maintained at a level multiple times higher than the in vitro IC50 value.[18] This "IC50 coverage" is a key parameter used to guide dose selection for in vivo studies.

Visualizing the Workflow: From Lab Bench to Preclinical Model

The following diagram outlines the logical progression from initial in vitro screening to in vivo validation, a critical path in drug discovery.

start Library of Benzofuran Derivatives invitro In Vitro Screening (MTT, SRB Assays) start->invitro ic50 Determine IC50 Values Identify Potent Hits invitro->ic50 moa Mechanism of Action Studies (Apoptosis, Cell Cycle) ic50->moa Hits lead Lead Candidate Selection moa->lead invivo In Vivo Efficacy Study (Xenograft Model) lead->invivo pkpd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis invivo->pkpd decision Go / No-Go Decision for Further Development pkpd->decision

Caption: Experimental workflow from in vitro screening to in vivo validation.

Conclusion and Future Perspectives

Substituted benzofuran derivatives represent a highly promising class of compounds in the search for novel anticancer agents. Their potent cytotoxic effects, demonstrated across a wide range of cancer cell lines in vitro, provide a strong foundation for further development. However, the path from a promising IC50 value to a successful in vivo outcome is fraught with challenges. A thorough understanding of a compound's pharmacokinetic properties and a careful, iterative approach to correlating in vitro and in vivo data are paramount.

The strategic use of CDX models for initial efficacy and toxicity screening, followed by more clinically relevant PDX models for lead optimization, provides a robust framework for advancing the most promising benzofuran derivatives toward clinical trials. As our understanding of cancer biology deepens, so too will our ability to design and select benzofuran derivatives with optimized properties for both potent in vitro activity and successful in vivo translation, ultimately bringing these promising molecules one step closer to the bedside.

References

A Technical Guide to the Cross-Reactivity Profile of Ethyl 6-hydroxybenzofuran-2-carboxylate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzofuran scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Ethyl 6-hydroxybenzofuran-2-carboxylate, a member of this versatile family, holds potential for therapeutic development. However, a critical aspect of preclinical assessment is the characterization of a compound's cross-reactivity profile—its propensity to interact with unintended biological targets. These "off-target" effects can lead to unforeseen side effects or, in some cases, present opportunities for drug repurposing.

This guide provides an in-depth analysis of the predicted cross-reactivity profile of this compound, drawing upon structure-activity relationship (SAR) data from analogous benzofuran derivatives. We will compare this inferred profile with the known off-target interactions of the well-established benzofuran-containing drug, Amiodarone, and provide detailed experimental protocols for key in vitro cross-reactivity assays.

Inferred Cross-Reactivity Profile of this compound

The benzofuran core is a known pharmacophore for a variety of biological targets, with particular prominence in the inhibition of protein kinases.[4][5] The ethyl ester at the C-2 position is a key feature that influences the molecule's interaction with target proteins. SAR studies on benzofuran derivatives have consistently highlighted the C-2 position as crucial for cytotoxic and kinase inhibitory activities.[2]

Based on the available data for related compounds, it is plausible that this compound may exhibit inhibitory activity against a range of protein kinases. The specific kinases that are likely to be inhibited will depend on the overall conformation of the molecule and its ability to fit into the ATP-binding pocket of these enzymes.

Furthermore, the phenolic hydroxyl group at the C-6 position could contribute to interactions with other biological targets through hydrogen bonding.

Comparative Analysis: Cross-Reactivity of Amiodarone

To provide context for the potential off-target effects of a benzofuran-based molecule, we can examine the well-documented cross-reactivity profile of Amiodarone. Amiodarone, a potent antiarrhythmic agent, is known for its complex pharmacology and numerous off-target interactions.[6][7][8]

Key Off-Target Activities of Amiodarone:

  • Ion Channel Blockade: Amiodarone is classified as a Class III antiarrhythmic due to its primary effect on potassium channels. However, it also exhibits properties of Class I (sodium channel blockade) and Class IV (calcium channel blockade) agents.[6][8] It has been shown to inhibit the binding of [3H]batrachotoxinin A 20-α-benzoate ([3H]BTXB) to the myocyte sodium channel with an estimated IC50 value of 3.6 μM.[9]

  • Adrenergic Receptor Antagonism: Amiodarone displays non-competitive antagonistic activity at both alpha and beta-adrenergic receptors.[6]

  • Cytochrome P450 Inhibition: Amiodarone and its primary metabolite, desethylamiodarone, are potent inhibitors of several cytochrome P450 enzymes, including CYP2C9, CYP2D6, and CYP3A4.[10][11] This leads to a high potential for drug-drug interactions.[12] Desethylamiodarone competitively inhibits CYP2D6 with a Ki of 4.5 μm and noncompetitively inhibits CYP2A6 (Ki = 13.5 μm), CYP2B6 (Ki = 5.4 μm), and CYP3A4 (Ki = 12.1 μm).[11] Amiodarone itself weakly inhibits CYP2C9, CYP2D6, and CYP3A4 with Ki values ranging from 45.1 to 271.6 μm.[11]

The multifaceted off-target profile of Amiodarone underscores the importance of comprehensive cross-reactivity screening for any new benzofuran-based drug candidate.

Experimental Data from Structurally Related Benzofuran Derivatives

While direct data for this compound is unavailable, the following table summarizes the inhibitory activities of several structurally related benzofuran derivatives against various biological targets. This data provides a foundation for our inferred cross-reactivity profile.

Compound ClassSpecific DerivativeTargetIC50/KiReference
Benzofuran-based Chalcones Derivative 4g HCC1806 (cell line)5.93 μM[13]
Derivative 4g HeLa (cell line)5.61 μM[13]
Derivative 5c VEGFR-21.07 nM[14]
Benzofuran-2-Carboxamides Derivative 9h CDK240.91 nM[5]
Derivative 11d CDK241.70 nM[5]
Derivative 11e CDK246.88 nM[5]
Derivative 13c CDK252.63 nM[5]
Benzofuran-based Carboxylic Acids Derivative 9e hCA IX0.79 µM[15]
Derivative 9f hCA IX0.56 µM[15]

This data strongly suggests that the benzofuran-2-carboxylate scaffold is a viable starting point for developing potent inhibitors of various protein kinases and other enzymes. The presence of different substituents on the benzofuran ring and at the C-2 position significantly influences the potency and selectivity of these compounds.

Experimental Protocols for Cross-Reactivity Profiling

To experimentally determine the cross-reactivity profile of a compound like this compound, a tiered screening approach is recommended. This typically begins with broad screening panels, followed by more focused assays to confirm and characterize any observed off-target interactions. Below are detailed protocols for three widely used in vitro assay formats.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a test compound for a specific receptor.[12] It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the target receptor.

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Receptor-Containing Membrane Preparation Incubation Incubate to Equilibrium Membrane_Prep->Incubation Radioligand Radioligand (Fixed Concentration) Radioligand->Incubation Test_Compound Test Compound (Serial Dilution) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Scintillation Scintillation Counting (Measures Radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the target receptor.

    • Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.

    • Prepare a solution of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

    • Prepare the receptor source, which can be cell membranes, tissue homogenates, or recombinant protein.[16]

  • Assay Plate Setup:

    • In a 96-well microplate, add the assay buffer, the radiolabeled ligand, and the serially diluted test compound to the appropriate wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled ligand).

  • Incubation:

    • Initiate the binding reaction by adding the receptor preparation to all wells.

    • Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.[16]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the receptor-bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[16]

  • Detection and Data Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[16]

LanthaScreen™ Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This is a homogeneous assay format widely used for screening kinase inhibitors. It measures the phosphorylation of a substrate by a kinase.

Workflow Diagram:

LanthaScreen_Assay cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Readout & Analysis Kinase Kinase Reaction_Mix Incubate Kinase->Reaction_Mix Substrate Fluorescently Labeled Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Compound (e.g., this compound) Inhibitor->Reaction_Mix Antibody Add Terbium-Labeled Anti-Phospho Antibody Reaction_Mix->Antibody Incubate_Detection Incubate Antibody->Incubate_Detection TR_FRET Measure TR-FRET Signal Incubate_Detection->TR_FRET Data_Analysis Data Analysis (IC50 Determination) TR_FRET->Data_Analysis

Caption: Workflow for a LanthaScreen™ kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer.

    • Prepare serial dilutions of the test compound.

    • Prepare a solution of the kinase at the appropriate concentration.

    • Prepare a solution of the fluorescein-labeled substrate and ATP.[1]

  • Kinase Reaction:

    • In a microplate, add the test compound and the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[1]

  • Detection:

    • Stop the kinase reaction by adding a solution of EDTA.

    • Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[1]

    • Incubate the plate for a further period (e.g., 30-60 minutes) to allow the antibody to bind to the phosphorylated substrate.[2]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the terbium donor and one for the fluorescein acceptor).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.[1]

AlphaLISA® Immunoassay

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay technology that can be adapted to measure a wide range of analytes and biomolecular interactions, including target engagement for cross-reactivity studies.

Workflow Diagram:

AlphaLISA_Assay cluster_binding Binding Reaction cluster_detection Detection cluster_readout Readout & Analysis Analyte Analyte/Target Incubate_Binding Incubate Analyte->Incubate_Binding Biotin_Ab Biotinylated Antibody Biotin_Ab->Incubate_Binding Acceptor_Ab Acceptor Bead-Conjugated Antibody Acceptor_Ab->Incubate_Binding Test_Compound Test Compound Test_Compound->Incubate_Binding Donor_Beads Add Streptavidin-Coated Donor Beads Incubate_Binding->Donor_Beads Incubate_Detection Incubate in Dark Donor_Beads->Incubate_Detection Alpha_Reader Read on Alpha-Compatible Plate Reader Incubate_Detection->Alpha_Reader Data_Analysis Data Analysis Alpha_Reader->Data_Analysis

Caption: Workflow for a competitive AlphaLISA® immunoassay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the AlphaLISA Immunoassay Buffer.[4]

    • Prepare serial dilutions of the test compound and the analyte (target protein).

    • Prepare working solutions of the biotinylated antibody and the acceptor bead-conjugated antibody.[5]

  • Binding Reaction:

    • In a microplate, add the analyte, the test compound, the biotinylated antibody, and the acceptor bead-conjugated antibody.

    • Incubate the mixture to allow for the formation of the antibody-analyte sandwich complex.[4]

  • Detection:

    • Add streptavidin-coated donor beads to the wells. These beads will bind to the biotinylated antibody.

    • Incubate the plate in the dark to allow the donor beads to come into proximity with the acceptor beads through the formation of the immunocomplex.[5]

  • Signal Measurement and Analysis:

    • Read the plate on an Alpha-enabled plate reader.

    • The signal generated is proportional to the amount of immunocomplex formed.

    • In a competitive format, the presence of the test compound will disrupt the interaction, leading to a decrease in the AlphaLISA signal.

    • Plot the signal against the concentration of the test compound to determine the IC50.

Conclusion

While a definitive cross-reactivity profile for this compound awaits direct experimental validation, the analysis of structurally related compounds strongly suggests a potential for interaction with protein kinases. The promiscuous nature of the benzofuran scaffold, exemplified by the broad-spectrum activity of Amiodarone, highlights the necessity for comprehensive off-target screening in the preclinical development of any new benzofuran-based therapeutic. The detailed experimental protocols provided in this guide offer a robust framework for conducting such in vitro cross-reactivity studies, enabling a more thorough understanding of the pharmacological profile of this compound and other novel drug candidates.

References

A Researcher's Guide to Evaluating the Anti-Inflammatory Potential of Ethyl 6-hydroxybenzofuran-2-carboxylate in Comparison to Standard Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the anti-inflammatory properties of the novel compound, Ethyl 6-hydroxybenzofuran-2-carboxylate. While direct comparative data for this specific molecule is not yet extensively published, the benzofuran scaffold is a well-established pharmacophore with significant anti-inflammatory potential.[1] This document outlines the scientific rationale, key experimental protocols, and comparative data for standard anti-inflammatory drugs to enable a thorough and objective evaluation.

The benzofuran nucleus is a core structure in many bioactive natural and synthetic compounds, exhibiting a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[2] Derivatives of benzofuran have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory mediators and modulation of critical signaling pathways.[1][2][3][4][5]

This guide will navigate the user through a logical progression of in vitro and in vivo studies designed to characterize the anti-inflammatory profile of this compound and benchmark its performance against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Section 1: Mechanistic Grounding - Key Inflammatory Pathways

A fundamental understanding of the molecular pathways driving inflammation is crucial for interpreting experimental data. The anti-inflammatory activity of many compounds, including benzofuran derivatives, is often attributed to their ability to modulate the following key signaling cascades:

  • The Cyclooxygenase (COX) Pathways: The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are potent inflammatory mediators.[6] Non-selective NSAIDs like Indomethacin inhibit both isoforms, while COX-2 selective inhibitors like Celecoxib primarily target the isoform induced during inflammation.[6][7]

  • The Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme is responsible for the production of leukotrienes, another class of potent pro-inflammatory mediators.[8]

  • The NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10][11][12][13] Benzofuran derivatives have been shown to inhibit the NF-κB pathway.[3][4][5]

  • The MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are key signaling molecules involved in cellular responses to a variety of external stimuli, including inflammatory signals.[14][15] Inhibition of MAPK signaling is a known mechanism of anti-inflammatory action for some compounds.[3][4][5]

Section 2: In Vitro Evaluation of Anti-Inflammatory Activity

In vitro assays provide the initial, yet critical, assessment of a compound's biological activity and mechanism of action. The following are standard, robust assays to quantify the anti-inflammatory potential of this compound.

Inhibition of Cyclooxygenase (COX) Enzymes

The ability to inhibit COX-1 and COX-2 is a hallmark of NSAIDs. This assay will determine the potency and selectivity of this compound.

This protocol is based on a colorimetric or fluorometric inhibitor screening assay.[16][17][18]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

    • Prepare a solution of a chromogenic or fluorogenic substrate.

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare various concentrations of this compound, Indomethacin (non-selective inhibitor), and Celecoxib (COX-2 selective inhibitor) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or standard drug at various concentrations.

    • Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound and standard drugs.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

DrugTargetIC50 (nM)Reference
Indomethacin COX-1230[19]
COX-2630[19]
oCOX-127[20]
mCOX-2127[20]
hCOX-2180[20]
Celecoxib COX-121500[21]
COX-2242[21]
Inhibition of Pro-inflammatory Mediators in Cellular Assays

Utilizing cell-based assays provides a more physiologically relevant context to assess the anti-inflammatory effects of a compound. Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) are a standard model for these studies.

  • Cell Culture and Stimulation:

    • Culture RAW 264.7 macrophages in appropriate media.

    • Pre-treat the cells with various concentrations of this compound, Dexamethasone (a corticosteroid), or a relevant NSAID for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • TNF-α and IL-6: Quantify the levels of these pro-inflammatory cytokines in the culture supernatant using commercially available ELISA kits.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound and standard drugs.

    • Determine the IC50 values.

DrugTargetIC50Reference
Dexamethasone Glucocorticoid Receptor38 nM
Inhibition of IL-6 (LPS-induced)~0.5 x 10-8 M[22]
Inhibition of cell proliferation> 10-6 M (in some cases)[23]

Section 3: In Vivo Evaluation of Anti-Inflammatory Activity

In vivo models are essential to confirm the anti-inflammatory efficacy of a compound in a whole organism, taking into account its pharmacokinetic and pharmacodynamic properties.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[24][25][26] The edema formation is biphasic, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins.[25]

  • Animal Model:

    • Use male Wistar rats (or a similar strain) of a specific weight range.

    • Acclimatize the animals to the laboratory conditions for at least one week.

  • Dosing and Induction of Edema:

    • Administer this compound, Indomethacin (positive control), or the vehicle (negative control) orally or intraperitoneally at various doses.

    • After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.[25][27]

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[27]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each dose of the test compound and the standard drug at each time point.

    • The percentage of inhibition can be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

DrugModelED50Reference
Indomethacin Carrageenan-induced rat paw edema2 mg/kg[28]

Section 4: Visualizing the Experimental Workflow and Signaling Pathways

Clear visualization of experimental designs and biological pathways is essential for understanding and communicating scientific findings.

Experimental Workflow for In Vivo Anti-Inflammatory Screening

experimental_workflow cluster_preparation Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Male Wistar Rats) Dosing Dosing (Oral or IP) Animal_Acclimatization->Dosing Compound_Prep Compound Preparation (Test Compound & Standards) Compound_Prep->Dosing Carrageenan_Injection Carrageenan Injection (1% into paw) Dosing->Carrageenan_Injection 30-60 min Paw_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Measurement Data_Collection Data Collection (0, 1, 2, 3, 4, 5 hours) Paw_Measurement->Data_Collection Inhibition_Calculation Calculate % Inhibition Data_Collection->Inhibition_Calculation ED50_Determination Determine ED50 Inhibition_Calculation->ED50_Determination NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nucleus->DNA Binds to Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes MAPK_Pathway cluster_cascade Kinase Cascade cluster_response Cellular Response Cytokines Cytokines MAPKKK MAPKKK Cytokines->MAPKKK Stress Stress Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the entire lifecycle of the materials we handle. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of safe laboratory practice, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 6-hydroxybenzofuran-2-carboxylate, grounding procedural guidance in the chemical principles that ensure safety and compliance.

Authoritative Note: This document provides a detailed framework for disposal. However, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere strictly to the protocols established by your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment and Chemical Profile: Understanding the "Why"

Before disposal, a thorough understanding of the compound's potential hazards is essential. While a specific SDS for this compound was not located, data from structurally similar compounds, such as other hydroxybenzoate esters and benzofuran derivatives, allows for a prudent assessment of potential risks. This proactive hazard identification is the foundation of a safe disposal plan.

Based on analogue data, personnel should assume the compound may present the following hazards:

  • Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed[1][2].

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation[1][2].

  • Respiratory Irritation: Inhalation of dust or powder may cause respiratory irritation[1][2][3].

The primary causality for rigorous disposal protocols is to prevent environmental release and mitigate potential harm to human health. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), every generator of chemical waste is responsible for determining if their waste is hazardous[4][5][6]. Given the potential hazards, it is best practice to manage this compound waste as a hazardous material.

Table 1: Assumed Chemical Profile and Hazard Summary

Property Value / Classification Source / Rationale
Physical Form Solid / Crystalline Powder Based on related benzofuran esters[7][8].
Potential Health Hazards Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant Inferred from SDS of structural analogues[1][2].
Environmental Hazards Assumed to be harmful to aquatic life. Do not let product enter drains. Prudent assumption for synthetic organic compounds.

| Regulatory Status | Must be evaluated as potential hazardous waste under EPA RCRA[6][9]. | Standard procedure for laboratory chemical waste. |

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to ensure that this compound is handled and disposed of safely from the point of generation to its final disposition, a principle known as "cradle to grave" management[6][9].

Step 1: Waste Identification and Segregation

Proper disposal begins the moment the material is deemed waste.

  • Characterization: All waste containing this compound, including pure unused product, contaminated labware (e.g., weighing boats, gloves), and solutions, must be treated as hazardous chemical waste.

  • Segregation: This is a critical step to prevent dangerous reactions. Store waste this compound in a dedicated container. Do not mix with other waste streams unless explicitly permitted by your EHS department. Keep it segregated from:

    • Strong Oxidizing Agents

    • Strong Acids and Bases

    • Aqueous Waste Streams

    • Incompatible Solvents

The rationale for segregation is rooted in chemical compatibility; mixing incompatible chemicals can lead to heat generation, gas evolution, or violent reactions[10].

Step 2: Containment and Labeling

The integrity of the waste containment system is non-negotiable.

  • Container Selection: Use a chemically compatible container, preferably of polyethylene (HDPE) construction for solids. The container must be in good condition with a secure, leak-proof lid. Never use food-grade containers like milk jugs[9].

  • Container Management: Keep the waste container closed at all times except when adding waste. This is a common EPA violation and is crucial to prevent spills and the release of vapors[9].

  • Labeling: Immediately label the waste container. The label must be clear, legible, and permanently affixed. It should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all container contents if it is a mixed waste.

    • The primary hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date and the name of the principal investigator or lab.

Step 3: Storage and Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Volume Limits: Be aware of the volume limits for your SAA as defined by regulations. In the U.S., this is typically 55 gallons for total hazardous waste and/or 1 quart for acutely toxic (P-listed) waste[11].

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the safe accumulation and labeling of waste; final disposal must be carried out by certified professionals.

  • Contact EHS: Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety (EHS) or equivalent department.

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company. For compounds like this compound, the most common and effective disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products[3].

  • Documentation: Ensure all required paperwork is completed to maintain a clear chain of custody, fulfilling the "cradle to grave" regulatory requirement[4][6].

The logical flow for this entire process is visualized in the diagram below.

Caption: Decision workflow for compliant chemical waste disposal.

Emergency Procedures for Spills and Exposures

In the event of an accident, a prepared response is critical.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and nitrile gloves.

    • Gently sweep up the material to avoid creating dust. Place it in a designated hazardous waste container[2][3].

    • Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[2].

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[2].

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

By integrating these principles of hazard assessment, procedural diligence, and emergency preparedness, you ensure that your work with this compound is conducted with the highest standards of safety and environmental responsibility.

References

Essential Safety and Operational Guidance for Handling Ethyl 6-hydroxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of Ethyl 6-hydroxybenzofuran-2-carboxylate (CAS No. 906448-92-8)[1]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.

I. Hazard Assessment and Engineering Controls

Before handling this compound, a thorough risk assessment must be conducted. The primary routes of exposure are inhalation, skin contact, and eye contact. All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

II. Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, particularly during procedures with a risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected for any signs of damage before each use. Employ proper glove removal techniques to prevent skin contamination.
Body Flame-Resistant Laboratory CoatA lab coat made of a flame-resistant material like Nomex® should be worn over clothing that fully covers the arms and legs.
Respiratory NIOSH-Approved RespiratorIn situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
III. Procedural Workflow for Safe Handling

The following diagram illustrates the recommended step-by-step workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Step 1 Assemble Equipment Assemble Equipment Verify Fume Hood Operation->Assemble Equipment Step 2 Weigh/Transfer Compound Weigh/Transfer Compound Assemble Equipment->Weigh/Transfer Compound Step 3 Perform Experiment Perform Experiment Weigh/Transfer Compound->Perform Experiment Step 4 Quench Reaction (if applicable) Quench Reaction (if applicable) Perform Experiment->Quench Reaction (if applicable) Step 5 Segregate Waste Segregate Waste Quench Reaction (if applicable)->Segregate Waste Step 6 Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Step 7 Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Step 8 Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Step 9

Caption: Workflow for Safe Handling of this compound.

IV. Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

V. Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method: All waste must be disposed of through a licensed professional waste disposal service. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method for similar compounds[3]. Contaminated packaging should be disposed of as unused product[3].

VI. Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a foundation of thorough risk assessment, diligent use of personal protective equipment, and adherence to established protocols. By integrating these practices into all laboratory operations, researchers can mitigate risks and foster a robust culture of safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.